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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Azido-PEG2-CH2CO2-NHS: Structure, Properties, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Azido-PEG2-CH2CO2-NHS, a heterobifunctional crosslinker pivotal to modern bioconjugation, drug delivery, and proteomics. We will delve into its chemical architect...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Azido-PEG2-CH2CO2-NHS, a heterobifunctional crosslinker pivotal to modern bioconjugation, drug delivery, and proteomics. We will delve into its chemical architecture, explore its physicochemical properties, and provide field-proven protocols for its application, empowering researchers and drug development professionals to leverage this versatile reagent with precision and confidence.

Introduction: The Power of Orthogonal Chemistry

In the intricate world of biological research and therapeutic development, the ability to selectively and efficiently link different molecular entities is paramount. Azido-PEG2-CH2CO2-NHS, also known as NHS-PEG2-Azide, has emerged as a powerful tool due to its dual-reactive nature. It incorporates two distinct reactive functionalities at opposite ends of a polyethylene glycol (PEG) spacer: an N-hydroxysuccinimide (NHS) ester and an azide group.[1][] This design enables a two-step, orthogonal conjugation strategy.[1] First, the NHS ester reacts with primary amines on a target biomolecule. Subsequently, the azide group can be utilized in highly specific "click chemistry" reactions, allowing for the attachment of a second molecule of interest without interfering with the initial conjugation.[1][3]

Deconstructing the Molecular Architecture

The efficacy of Azido-PEG2-CH2CO2-NHS lies in the distinct roles of its three core components: the NHS ester, the PEG2 spacer, and the azide group.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins.[][4] The reaction, known as aminolysis, proceeds efficiently under mild, near-neutral to slightly alkaline conditions (pH 7-9) to form a stable and covalent amide bond.[5][] The choice of this pH range is a critical experimental parameter; it represents a compromise where the amine is sufficiently deprotonated and thus nucleophilic, while the NHS ester maintains a reasonable half-life against hydrolysis.[7]

  • Polyethylene Glycol (PEG) Spacer: The "PEG2" component signifies a short chain of two ethylene glycol units. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, which is crucial when working with biological samples.[8][9] Furthermore, the PEG linker provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the protein.[3]

  • Azide Group (N3): The azide moiety is a bio-orthogonal functional group, meaning it is stable and non-reactive with most functional groups found in biological systems.[3] Its primary role is to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][10] These reactions are highly efficient and specific, forming a stable triazole linkage with an alkyne- or cyclooctyne-modified molecule.[8][11]

Below is a diagram illustrating the chemical structure of Azido-PEG2-CH2CO2-NHS.

cluster_NHS NHS Ester cluster_PEG PEG2 Linker cluster_Azide Azide Group N1 N C1 C N1->C1 O3 O N1->O3 C2 C C1->C2 O1 O C1->O1 C2->N1 O2 O C2->O2 C3 C C4 C C3->C4 O4 O C3->O4 C5 C C4->C5 O3->C3 O5 O C5->O5 C6 C C7 C C6->C7 O5->C6 O6 O C7->O6 C8 C C9 C C8->C9 O6->C8 C10 C C9->C10 N2 N C10->N2 N3 N N2->N3 N4 N N3->N4

Caption: Chemical structure of Azido-PEG2-CH2CO2-NHS.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Azido-PEG2-CH2CO2-NHS is essential for its effective use. The following table summarizes its key characteristics.

PropertyValueSource
Synonyms NHS-PEG2-Azide, 2,5-Dioxopyrrolidin-1-yl 2-(2-(2-azidoethoxy)ethoxy)acetate[12][13]
Molecular Formula C10H14N4O6[12][14]
Molecular Weight 286.24 g/mol [12]
CAS Number 945550-23-2[13][15]
Appearance Colorless oil or solid
Purity Typically >95%[14][16]
Solubility Soluble in organic solvents such as DMSO and DMF[5][]
Storage Store at -20°C, desiccated, and protected from light.[4][14]

Core Reactivity and Mechanisms of Action

The utility of Azido-PEG2-CH2CO2-NHS stems from its two distinct reaction capabilities, which can be employed sequentially.

Amine Conjugation via the NHS Ester

The first step in a typical workflow involves the conjugation of the NHS ester to a primary amine-containing molecule, such as a protein. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]

reagent Azido-PEG2-CH2CO2-NHS product Azide-PEG2-Protein reagent->product Aminolysis (pH 7-9) protein Protein-NH2 protein->product byproduct NHS product->byproduct

Caption: Amine conjugation workflow.

Bio-orthogonal Ligation via Click Chemistry

Once the azide functionality has been introduced onto the target molecule, it can be further reacted with an alkyne-containing molecule. This is typically achieved through one of two main "click" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that forms a stable 1,4-disubstituted triazole ring.[11] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[3] While highly effective, the potential toxicity of copper makes this method more suitable for in vitro applications.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[1][10] The ring strain of the cyclooctyne significantly accelerates the reaction, obviating the need for a catalyst and making it ideal for applications in living systems.[1]

cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway azide_protein_cuaac Azide-PEG2-Protein triazole_product_cuaac Protein-PEG2-Triazole-Molecule azide_protein_cuaac->triazole_product_cuaac alkyne_molecule_cuaac Alkyne-Molecule alkyne_molecule_cuaac->triazole_product_cuaac catalyst_cuaac Cu(I) Catalyst catalyst_cuaac->triazole_product_cuaac azide_protein_spaac Azide-PEG2-Protein triazole_product_spaac Protein-PEG2-Triazole-Molecule azide_protein_spaac->triazole_product_spaac dbco_molecule_spaac DBCO-Molecule dbco_molecule_spaac->triazole_product_spaac

Caption: Click chemistry pathways for azide modification.

Experimental Protocols and Best Practices

The success of any conjugation experiment hinges on meticulous planning and execution. The following protocols provide a robust starting point for the use of Azido-PEG2-CH2CO2-NHS.

Storage and Handling of Azido-PEG2-CH2CO2-NHS

The NHS ester moiety is susceptible to hydrolysis, which is the primary cause of reagent inactivation.[4][17] Therefore, proper storage and handling are critical to maintaining its reactivity.

  • Storage: Store the solid reagent at -20°C or -80°C under desiccation.[7][18] Protect from light.

  • Handling: Before opening the vial, allow it to equilibrate completely to room temperature to prevent condensation of atmospheric moisture onto the cold compound.[7][18]

  • Solution Preparation: Prepare stock solutions of Azido-PEG2-CH2CO2-NHS in anhydrous DMSO or DMF immediately before use.[5] Do not prepare aqueous stock solutions for storage as the NHS ester will rapidly hydrolyze.[5][7] Discard any unused reconstituted reagent.[5]

Protocol for Protein Labeling with Azido-PEG2-CH2CO2-NHS

This protocol describes the initial labeling of a protein with the azide group by targeting primary amines.

  • Buffer Preparation: Prepare an amine-free buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[5]

  • Protein Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL.[5]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG2-CH2CO2-NHS in anhydrous DMSO or DMF.[5]

  • Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG2-CH2CO2-NHS solution to the protein solution.[5][19] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[5][20]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5] The lower temperature can be beneficial for sensitive proteins.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[3][19]

  • Purification: Remove excess, unreacted Azido-PEG2-CH2CO2-NHS and the NHS byproduct by dialysis or using a spin desalting column.[3][5]

Protocol for Click Chemistry Conjugation (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.

  • Reagent Preparation:

    • Prepare the azide-labeled protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS).[20]

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.[20]

    • Prepare fresh stock solutions of 50 mM Copper(II) Sulfate (CuSO4) in water and 500 mM Sodium Ascorbate in water.[20]

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein with a 2- to 5-fold molar excess of the alkyne-containing molecule.[20]

    • Add the CuSO4 solution to a final concentration of 1 mM and the sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.[20]

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the final conjugate using dialysis or a desalting column to remove excess reagents and the copper catalyst.

Conclusion

Azido-PEG2-CH2CO2-NHS is a versatile and powerful reagent that enables the precise and efficient construction of complex bioconjugates. Its heterobifunctional nature, combined with the specificity of click chemistry, provides researchers with a robust tool for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. By understanding its chemical properties and adhering to best practices in its handling and application, scientists can fully exploit the potential of this valuable crosslinker.

References

  • [No author given]. (n.d.).
  • BenchChem Technical Support Team. (2025, December). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem.
  • PubChem. (n.d.). Azido-PEG2-CH2CO2-NHS.
  • BroadPharm. (n.d.). Azido-PEG2-CH2CO2-NHS, 1312309-64-0.
  • BenchChem. (n.d.). The Researcher's Guide to N-Hydroxysuccinimide (NHS)
  • [No author given]. (n.d.). Instructions for the use of Azido-(PEG)n-NHS.
  • [No author given]. (n.d.). Azide/NHS/Carboxylic acid PEG reagent, Azido-PEG2-CH2CO2-NHS, Purity 98%.
  • ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
  • RSC Publishing. (2015, June 22).
  • Cymer Chemicals. (n.d.). NHS.
  • [No author given]. (n.d.). Azido-PEG2-CH2CO2-NHS_1312309-64-0. 新研博美.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling using Azido-PEG2-C6-Cl via Click Chemistry.
  • MedchemExpress.com. (n.d.). Azide | Click Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling with Azido-PEG10-CH2CO2-NHS.
  • Conju-Probe. (n.d.). Azido-PEG2-NHS.
  • BOC Sciences. (n.d.). CAS 1312309-64-0 (Azido-PEG2-NHS ester).
  • BOC Sciences. (n.d.). Azido-PEG2-NHS ester - (CAS 1312309-64-0) | ADC Linker.
  • MedKoo. (n.d.). Azido-PEG2-NHS ester | CAS# 1312309-64-0 | PEG Linker.
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
  • AxisPharm. (n.d.). Azido-PEG2-CH2CO2-NHS, CAS 945550-23-2.
  • Precise PEG. (n.d.). Azido-PEG2-CH2COOH NHS Ester | 945550-23-2.
  • Fisher Scientific. (n.d.). NHS-Azide and NHS-Phosphine Reagents.
  • PurePEG. (2025, July 1).
  • [No author given]. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • BroadPharm. (n.d.). Azido-PEG1-CH2CO2-NHS, 1480545-09-2.
  • Creative Biolabs. (n.d.).
  • Lumiprobe. (n.d.). Azide-PEG2-carboxylic acid | CAS#:1312309-63-9.
  • Precise PEG. (n.d.).
  • MedchemExpress.com. (n.d.). Azido-PEG24-NHS ester | PROTAC Linkers.
  • BOC Sciences. (n.d.). N-(NHS ester-PEG2)-N-bis(PEG3-azide).

Sources

Exploratory

Engineering Bioconjugates: The Mechanistic Advantages of PEG2 Spacers in Heterobifunctional Crosslinkers

Executive Summary As an application scientist specializing in bioconjugation and drug development, I frequently diagnose failed conjugation workflows where the root cause is not the reaction chemistry, but the biophysica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist specializing in bioconjugation and drug development, I frequently diagnose failed conjugation workflows where the root cause is not the reaction chemistry, but the biophysical properties of the linker itself. When conjugating hydrophobic payloads—such as highly potent cytotoxic drugs in Antibody-Drug Conjugates (ADCs) or lipophilic fluorophores—to carrier proteins, researchers often default to legacy aliphatic linkers like SMCC. However, this choice frequently leads to catastrophic protein aggregation.

The transition to PEGylated heterobifunctional crosslinkers, specifically those utilizing a discrete PEG2 spacer (e.g., NHS-PEG2-Maleimide / SM(PEG)2), represents a critical evolution in conjugate design. This whitepaper deconstructs the mechanistic causality behind PEG2's superiority over traditional aliphatic linkers, provides a comparative data analysis, and outlines a self-validating experimental protocol for robust amine-to-sulfhydryl bioconjugation.

The Causality of Aggregation and the PEG2 Solution

Heterobifunctional crosslinkers are molecular "asymmetric dancers" designed to sequentially bridge two different functional groups, typically a primary amine and a free sulfhydryl ()[]. The spacer arm connecting these two reactive warheads dictates the thermodynamic stability of the final conjugate.

The SMCC Bottleneck

Traditional linkers like SMCC utilize a cyclohexane ring as the spacer arm. This aliphatic structure is highly hydrophobic. When multiple SMCC molecules are conjugated to a protein surface, the localized hydrophobicity disrupts the protein's native hydration shell. To minimize thermodynamic instability in aqueous buffers, these hydrophobic patches interact intermolecularly, leading to rapid and irreversible protein aggregation. In ADC development, SMCC-based conjugates often exhibit diminished band intensity on SDS-PAGE due to massive precipitation of the aggregated protein (2)[2].

The PEG2 Thermodynamic Advantage

By replacing the cyclohexane ring with a short polyethylene glycol chain (two repeating ethylene oxide units: -CH2-CH2-O-), the physical chemistry of the conjugate is fundamentally altered. The oxygen atoms in the PEG2 spacer actively hydrogen-bond with surrounding water molecules, forming a hydrated, zwitterionic corona around the linker. This hydrophilic microenvironment effectively shields the hydrophobic payload, maintaining the protein's solubility and preventing aggregation (2)[2].

Balancing Steric Hindrance: Why PEG2?

While longer PEG chains (e.g., PEG8 or PEG12) provide maximum solubility for highly hydrophobic payloads, they introduce a significant biophysical trade-off: steric hindrance. Long, flexible PEG chains can fold back onto the protein surface, sterically occluding receptor-binding domains or paratopes, which manifests as a reduction in in vitro binding affinity (higher IC50) (3)[3]. The PEG2 spacer (approx. 17.6 Å in length) represents the optimal "Goldilocks" zone for general bioconjugation: it is long enough to provide the necessary hydrophilic boost and bridge the spatial gap between molecules, but short enough to prevent steric interference.

DecisionMatrix Root Crosslinker Selection for Bioconjugation SMCC Aliphatic Linker (e.g., SMCC) Hydrophobic Spacer Root->SMCC PEG2 PEG2 Linker (e.g., SM(PEG)2) Short Hydrophilic Spacer Root->PEG2 PEG8 PEG8+ Linkers Long Hydrophilic Spacer Root->PEG8 SMCC_Agg High Aggregation Propensity Poor Aqueous Solubility SMCC->SMCC_Agg PEG2_Bal Optimal Balance: High Solubility, Low Steric Hindrance PEG2->PEG2_Bal PEG8_Steric Maximum Solubility, but Potential Steric Hindrance PEG8->PEG8_Steric

Caption: Logical decision matrix for selecting crosslinker spacer lengths based on biophysics.

Quantitative Comparison of Crosslinker Properties

To guide experimental design, the following table synthesizes the biophysical properties of the three most common amine-to-sulfhydryl crosslinker classes.

Table 1: Comparative Biophysical Properties of Common Amine-to-Sulfhydryl Crosslinkers

CrosslinkerSpacer ChemistrySpacer Length (Å)Aqueous SolubilityAggregation PropensityTarget Application
SMCC Aliphatic (Cyclohexane)8.3PoorHighLegacy conjugates, highly soluble payloads
SM(PEG)2 PEG (2 units)17.6ExcellentLowGeneral bioconjugation, minimizing steric hindrance
SM(PEG)8 PEG (8 units)41.9ExcellentVery LowHighly hydrophobic payloads (e.g., ADCs)

Experimental Workflow: Self-Validating Two-Step Conjugation

A hallmark of rigorous bioconjugation is the implementation of a self-validating protocol. The following methodology for utilizing NHS-PEG2-Maleimide incorporates strict chemical causality and built-in quality control to ensure reproducible thioether bond formation (4)[4].

Phase 1: NHS-Ester Activation of the Carrier Protein
  • Buffer Preparation: Dissolve the amine-containing carrier protein (e.g., an antibody) in Conjugation Buffer (Phosphate Buffered Saline, 150 mM NaCl, 5 mM EDTA, pH 7.2).

    • Causality: The pH is strictly maintained at 7.2. While NHS esters react efficiently with primary amines up to pH 9, the maleimide group is highly susceptible to ring-opening hydrolysis at pH > 7.5, which renders it permanently inert to sulfhydryls. By capping the pH, we preserve the maleimide warhead for Phase 3 (5)[5]. EDTA is included to chelate trace metals that could prematurely oxidize sulfhydryls on the payload later.

  • Linker Addition: Add a 10- to 20-fold molar excess of NHS-PEG2-Maleimide (dissolved in anhydrous DMSO) to the protein solution. Incubate for 30 minutes at room temperature.

    • Causality: NHS ester hydrolysis in water directly competes with amine aminolysis. A molar excess ensures sufficient functionalization of the protein surface despite the competing hydrolysis reaction.

Phase 2: Desalting and Validation (Self-Validating Checkpoint)
  • Purification: Pass the reaction mixture through a desalting column (e.g., Zeba Spin) equilibrated with the Conjugation Buffer to remove unreacted linker.

    • Causality: If unreacted NHS-PEG2-Maleimide is left in solution, its free maleimide groups will competitively bind the sulfhydryl payload in Phase 3, drastically reducing the yield of the final protein conjugate.

  • Validation Checkpoint (Reverse Ellman’s Assay): Before proceeding, verify maleimide activation. Add a known, limiting concentration of Dithiothreitol (DTT) to a small aliquot of the activated protein. The active maleimides will consume the DTT via Michael addition. React the remaining DTT with DTNB (Ellman's reagent) and measure absorbance at 412 nm. The difference in expected vs. observed free thiols quantitatively validates the number of active maleimide groups per protein molecule.

Phase 3: Maleimide Conjugation to the Sulfhydryl Payload
  • Payload Addition: Add the sulfhydryl-containing payload (e.g., reduced peptide or drug) in a 2- to 5-fold molar excess relative to the quantified maleimide groups.

  • Incubation: React for 2 hours at room temperature.

    • Causality: The maleimide reacts specifically with the free sulfhydryl to form a highly stable, non-cleavable thioether bond, ensuring the conjugate remains intact during in vivo circulation (4)[4].

Workflow A Amine-containing Protein (e.g., Antibody) C Step 1: NHS Ester Reaction (pH 7.2-7.5, 30 min RT) A->C B NHS-PEG2-Maleimide (Heterobifunctional Linker) B->C D Maleimide-Activated Protein (PEG2 Spacer Attached) C->D F Desalting / Purification (Remove Excess Linker) D->F E Validation Checkpoint: Reverse Ellman's Assay F->E QC H Step 2: Maleimide Reaction (Thioether Bond Formation) F->H G Sulfhydryl-containing Payload (e.g., Peptide/Drug) G->H I Final Conjugate (Stable, Soluble) H->I

Caption: Workflow of a self-validating two-step conjugation using NHS-PEG2-Maleimide.

Conclusion

The selection of a crosslinker spacer is not a trivial variable; it is a fundamental determinant of a bioconjugate's thermodynamic stability and functional efficacy. By transitioning from hydrophobic aliphatic linkers to PEG2-based heterobifunctional crosslinkers, researchers can actively engineer out aggregation bottlenecks. The PEG2 spacer provides the exact stoichiometric length required to bridge reactive groups while generating a localized hydrophilic corona that preserves protein solubility and maximizes downstream experimental success.

References

  • A Novel Proteomic Method Reveals NLS Tagging of T-DM1 Contravenes Classical Nuclear Transport in a Model of HER2-Positive Breast Cancer NIH / PubMed Central[Link]

  • SM(PEG)n Crosslinkers Product Instructions ResearchGate / Thermo Fisher Scientific [Link]

Sources

Foundational

Solvation Thermodynamics and Reaction Kinetics of Azido-PEG2-CH2CO2-NHS: A Technical Guide to Aqueous and Organic Workflows

Introduction Azido-PEG2-CH2CO2-NHS (also known as Azido-PEG2-NHS ester, CAS: 1312309-64-0) is a bifunctional crosslinker pivotal in bioconjugation, antibody-drug conjugate (ADC) development, and bioorthogonal chemistry[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azido-PEG2-CH2CO2-NHS (also known as Azido-PEG2-NHS ester, CAS: 1312309-64-0) is a bifunctional crosslinker pivotal in bioconjugation, antibody-drug conjugate (ADC) development, and bioorthogonal chemistry[1]. Featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a click-chemistry-ready azide ( N3​ ) group separated by a short polyethylene glycol (PEG2) spacer, its utility hinges entirely on proper solvent management[2]. This whitepaper dissects the solubility profile of Azido-PEG2-CH2CO2-NHS, contrasting its behavior in organic versus aqueous environments, and provides self-validating protocols to maximize coupling efficiency while mitigating competitive hydrolysis.

Chemical Anatomy and Solvation Thermodynamics

The molecular architecture of Azido-PEG2-CH2CO2-NHS dictates its biphasic solubility profile[].

  • The NHS Ester: Highly susceptible to nucleophilic attack. In polar aprotic solvents (e.g., DMSO, DMF), the carbonyl carbon is shielded from hydrolysis[4]. In protic aqueous solvents, water acts as a competing nucleophile[4].

  • The PEG2 Spacer: While PEG chains are inherently hydrophilic due to hydrogen bonding with water, a PEG2 spacer is exceedingly short. It provides a marginal increase in aqueous solubility compared to purely aliphatic linkers, but it lacks the robust hydration sphere generated by longer PEG chains (e.g., PEG8 or PEG12) or the charged sulfonate group found in Sulfo-NHS esters[5].

  • The Azide Group: A relatively non-polar, linear pseudohalide that contributes to the overall hydrophobicity of the molecule, while enabling highly selective strain-promoted (SPAAC) or copper-catalyzed (CuAAC) azide-alkyne cycloadditions[][6].

Consequently, Azido-PEG2-CH2CO2-NHS is classified as a hydrophobic NHS ester[7]. It is freely soluble in organic solvents like dichloromethane (DCM), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[8][], but exhibits transient stability and limited solubility in purely aqueous buffers[4].

The Kinetic Tug-of-War: Aminolysis vs. Hydrolysis

When introduced into an aqueous buffer for protein labeling, Azido-PEG2-CH2CO2-NHS undergoes a kinetic competition between the desired aminolysis (reaction with primary amines, such as lysine residues) and undesired hydrolysis (reaction with hydroxide ions)[10].

Causality of pH Dependence: The rate of aminolysis requires the target amine to be in its unprotonated, nucleophilic state, which favors a higher pH (typically 8.3–8.5)[7]. However, increasing the alkalinity exponentially increases the concentration of hydroxide ions, which are potent nucleophiles that drastically accelerate the hydrolysis of the NHS ester[4][7].

Data on Hydrolysis: The half-life ( t1/2​ ) of standard NHS esters is highly dependent on pH and temperature[4]. At pH 7.0 and 0°C, the half-life is approximately 4 to 5 hours[10]. At pH 8.6 and 4°C, this half-life plummets to just 10 minutes[10]. Furthermore, at pH 9, hydrolysis occurs within minutes[11].

G A Azido-PEG2-NHS (in Buffer) D Stable Amide Conjugate + NHS Leaving Group A->D Aminolysis (Desired) pH 7.2-8.5 E Hydrolyzed Acid + NHS Leaving Group A->E Hydrolysis (Competing) High pH / Long Duration B Target Amine (Protein/Peptide) B->D Nucleophilic Attack C Hydroxide Ions (OH- in Water) C->E Nucleophilic Attack

Logical relationship of competing aminolysis and hydrolysis pathways for NHS esters.

Quantitative Data: Solubility and Kinetics

Solvent EnvironmentSolubility ProfileStability / Half-LifeMechanistic Note
Anhydrous DMSO / DMF Highly Soluble (>50 mg/mL)Months at -20°CPolar aprotic nature prevents nucleophilic attack on the NHS ester[4][7].
Dichloromethane (DCM) Highly SolubleMonths at -20°CNon-polar aprotic; excellent for organic synthesis but incompatible with biomolecules[][].
Aqueous Buffer (pH 7.0) Marginally Soluble (<5% v/v organic)~4–5 hours (at 0°C)PEG2 provides slight hydrophilicity; slow hydrolysis due to low[OH-][10][11].
Aqueous Buffer (pH 8.6) Marginally Soluble (<5% v/v organic)~10 minutes (at 4°C)Optimal pH for aminolysis, but rapid hydrolysis requires immediate reagent use[10].

Self-Validating Experimental Protocols

To ensure scientific integrity, bioconjugation workflows must incorporate validation steps. The following methodologies establish a self-validating system for utilizing Azido-PEG2-CH2CO2-NHS.

Protocol 1: Preparation of the Master Stock

Because NHS esters degrade upon exposure to atmospheric moisture, stock solutions must be prepared in anhydrous solvents[7].

  • Equilibration: Allow the desiccated vial of Azido-PEG2-CH2CO2-NHS to fully equilibrate to room temperature before opening to prevent condensation[11].

  • Dissolution: Dissolve the reagent in high-quality, anhydrous, amine-free DMSO or DMF to a concentration of 10–50 mM[7]. Note: Do not use DMF if it has a fishy odor, as this indicates amine contamination[7].

  • Storage: Purge the vial headspace with dry nitrogen or argon gas before resealing[11]. Store at -20°C.

Protocol 2: Aqueous Bioconjugation Workflow
  • Buffer Preparation: Prepare the target protein (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, PBS, or HEPES) at pH 8.3–8.5[7]. Avoid Tris or glycine buffers, as their primary amines will competitively quench the NHS ester[7].

  • Conjugation: Add the Azido-PEG2-CH2CO2-NHS stock solution to the protein mixture. Ensure the final concentration of the organic solvent (DMSO/DMF) remains below 10% (v/v) to prevent protein denaturation[4][7].

  • Incubation: Incubate the reaction for 30 to 120 minutes at room temperature or 4°C[7].

  • Quenching & Purification: Quench unreacted NHS esters by adding a primary amine (e.g., 50 mM Tris or Glycine) for 15 minutes[7]. Remove the hydrolyzed byproducts and quenched reagent via size-exclusion chromatography or dialysis.

G Step1 1. Dissolve Azido-PEG2-NHS in Anhydrous DMSO/DMF Step3 3. Add NHS Stock to Buffer (Final Organic < 10%) Step1->Step3 Step2 2. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Step2->Step3 Step4 4. Incubate 30-120 min at RT or 4°C Step3->Step4 Step5 5. Quench (Tris/Glycine) & Desalt (SEC/Dialysis) Step4->Step5

Step-by-step experimental workflow for aqueous bioconjugation using hydrophobic NHS esters.

Protocol 3: NHS Ester Reactivity Assay (Self-Validation)

Over time, repeated opening of the stock vial introduces moisture, leading to silent hydrolysis[11]. This protocol quantifies the remaining active NHS ester by measuring the release of the N-hydroxysuccinimide leaving group, which absorbs strongly at 260–280 nm ( λmax​ = 260 nm; ϵ = 9700 M−1cm−1 )[10][11].

  • Baseline Measurement: Dilute a small aliquot of the Azido-PEG2-CH2CO2-NHS stock into 2 mL of amine-free buffer. Immediately measure the absorbance at 260 nm against a buffer blank[11]. Ensure the reading is < 1.0; dilute if necessary[11].

  • Forced Hydrolysis: Add 100 µL of 0.5–1.0 N NaOH to 1 mL of the diluted reagent to force complete hydrolysis[11]. Vortex for 30 seconds[11]. Note: Do not use highly concentrated NaOH (>5 N), as it degrades the NHS leaving group and ruins the absorbance profile[11].

  • Final Measurement: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm[11].

  • Interpretation: If the final absorbance is measurably and significantly greater than the baseline absorbance, the reagent still contains active NHS esters[11]. If the readings are identical, the stock has completely hydrolyzed and must be discarded.

Conclusion

The successful application of Azido-PEG2-CH2CO2-NHS in bioconjugation relies on a rigorous understanding of its solvation thermodynamics. While the PEG2 spacer imparts a slight hydrophilic character, the molecule remains predominantly hydrophobic, necessitating the use of anhydrous organic co-solvents (DMSO/DMF)[7]. By carefully balancing the pH to favor aminolysis over hydrolysis and employing self-validating spectroscopic assays, researchers can achieve highly efficient, reproducible azide-functionalization of target biomolecules[4][11].

References

  • Title: Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents Source: G-Biosciences URL: [Link]

  • Title: Azido-PEG2-CH2CO2-NHS, CAS 945550-23-2 Source: AxisPharm URL: [Link]

Sources

Exploratory

The Strategic Role of Azido-PEG2-NHS Ester in Advanced Bioconjugation: A Technical Whitepaper

Executive Summary In the rapidly evolving landscape of bioconjugation, Antibody-Drug Conjugates (ADCs), and bioorthogonal labeling, the selection of crosslinking reagents dictates the thermodynamic stability and pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, Antibody-Drug Conjugates (ADCs), and bioorthogonal labeling, the selection of crosslinking reagents dictates the thermodynamic stability and pharmacokinetic viability of the final construct. Among these, Azido-PEG2-CH2CO2-NHS (commonly referred to as Azido-PEG2-NHS ester, CAS: 1312309-64-0) has emerged as a gold-standard heterobifunctional linker[1][2]. By coupling amine-reactive N-hydroxysuccinimide (NHS) ester chemistry with azide-alkyne cycloaddition ("click" chemistry), this molecule provides a highly controlled, modular approach to molecular assembly[3][].

This whitepaper dissects the chemical causality behind Azido-PEG2-NHS ester, outlines its core applications, and provides a self-validating experimental protocol for researchers demanding high-fidelity bioconjugation.

Molecular Architecture and Mechanistic Causality

As scientists, we must evaluate crosslinkers not merely by their reactive termini, but by the kinetic and steric implications of their structural design. Azido-PEG2-NHS ester is engineered with three distinct functional domains, each serving a precise mechanistic purpose:

The NHS Ester (Amine-Reactive Terminus)

The NHS ester facilitates the acylation of primary amines (e.g., the ϵ -amino group of lysine residues in proteins)[]. The causality of reaction success here is strictly pH-dependent. At pH < 7.0, primary amines are predominantly protonated ( −NH3+​ ), rendering them non-nucleophilic and halting conjugation. Conversely, at pH > 8.5, hydroxide ions in the aqueous buffer rapidly hydrolyze the NHS ester into an unreactive carboxylate, permanently destroying the crosslinker[]. Thus, maintaining a strict pH of 7.5–8.5 is the thermodynamic "sweet spot" for yielding stable amide bonds[].

Causality NHS Azido-PEG2-NHS Ester in Aqueous Media LowPH pH < 7.0 Amine Protonation (NH3+) NHS->LowPH OptPH pH 7.5 - 8.5 Optimal Nucleophilicity NHS->OptPH HighPH pH > 8.5 Hydroxide Ion Attack NHS->HighPH Fail1 Poor Conjugation Yield LowPH->Fail1 Success Stable Amide Bond Formation OptPH->Success Fail2 Rapid NHS Hydrolysis HighPH->Fail2

Kinetic causality of pH on NHS ester aminolysis vs. hydrolysis.

The Azide Moiety (Click-Reactive Terminus)

The terminal azide is biologically inert (bioorthogonal), meaning it will not cross-react with endogenous functional groups in a cellular environment[]. It acts as a highly specific chemical handle for subsequent conjugation with alkynes[1][].

The PEG2 Spacer

Why utilize a diethylene glycol (PEG2) spacer instead of a long-chain PEG (e.g., PEG12) or a purely aliphatic chain? Aliphatic chains are hydrophobic and can induce protein aggregation. Long-chain PEGs, while highly hydrophilic, can increase the hydrodynamic radius of the protein, potentially causing steric hindrance that masks receptor-binding epitopes. The PEG2 spacer provides the exact balance: sufficient hydrophilicity to maintain aqueous solubility without perturbing the target protein's tertiary structure or pharmacokinetics[3][].

Physicochemical Properties

To ensure reproducible experimental design, the quantitative specifications of Azido-PEG2-NHS ester are summarized below[1][][]:

PropertySpecification
Chemical Name Azido-PEG2-CH2CO2-NHS / Azido-PEG2-NHS ester
CAS Number 1312309-64-0
Molecular Weight ~286.2 Da (Acetate) / 300.27 Da (Propanoate)
Purity 95% - 98%
Solubility Soluble in DMSO, DMF, DCM (Requires organic co-solvent)
Reactivity Primary Amines (pH 7.5–8.5), Alkynes (CuAAC / SPAAC)
Storage Conditions -20°C, strictly desiccated (Moisture-sensitive)

Core Applications in Bioconjugation

  • Antibody-Drug Conjugates (ADCs): Azido-PEG2-NHS is utilized to functionalize monoclonal antibodies with azide groups. These "primed" antibodies can then be reacted with cyclooctyne-functionalized cytotoxins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[]. This modularity allows for the rapid screening of different payloads without re-engineering the antibody.

  • Bioorthogonal Live-Cell Labeling: Because the azide group is biologically inert, azide-modified proteins can be tracked in live cellular environments[]. The subsequent addition of a fluorophore-alkyne enables real-time imaging without disrupting cellular homeostasis[].

  • Surface Modification: Biosensors, microarrays, and medical devices are functionalized with azides to allow the oriented immobilization of alkyne-tagged capture probes, drastically enhancing diagnostic sensitivity[].

Workflow Protein Target Protein (Primary Amines) Intermediate Azide-Functionalized Protein Protein->Intermediate pH 7.5-8.5 Buffer Crosslinker Azido-PEG2-NHS (Heterobifunctional) Crosslinker->Intermediate Aminolysis Conjugate Triazole-Linked Bioconjugate Intermediate->Conjugate SPAAC (Copper-Free) Payload Alkyne-Payload (e.g., DBCO-Toxin) Payload->Conjugate Cycloaddition

Bioconjugation workflow utilizing Azido-PEG2-NHS for stable triazole linkage.

Self-Validating Experimental Protocol: Protein Labeling

A robust protocol must be a self-validating system. The following methodology for protein labeling (e.g., Lysozyme) incorporates critical Quality Control (QC) checkpoints to ensure causality between steps[6].

Phase 1: Amine Modification (Azide Priming)
  • Preparation: Dissolve 5 mg of the target protein in 1 mL of 100 mM HEPES or Sodium Bicarbonate buffer (pH 8.0 - 8.3)[6].

    • Causality: HEPES/Bicarbonate is chosen over Tris buffer because Tris contains primary amines that will competitively quench the NHS ester.

  • Reagent Reconstitution: Dissolve 1 mg of Azido-PEG2-NHS ester in 50 µL of anhydrous DMSO immediately before use[6].

    • Causality: NHS esters hydrolyze rapidly in atmospheric moisture; anhydrous conditions are mandatory for the stock solution.

  • Conjugation: Add the crosslinker to the protein solution dropwise while vortexing. Incubate for 2 hours at 22°C with gentle rotation[6].

  • Quenching: Add ethanolamine to a final concentration of 50 mM and incubate for 30 minutes[6].

    • Causality: Ethanolamine scavenges any unreacted NHS ester, preventing off-target reactions in downstream assays[6].

  • Purification: Remove excess small molecules using a 10 kDa MWCO centrifugal filter, washing 3x with PBS (pH 7.4)[6][7].

Phase 2: Self-Validation (Critical QC Check)

Before proceeding to click chemistry, you must validate the azide incorporation.

  • Action: Analyze the purified intermediate via LC-MS (ESI)[6].

  • Validation Criteria: Unlabeled Lysozyme has a mass of 14,305 Da[6]. The addition of the propanoate Azido-PEG2 linker yields a mass shift of exactly +185 Da per label[6]. The presence of peaks at 14,490 Da (1 label) and 14,675 Da (2 labels) confirms successful priming[6][7]. If no mass shift is observed, the NHS ester was likely hydrolyzed prior to use.

Phase 3: Click Chemistry (SPAAC)
  • Reaction: To the azide-modified protein in PBS, add 3-5 molar equivalents of a DBCO-functionalized payload (e.g., DBCO-Fluorophore or DBCO-Toxin)[1][8].

  • Incubation: Incubate for 2–4 hours at room temperature.

    • Causality: SPAAC utilizes the immense ring strain of the cyclooctyne (DBCO) to drive the cycloaddition with the azide, completely eliminating the need for cytotoxic Copper(I) catalysts used in traditional CuAAC[8]. This preserves the biological integrity of the protein.

  • Final Validation: Run the conjugate on an SDS-PAGE gel and visualize via fluorescence imaging to confirm the covalent attachment of the payload to the protein band.

Conclusion

Azido-PEG2-NHS ester represents a critical nexus between traditional amine-reactive bioconjugation and modern bioorthogonal click chemistry. By understanding the kinetic limitations of NHS esters and leveraging the thermodynamic driving forces of SPAAC, researchers can engineer highly stable, functionalized biomolecules with absolute precision. Implementing self-validating protocols ensures that each step of the bioconjugation pipeline remains robust, reproducible, and scalable.

References

  • Primary Literature (Protocol Grounding): Sharma, A. K., et al. "CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu+ or Cu2+ to catalyze the azide-alkyne 'click' reaction in water". Nucleic Acids Research (2020). National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to Azido-PEG2-CH2CO2-NHS: Structural Nuances, Bioconjugation Protocols, and Applications

Executive Summary In the rapidly evolving landscape of bioconjugation, Antibody-Drug Conjugates (ADCs), and surface functionalization, heterobifunctional crosslinkers are the architectural foundation of molecular design....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, Antibody-Drug Conjugates (ADCs), and surface functionalization, heterobifunctional crosslinkers are the architectural foundation of molecular design. As a Senior Application Scientist, I frequently observe that the success of a bioconjugation workflow hinges not just on the execution of a protocol, but on a deep mechanistic understanding of the reagents utilized. Azido-PEG2-CH2CO2-NHS is a premier non-cleavable linker that seamlessly bridges amine-reactive chemistry with bioorthogonal click chemistry[1].

This whitepaper provides an authoritative breakdown of its molecular identity, resolves widespread nomenclature discrepancies in the field, and outlines self-validating experimental protocols designed to guarantee reproducibility and high-yield conjugation.

Molecular Identity & The Nomenclature Trap

A critical pitfall frequently observed in reagent procurement is the conflation of different PEG-spacer lengths due to ambiguous naming conventions. It is imperative to distinguish the exact molecular formula and weight of the reagent you are utilizing to ensure accurate stoichiometric calculations.

The true Azido-PEG2-CH2CO2-NHS (often registered under CAS 945550-23-2) is an acetate derivative[1],. Its structure consists of an azide group, a diethylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester activated acetic acid.

  • Chemical Formula: C10H14N4O6[2]

  • Molecular Weight: 286.24 g/mol [1],[2]

The Nomenclature Trap: Many commercial vendors mistakenly list the propanoate derivative (Azido-PEG2-CH2CH2CO2-NHS, CAS 1312309-64-0) under the same synonym[]. The propanoate derivative has an extra methylene carbon, resulting in a formula of C11H16N4O6 and a molecular weight of 300.27 g/mol []. Utilizing the wrong molecular weight will skew your molar excess calculations, directly impacting the Degree of Labeling (DOL).

Table 1: Physicochemical Properties of Azido-PEG2-CH2CO2-NHS
PropertyQuantitative Value / DescriptionReference
Chemical Formula C10H14N4O6[2]
Molecular Weight 286.24 g/mol [1],[2]
Primary CAS Number 945550-23-2[1],
Spacer Arm 2 units (Diethylene glycol)[1]
Reactive Groups NHS Ester (Amine-reactive), Azide (Click-reactive)[4]
Solubility Soluble in DMF, DMSO, DCM[]

Mechanistic Causality in Bioconjugation

The utility of Azido-PEG2-CH2CO2-NHS lies in its bipartite reactivity. Understanding the causality behind these reactions allows us to optimize the workflow rationally.

  • NHS Ester Amidation: The NHS ester acts as an electrophilic trap for primary amines (such as the ε-amine of lysine residues or the N-terminus of proteins)[4]. Causality: Nucleophilic attack by an unprotonated amine on the carbonyl carbon of the linker forms a stable amide bond, releasing N-hydroxysuccinimide as a leaving group.

  • Bioorthogonal Click Chemistry: The terminal azide group is biologically inert (bioorthogonal). Causality: It will not react with endogenous nucleophiles or electrophiles, but will undergo highly specific Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) when exposed to a strained alkyne (e.g., DBCO or BCN)[4],[].

Workflow Start Target Protein (Primary Amines) Conjugation1 NHS Ester Amidation (pH 7.5-8.0, 2h) Start->Conjugation1 Linker Azido-PEG2-CH2CO2-NHS (Amine Reactive) Linker->Conjugation1 Intermediate Azide-Functionalized Protein Conjugation1->Intermediate QC1 QC Checkpoint: MALDI-TOF Mass Spec (Validate DOL) Intermediate->QC1 Conjugation2 SPAAC Click Chemistry (Copper-Free, 4h) QC1->Conjugation2 If DOL is optimal Payload Alkyne-Payload (e.g., DBCO-Toxin) Payload->Conjugation2 Final Final Bioconjugate (e.g., ADC) Conjugation2->Final

Bipartite Bioconjugation Workflow: From initial amidation to SPAAC click chemistry integration.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system; you must build in-process Quality Control (QC) checkpoints to prove the reaction occurred as intended before proceeding to the next step.

Protocol A: Site-Specific Amine Modification (Stage 1)
  • Step 1: Buffer Exchange. Transfer your target protein into an amine-free buffer (e.g., 1X PBS, pH 7.5).

    • Causality: Buffers containing Tris or glycine possess primary amines that will competitively react with the NHS ester, neutralizing the linker and resulting in a failed conjugation.

  • Step 2: Reagent Preparation. Dissolve Azido-PEG2-CH2CO2-NHS in anhydrous DMSO or DMF to a 10-50 mM stock immediately before use.

    • Causality: NHS esters are highly susceptible to moisture. Aqueous storage leads to rapid, irreversible hydrolysis into the inactive carboxylic acid.

  • Step 3: Conjugation Reaction. Add the linker to the protein at a 5x to 20x molar excess. Incubate at Room Temperature for 2 hours or 4°C overnight.

  • Step 4: Self-Validation (QC Checkpoint). Purify the azide-functionalized protein via a desalting column. To validate the reaction, perform Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. By comparing the mass of the native protein to the conjugate, you can calculate the exact Degree of Labeling (DOL).

Causality pH Buffer pH > 7.5 Amine Amine Deprotonation (-NH3+ to -NH2) pH->Amine Promotes nucleophilicity Hydrolysis NHS Hydrolysis (Competing Reaction) pH->Hydrolysis Accelerates degradation Optimization Optimal Causality: pH 7.5-8.0 at 4°C Amine->Optimization Hydrolysis->Optimization Requires mitigation Reaction Efficient Amidation (High Yield) Optimization->Reaction

Logical relationship between pH, amine nucleophilicity, and competing NHS hydrolysis.

Protocol B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Stage 2)
  • Step 1: Payload Integration. Introduce a DBCO-functionalized payload (e.g., a cytotoxin or fluorophore) to the azide-modified protein at a 2x molar excess relative to the calculated DOL.

    • Causality: DBCO provides immense ring strain, lowering the activation energy required to drive the cycloaddition without the need for cytotoxic copper catalysts (CuAAC), preserving protein integrity[].

  • Step 2: Incubation. Incubate the mixture at room temperature for 2-4 hours.

  • Step 3: Self-Validation (QC Checkpoint). Utilize Size Exclusion Chromatography (SEC-HPLC). The chromatogram will validate the system by confirming the absence of unreacted payload (free dye/toxin) and proving the conjugate remains monomeric (ruling out aggregation).

Table 2: Critical Reaction Parameters & Causality
ParameterOptimal RangeCausality / Scientific Rationale
Buffer pH 7.5 - 8.0Balances lysine deprotonation (nucleophilicity) with NHS stability. Higher pH accelerates hydrolysis.
Co-solvent < 10% DMSO/DMFPrevents protein denaturation while keeping the hydrophobic payload/linker soluble.
Molar Excess 5x - 20xDrives the amidation reaction to completion depending on the target DOL and protein concentration.
Temperature 4°C to 25°CLower temperatures mitigate NHS hydrolysis; higher temperatures accelerate the amidation rate.

Applications in Advanced Therapeutics

Azido-PEG2-CH2CO2-NHS is not merely a reagent; it is an enabling technology for next-generation therapeutics:

  • Antibody-Drug Conjugates (ADCs): The short PEG2 spacer provides a non-cleavable, hydrophilic bridge that enhances the solubility of the resulting ADC while preventing premature payload release in systemic circulation[],[].

  • Nanoparticle Drug Delivery Systems: By functionalizing the surface of silica or lipid nanoparticles with azide groups, researchers can modularly "click" targeting ligands (like scFvs or peptides) onto the carrier, drastically improving tumor-site specificity[].

  • Live-Cell Imaging: The bioorthogonal nature of the azide group allows for the selective labeling of cell-surface proteins in living organisms without disrupting natural biological processes, offering unprecedented insights into cellular dynamics[].

References

  • BOC Sciences. "Azido-PEG2-NHS ester - (CAS 1312309-64-0) | ADC Linker". Source: BOC Sciences.
  • CD BioGlyco. "Azide/NHS/Carboxylic acid PEG reagent, Azido-PEG2-CH2CO2-NHS, Purity 98%". Source: CD BioGlyco.
  • AxisPharm. "Azido-PEG2-CH2CO2-NHS, CAS 945550-23-2". Source: AxisPharm.
  • Huateng Pharma. "N3-PEG2-CH2CO2-NHS | CAS:945550-23-2". Source: Huateng Pharma.
  • PubChem. "Azido-PEG2-CH2CO2-NHS | C10H14N4O6 | CID 86276399". Source: National Institutes of Health.

Sources

Exploratory

Equilibrium and Kinetics of N-Hydroxysuccinimide (NHS) Esters at Physiological pH: A Mechanistic Guide to Bioconjugation Stability

Executive Summary N-hydroxysuccinimide (NHS) esters are the undisputed workhorses of bioconjugation, heavily relied upon for protein crosslinking, fluorescent labeling, and the synthesis of antibody-drug conjugates (ADCs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-hydroxysuccinimide (NHS) esters are the undisputed workhorses of bioconjugation, heavily relied upon for protein crosslinking, fluorescent labeling, and the synthesis of antibody-drug conjugates (ADCs)[]. However, deploying these electrophilic reagents in aqueous environments at physiological pH (7.2–7.5) introduces a fundamental kinetic conflict: the race between productive aminolysis and parasitic hydrolysis[]. This technical guide explores the thermodynamic drivers of NHS ester stability and provides a self-validating experimental framework to maximize conjugation efficiency.

Mechanistic Grounding: The Dual-Pathway Paradigm

The core reaction mechanism of an NHS ester is a nucleophilic acyl substitution[]. When introduced to a protein in an aqueous buffer, the activated ester faces two competing nucleophiles:

  • Aminolysis (The Target Pathway): The unprotonated primary amine (typically the ε-amino group of a lysine residue or the N-terminus) attacks the activated carbonyl carbon. This forms a tetrahedral intermediate that rapidly collapses, releasing the NHS leaving group and forming a thermodynamically stable amide bond[]. This amide linkage is effectively irreversible under physiological conditions[].

  • Hydrolysis (The Degradation Pathway): Water molecules or hydroxide ions attack the same carbonyl carbon, yielding an unreactive carboxylic acid and releasing the NHS leaving group[2].

The driving force behind both reactions is the exceptional leaving-group ability of NHS. With a pKa of approximately 6.0, NHS rapidly leaves upon protonation, driving the reaction forward with a high resonance energy of ~20 kcal/mol for the resulting amide[].

NHS_Mechanisms NHS NHS Ester (Electrophile) Tetra_A Tetrahedral Intermediate NHS->Tetra_A Aminolysis (pH 7.2-8.5) Tetra_H Tetrahedral Intermediate NHS->Tetra_H Hydrolysis (Base-Catalyzed) Amine Primary Amine (Target Nucleophile) Amine->Tetra_A Water Water (Competing Nucleophile) Water->Tetra_H Amide Stable Amide Bond (Target Conjugate) Tetra_A->Amide Leaving Free NHS (Leaving Group) Tetra_A->Leaving Carb Carboxylate (Hydrolyzed Byproduct) Tetra_H->Carb Tetra_H->Leaving

Caption: Competing pathways of NHS ester aminolysis and hydrolysis at physiological pH.

The pH Paradox: Nucleophilicity vs. Hydrolytic Degradation

As an application scientist, selecting the optimal pH is an exercise in thermodynamic compromise. The reaction rate is strongly pH-dependent because the primary amine must be in its unprotonated, nucleophilic state to react[3].

  • At acidic pH (< 7.0): Primary amines are heavily protonated ( R−NH3+​ ) and lack the lone electron pair required to act as nucleophiles, rendering them unreactive[3].

  • At basic pH (> 8.0): While amines are deprotonated and highly reactive, the concentration of hydroxide ions increases. Base-catalyzed hydrolysis accelerates exponentially, destroying the NHS ester before it can encounter a target protein[3].

Consequently, bioconjugation is typically performed at a slightly basic physiological pH of 7.2 to 8.5[]. In this narrow window, enough amines are deprotonated to sustain aminolysis, while the hydrolysis rate is kept manageable[2].

Quantitative Stability Profiling

The half-life of an NHS ester in aqueous solution is inversely proportional to the pH and temperature[2]. The table below synthesizes kinetic data across various conditions, illustrating the rapid degradation of the electrophile in basic environments.

Reagent TypeBuffer pHTemperatureHalf-Life ( t1/2​ )Source
Standard NHS Ester7.00 °C4 – 5 hours[4]
Standard NHS Ester8.025 °C~1 hour[5]
Standard NHS Ester8.64 °C10 minutes[4]
Porphyrin-NHS (P3-NHS)8.025 °C (RT)210 minutes[6]
Porphyrin-NHS (P3-NHS)8.525 °C (RT)180 minutes[6]
Porphyrin-NHS (P3-NHS)9.025 °C (RT)125 minutes[6]

Experimental Workflow: A Self-Validating Protocol

To maximize conjugation efficiency, the experimental design must actively suppress hydrolysis while accelerating aminolysis. The following step-by-step methodology provides a self-validating system for NHS ester labeling at physiological pH.

Step 1: Reagent Solubilization

  • Action: Dissolve the hydrophobic NHS ester in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10–50 mM stock solution immediately before use[2].

  • Causality: Water vapor instantly initiates hydrolysis[7]. Anhydrous organic solvents preserve the electrophile, ensuring the active ester is fully intact prior to introduction into the aqueous environment.

Step 2: Buffer Exchange

  • Action: Exchange the target protein into a primary amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at pH 7.2–7.5[2].

  • Causality: Buffers containing primary amines (e.g., Tris or glycine) must be strictly avoided, as they act as competitive nucleophiles and will rapidly quench the NHS ester before it can react with the target protein[4].

Step 3: Conjugation Reaction

  • Action: Add a 10- to 20-fold molar excess of the NHS ester stock to the protein solution. Incubate for 30 to 120 minutes at room temperature or 4 °C[].

  • Causality: Because hydrolysis is an unavoidable kinetic competitor, a high local concentration of the amine reagent (molar excess) is required to thermodynamically favor aminolysis and achieve maximum coupling efficiency[].

Step 4: Reaction Quenching

  • Action: Add Tris or glycine buffer to a final concentration of 50–100 mM and incubate for 15 minutes[2].

  • Causality: Flooding the system with exogenous primary amines rapidly consumes any remaining unreacted NHS ester, halting the reaction at a precise timepoint and preventing over-labeling[8].

Step 5: Validation & Real-Time Monitoring

  • Action: Measure the absorbance of the reaction solution at 260–280 nm[4].

  • Causality (Self-Validation): The released NHS leaving group absorbs strongly in the 260–280 nm UV range[8]. An increase in absorbance serves as a direct, self-validating kinetic readout that the acyl substitution has successfully occurred, confirming the viability of the reagent.

NHS_Workflow Prep 1. Reagent Preparation Dissolve in Anhydrous DMSO/DMF Buffer 2. Buffer Exchange Amine-free Buffer (pH 7.2-7.5) Prep->Buffer React 3. Conjugation Reaction 15-120 min at RT or 4°C Buffer->React Quench 4. Reaction Quenching Add Tris or Glycine (50-100 mM) React->Quench Validate 5. Validation & Purification Measure 260-280nm / Desalt Quench->Validate

Caption: Step-by-step self-validating experimental workflow for NHS ester bioconjugation.

Sources

Protocols & Analytical Methods

Method

Application Note: Standard Protocol for Conjugating Azido-PEG2-CH2CO2-NHS to Proteins

Target Audience: Researchers, scientists, and drug development professionals. Applications: Bioorthogonal Click Chemistry, Antibody-Drug Conjugates (ADCs), Spatial Biology, and Biomaterial Functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Bioorthogonal Click Chemistry, Antibody-Drug Conjugates (ADCs), Spatial Biology, and Biomaterial Functionalization.

Introduction & Mechanistic Rationale

Azido-PEG2-CH2CO2-NHS (commonly referred to as Azido-PEG2-NHS ester) is a highly efficient, heterobifunctional, and non-cleavable crosslinker. It is engineered to introduce azide functionalities onto primary amine-containing biomolecules, priming them for downstream bioorthogonal Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition [CuAAC] or Strain-Promoted Alkyne-Azide Cycloaddition [SPAAC]).

The Causality of the Design (Why this specific linker?):

  • NHS Ester Chemistry: The N-hydroxysuccinimide (NHS) ester acts as a potent electrophile. It targets nucleophilic primary amines—specifically the ε-amine of lysine residues or the unprotonated N-terminus of proteins—to form a highly stable, irreversible amide bond.

  • The PEG2 Spacer: Unlike purely hydrophobic alkyl linkers, the short polyethylene glycol (PEG2) spacer imparts critical hydrophilicity. This prevents the crosslinker from inducing protein aggregation. Furthermore, it acts as a flexible physical standoff, reducing steric hindrance around the azide group during downstream reactions with bulky click partners (e.g., DBCO-fluorophores) [3, 4].

  • Bioorthogonal Azide: The azide moiety is biologically inert, meaning it will not cross-react with endogenous biological functional groups, ensuring absolute specificity during the downstream click reaction.

Workflow Visualization

G Protein Protein (Primary Amines) Reaction1 Amidation Reaction (pH 7.2 - 8.5, 1-2h RT) Protein->Reaction1 Reagent Azido-PEG2-NHS Ester (in anhydrous DMSO) Reagent->Reaction1 Conjugate Azido-PEG2-Protein Conjugate Reaction1->Conjugate Reaction2 Click Chemistry (CuAAC or SPAAC) Conjugate->Reaction2 ClickReagent Alkyne / DBCO Partner (Fluorophore, Drug) ClickReagent->Reaction2 FinalProduct Triazole-Linked Bioconjugate Reaction2->FinalProduct

Figure 1: Two-step bioconjugation workflow utilizing Azido-PEG2-NHS ester and Click Chemistry.

Quantitative Data & Optimization Matrices

The efficiency of NHS ester labeling is governed by bimolecular reaction kinetics and pH-dependent hydrolysis. Dilute protein solutions require a significantly higher molar excess of the crosslinker to drive the reaction forward [2]. Simultaneously, the buffer pH must balance lysine deprotonation (making it nucleophilic) against the rapid hydrolysis of the NHS ester [1].

Table 1: Optimal Molar Excess based on Protein Concentration

Protein Concentration (mg/mL)Recommended Molar ExcessExpected Degree of Labeling (DOL)
< 1.020x - 50xLow to Moderate (1-3)
1.0 - 2.510x - 20xModerate (2-5)
> 2.55x - 10xHigh (4-8)

Table 2: Buffer pH vs. NHS Ester Hydrolysis Half-Life

Buffer pHLysine ReactivityNHS Ester Half-Life (approx.)Protocol Recommendation
7.0Low4-5 hoursSuboptimal for fast labeling
7.4 (PBS)Moderate2-3 hoursGood balance for sensitive proteins
8.0High1 hourOptimal for most workflows
8.5Very High10-15 minutesSuitable for rapid reactions

Step-by-Step Experimental Protocol

Reagent Preparation

Causality & Integrity: NHS esters are highly moisture-sensitive. Exposure to atmospheric water will rapidly hydrolyze the reactive group into a non-reactive carboxylic acid.

  • Equilibrate the sealed vial of Azido-PEG2-CH2CO2-NHS to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Dissolve the reagent in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10 mM stock solution.

  • Critical Step: Use the stock solution immediately. Do not store reconstituted NHS esters in DMSO/DMF for extended periods, as trace moisture will degrade the reagent.

Protein Preparation

Causality & Integrity: The reaction buffer must be entirely free of primary amines (e.g., Tris, glycine, or sodium azide formulations containing amine stabilizers), which will competitively consume the NHS ester [1].

  • If the protein is currently in an amine-containing buffer, perform a buffer exchange using a spin desalting column or dialysis cassette.

  • Exchange the protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3) or Phosphate-Buffered Saline (PBS, pH 7.4–8.0).

  • Adjust the final protein concentration to 1.0 – 5.0 mg/mL.

Conjugation Reaction

Trustworthiness & Validation: To ensure a self-validating protocol, always run a "Mock Conjugation" control (Protein + pure DMSO, without the crosslinker) in parallel. This controls for solvent-induced protein precipitation and provides a pristine baseline for downstream analytical characterization.

  • Calculate the required volume of the 10 mM Azido-PEG2-NHS stock based on the desired molar excess (refer to Table 1).

  • Slowly add the crosslinker to the protein solution while vortexing gently. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture for 1–2 hours at room temperature, or overnight at 4°C, protected from light.

Quenching and Purification
  • Quenching (Optional but recommended): Add 1 M Tris-HCl (pH 7.5) or 1 M Glycine to a final concentration of 50 mM. Incubate for 15 minutes at room temperature. The primary amines in these reagents will rapidly consume any unreacted NHS ester, preventing off-target reactions during purification.

  • Purification: Remove excess quenched crosslinker, DMSO, and leaving groups (N-hydroxysuccinimide) using Size Exclusion Chromatography (SEC) via a desalting spin column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your desired storage buffer or downstream click-reaction buffer.

Downstream Characterization

To validate the success of the conjugation and determine the Degree of Labeling (DOL), utilize the following analytical methods:

  • Mass Spectrometry (MALDI-TOF or LC-MS): Compare the intact mass of the conjugated protein against the mock control. Each successful Azido-PEG2-CH2CO2 addition increases the protein mass by ~172 to 186 Da (depending on whether the specific commercial derivative utilizes an acetic or propionic acid spacer following the loss of the NHS leaving group).

  • Fluorescent Click Assay: React a small aliquot of the purified conjugate with a DBCO-fluorophore (e.g., DBCO-Cy5) via SPAAC. Run the sample on an SDS-PAGE gel and quantify the conjugation efficiency via in-gel fluorescence imaging.

References

Application

two-step bioconjugation using Azido-PEG2-CH2CO2-NHS and click chemistry

Application Note: High-Efficiency Two-Step Bioconjugation Integrating Azido-PEG2-NHS Ester Amination with Bioorthogonal Click Chemistry Introduction & Strategic Rationale Bioconjugation of proteins, antibodies, and nanop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Two-Step Bioconjugation Integrating Azido-PEG2-NHS Ester Amination with Bioorthogonal Click Chemistry

Introduction & Strategic Rationale

Bioconjugation of proteins, antibodies, and nanoparticles requires high specificity and yield while preserving the structural integrity and biological activity of the target molecule[1]. The two-step bioconjugation strategy utilizing Azido-PEG2-NHS ester (CAS: 1312309-64-0) followed by azide-alkyne cycloaddition ("click chemistry") has emerged as a gold standard for developing Antibody-Drug Conjugates (ADCs), fluorescent probes, and functionalized nanomaterials[][3].

Why Azido-PEG2-NHS?

  • NHS Ester Reactivity: N-Hydroxysuccinimide (NHS) esters react efficiently with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of proteins) to form stable, irreversible amide bonds[4].

  • PEG2 Spacer: The short polyethylene glycol (PEG2) linker imparts hydrophilicity, preventing the aggregation often seen with hydrophobic crosslinkers, while minimizing steric hindrance during the subsequent click reaction[3].

  • Azide Handle: The terminal azide is biologically inert (bioorthogonal), preventing unwanted cross-reactivity in complex biological matrices until the specific click chemistry partner is introduced[].

Mechanistic Principles (The Causality of Experimental Choices)

Step 1: Amidation (NHS Ester Reaction) The nucleophilic attack of a primary amine on the NHS ester is highly pH-dependent. At physiological pH (7.2–7.4), the reaction is slow because most lysine ε-amines (pKa ~10.5) are protonated. Raising the pH to 8.0–8.5 increases the fraction of unprotonated, nucleophilic amines, accelerating amidation[5]. However, NHS esters also undergo competitive hydrolysis in aqueous solutions, which is exacerbated at higher pH. Therefore, a careful balance (typically pH 8.0–8.5) and a molar excess of the NHS-PEG2-Azide reagent are required to achieve the desired Degree of Labeling (DoL)[4].

Step 2: Bioorthogonal Click Chemistry Once the azide is introduced, the second step involves a cycloaddition with an alkyne[6]. Researchers must choose between two primary modalities:

  • SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition): Utilizes cyclooctynes like DBCO (Dibenzocyclooctyne) or BCN. The inherent ring strain drives the reaction without the need for a catalyst[1]. This is the preferred method for sensitive biologics (e.g., live cells, fragile proteins) to avoid copper toxicity[].

  • CuAAC (Copper-Catalyzed Alkyne-Azide Cycloaddition): Utilizes terminal alkynes and requires a Cu(I) catalyst. It is faster and highly efficient but can generate reactive oxygen species (ROS) that degrade sensitive proteins[3].

Workflow & Decision Visualization

BioconjugationWorkflow Protein Native Protein (Primary Amines) Step1 Step 1: Amidation (pH 8.0 - 8.5, 2h, RT) Protein->Step1 NHS Azido-PEG2-NHS Ester (Crosslinker) NHS->Step1 AzideProtein Azide-Modified Protein (Stable Intermediate) Step1->AzideProtein Step2 Step 2: SPAAC Click (pH 7.4, 2-4h, RT) AzideProtein->Step2 DBCO DBCO-Payload (Fluorophore/Drug) DBCO->Step2 Conjugate Final Bioconjugate (Triazole Linkage) Step2->Conjugate

Two-step bioconjugation workflow: NHS amidation followed by SPAAC click chemistry.

ClickChemistryDecision Start Select Click Chemistry Modality IsSensitive Is the biomolecule sensitive to Copper? Start->IsSensitive SPAAC SPAAC (Copper-Free) Use DBCO/BCN IsSensitive->SPAAC Yes (In vivo, live cells) CuAAC CuAAC (Copper-Catalyzed) Use Terminal Alkyne IsSensitive->CuAAC No (Oligos, robust NPs)

Decision logic for selecting between SPAAC and CuAAC click chemistry modalities.

Quantitative Data & Optimization Guidelines

Table 1: Recommended Molar Ratios for NHS-PEG2-Azide Labeling (Based on target molecule molecular weight to achieve a DoL of 2-5 azides per molecule)

Target Molecule MWExampleMolar Excess of NHS-PEG2-AzideRecommended Buffer
< 10 kDaPeptides2 - 5xPBS or Borate, pH 8.0
10 - 50 kDaNanobodies, scFv5 - 10xPBS or Borate, pH 8.0
50 - 150 kDaBSA, Monoclonal Antibodies10 - 20xBorate, pH 8.5
> 150 kDaLarge complexes, Nanoparticles20 - 50xBorate, pH 8.5

Table 2: Comparison of SPAAC vs. CuAAC Conditions

ParameterSPAAC (Copper-Free)CuAAC (Copper-Catalyzed)
Alkyne Partner DBCO, BCNTerminal Alkyne (e.g., Propargyl)
Catalyst Required NoneCu(I) (e.g., CuSO4 + Ascorbate)
Biocompatibility Excellent (In vivo compatible)Moderate (Cu toxicity, ROS generation)
Reaction Kinetics Fast (k ~ 0.1 to 1 M⁻¹s⁻¹)Very Fast (k ~ 10 to 100 M⁻¹s⁻¹)
Typical Application ADCs, Live-cell imaging, ProteinsOligonucleotides, Peptides, Robust NPs

Detailed, Self-Validating Experimental Protocols

Protocol A: Azidation of Protein via Azido-PEG2-NHS Ester

Objective: Introduce azide groups onto a monoclonal antibody (IgG, ~150 kDa) to create a stable intermediate.

  • Buffer Adjustment: Adjust the pH of the antibody solution (1-5 mg/mL) to 8.0–8.5 by adding 1/10th volume of 1M Sodium Bicarbonate or Borate buffer.

    • Causality: Ensures sufficient deprotonation of lysine ε-amines for nucleophilic attack[5].

  • Reagent Preparation: Immediately before use, dissolve Azido-PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM[4].

    • Causality: NHS esters hydrolyze rapidly in moisture; anhydrous solvent preserves the reactive ester until the moment of addition.

  • Conjugation Reaction: Add a 15-fold molar excess of Azido-PEG2-NHS to the antibody solution. Mix gently by pipetting (do not vortex vigorously to avoid protein denaturation).

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2 hours, or at 4°C overnight, protected from light.

  • Quenching (Self-Validation Step): Add Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes[4].

    • Causality: The primary amine in Tris outcompetes the protein for any remaining unreacted NHS ester, preventing post-purification cross-linking and standardizing the reaction endpoint.

  • Purification: Remove excess reagents and quenched byproducts using a spin desalting column (e.g., Zeba™) pre-equilibrated with PBS (pH 7.4). The resulting product is the Azide-modified antibody.

Protocol B: SPAAC Click Reaction (DBCO-Fluorophore Conjugation)

Objective: Conjugate a DBCO-functionalized payload (e.g., DBCO-AF488) to the Azide-modified antibody.

  • Reagent Preparation: Dissolve the DBCO-payload in DMSO to a 10 mM stock.

  • Click Reaction: Add a 2- to 5-fold molar excess of the DBCO-payload (relative to the estimated number of azide groups, typically assuming 3-4 azides per IgG) to the purified Azide-modified antibody in PBS (pH 7.4).

  • Incubation: Incubate the mixture at room temperature for 2 to 4 hours[1].

    • Causality: SPAAC relies on the ring strain of DBCO to drive the cycloaddition with the azide, forming a stable triazole linkage without external catalysts[3].

  • Purification: Remove unreacted DBCO-payload using size exclusion chromatography (SEC) or extensive dialysis against PBS.

  • Validation: Quantify the Degree of Labeling (DoL) using UV-Vis spectroscopy or fluorescence tracking[6]. Measure the absorbance of the protein (A280) and the fluorophore (e.g., A488) to calculate the payload-to-antibody ratio (PAR), verifying the success of the two-step system.

References[2] BOC Sciences. "CAS 1312309-64-0 (Azido-PEG2-NHS ester) - Probes." Available at: 3]">https://www.bocsci.com[3] BroadPharm. "Azido-PEG2-NHS ester, 1312309-64-0." Available at: 1]">https://broadpharm.com[1] National Institutes of Health (PMC). "Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System." Available at: https://www.ncbi.nlm.nih.gov/pmc/[6] ChemRxiv. "Quantification of azides on the surface of nanoparticles: towards precise bioconjugation." Available at: https://chemrxiv.org/engage/chemrxiv/article-details/67b722916dde43c908b286d4[5] Biomacromolecules, American Chemical Society. "Process Control of Multistep Surface Functionalization on Hydroxyethyl Starch Nanocapsules Determines the Reproducibility of the Reaction." Available at: https://pubs.acs.org/doi/10.1021/acs.biomac.4c00490[4] Benchchem. "A Head-to-Head Comparison of Amine-Reactive PEG-Azide Linkers: Azido-PEG7-acid vs. NHS." Available at: https://benchchem.com

Sources

Method

Application Note: Precision Surface Modification of Nanoparticles Using Azido-PEG2-NHS Ester

Introduction & Mechanistic Rationale The development of targeted nanomedicines and functionalized biosensors relies heavily on the precise engineering of nanoparticle (NP) surfaces. Azido-PEG2-CH2CO2-NHS (CAS 1312309-64-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted nanomedicines and functionalized biosensors relies heavily on the precise engineering of nanoparticle (NP) surfaces. Azido-PEG2-CH2CO2-NHS (CAS 1312309-64-0) is a highly efficient, heterobifunctional crosslinker designed to bridge amine-functionalized surfaces with complex targeting ligands or fluorophores[],[2].

The mechanistic brilliance of this reagent lies in its dual-reactivity and its spacer:

  • N-Hydroxysuccinimide (NHS) Ester: Acts as an amine-reactive electrophile. It targets primary amines ( −NH2​ ) on the nanoparticle surface (e.g., aminated silica, lipid nanoparticles, or chitosan) to form a highly stable, irreversible amide bond[3].

  • Azide ( −N3​ ) Group: Serves as a bioorthogonal anchor. Once the nanoparticle is decorated with azides, it becomes primed for Click Chemistry—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[4].

  • PEG2 Spacer: The short polyethylene glycol (PEG) chain provides critical hydrophilicity to maintain nanoparticle colloidal stability in aqueous media, without adding excessive hydrodynamic volume that could cause steric hindrance during dense surface packing[2].

Reaction Workflow

G NP Amine-Functionalized Nanoparticle (NP-NH₂) Reaction1 Amidation Reaction (pH 7.2 - 8.0) NP->Reaction1 Reagent Azido-PEG2-NHS Ester (Crosslinker) Reagent->Reaction1 AzideNP Azide-Functionalized NP (NP-PEG2-N₃) Reaction1->AzideNP NHS Leaving Group Reaction2 Click Chemistry (SPAAC / CuAAC) AzideNP->Reaction2 Ligand DBCO / Alkyne Ligand (Targeting/Fluorophore) Ligand->Reaction2 FinalNP Ligand-Conjugated NP (Targeted Delivery System) Reaction2->FinalNP Triazole Linkage

Workflow of nanoparticle surface modification via Azido-PEG2-NHS amidation and SPAAC click chemistry.

Physicochemical Properties

Understanding the physical properties of the crosslinker is essential for calculating exact stoichiometric ratios and preventing reagent degradation.

PropertyValueExperimental Implication
Molecular Weight 300.27 g/mol Required for precise molar excess calculations[2].
Chemical Formula C11​H16​N4​O6​ Defines the atomic composition and mass[2].
Solubility DMSO, DMF, DCMMust be dissolved in anhydrous organic solvents prior to aqueous introduction[3].
Reactivity Primary Amines, Alkynes/DBCODual-stage conjugation requires sequential, orthogonal buffering[4].
Storage -20°C, DesiccatedHighly moisture-sensitive; NHS ester hydrolyzes rapidly if exposed to ambient humidity[3].

Experimental Design & Causality

To ensure a high-yield, self-validating bioconjugation process, several thermodynamic and kinetic factors must be controlled:

  • Buffer Selection & pH Logic: NHS esters react optimally with unprotonated primary amines. However, at higher pH levels, the competing hydrolysis of the NHS ester by water accelerates exponentially. A buffer pH of 7.2 to 8.0 provides the ideal kinetic balance[3]. Crucially, the buffer must be strictly amine-free (e.g., PBS, HEPES, or Bicarbonate). Buffers like Tris or Glycine will immediately quench the NHS ester, halting nanoparticle modification[3].

  • Solvent Constraints: Because Azido-PEG2-NHS is insoluble in water and prone to hydrolysis, it must be dissolved in anhydrous DMSO or DMF immediately before use[3],[4]. To prevent the organic solvent from stripping the hydration layer off the nanoparticles and causing aggregation, the final concentration of DMSO/DMF in the reaction mixture must not exceed 10% (v/v) [3],[4].

  • Stoichiometric Driving Force: To overcome the competing hydrolysis reaction, the crosslinker is introduced at a 10- to 50-fold molar excess relative to the available surface amines on the nanoparticle[4].

Self-Validating Protocol: Two-Stage Bioconjugation

This protocol is designed as a closed, self-validating loop. By incorporating intermediate quantification, researchers can isolate failures to specific reaction phases.

Phase 1: NHS-Ester Amidation (Azide Introduction)
  • Nanoparticle Preparation: Disperse amine-functionalized nanoparticles in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) to a final concentration of 1–10 mg/mL[4].

    • Self-Validation Step A: Extract a 10 µL aliquot and perform a Fluorescamine or TNBSA assay to establish a baseline primary amine concentration.

  • Reagent Reconstitution: Equilibrate the Azido-PEG2-NHS ester vial to room temperature (to prevent moisture condensation). Immediately dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution[3]. Do not store this stock; discard any unused portion.

  • Conjugation: Add the Azido-PEG2-NHS ester to the nanoparticle suspension at a 20-fold molar excess[3]. Ensure the DMSO volume represents 10% of the total reaction volume.

  • Incubation: Stir the mixture gently for 30–60 minutes at room temperature, or 2 hours on ice if the nanoparticle payload is temperature-sensitive[3],[4].

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine) to a final concentration of 50–100 mM. Incubate for 15 minutes. The high concentration of free amines will consume any residual NHS esters[4].

  • Purification: Remove the quenched byproducts and organic solvents using a desalting column, size-exclusion chromatography (SEC), or dialysis against PBS[4].

    • Self-Validation Step B: Repeat the amine assay on the purified NPs. A successful reaction will show a >80% reduction in detectable primary amines, confirming successful azide functionalization.

Phase 2: Click Chemistry (Ligand Conjugation via SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is recommended over CuAAC for biological nanoparticles to avoid copper-induced toxicity and reactive oxygen species (ROS) generation.

  • Ligand Preparation: Dissolve your DBCO-functionalized targeting ligand or fluorophore in an appropriate aqueous buffer or minimal DMSO.

  • Cycloaddition: Add the DBCO-ligand to the azide-functionalized nanoparticles at a 1.5- to 5-fold molar excess (relative to the calculated azide density).

  • Incubation: Incubate at room temperature for 2 to 4 hours under gentle agitation. SPAAC requires no catalysts or reducing agents.

  • Final Purification: Purify the fully conjugated nanoparticles via SEC or tangential flow filtration (TFF) to remove unreacted DBCO-ligands.

Quantitative Optimization Parameters

ParameterOptimized RangeCausality / Mechanistic Rationale
Crosslinker Molar Excess 10× to 50×Drives amidation forward against the competing aqueous hydrolysis of the NHS ester[4].
Reaction pH 7.2 – 8.0Balances the nucleophilicity of deprotonated amines with the half-life of the NHS group[3].
Organic Solvent Limit 10% (v/v)Prevents thermodynamic destabilization and irreversible aggregation of the colloidal suspension[3].
Quenching Agent 50–100 mM Tris/GlycineRapidly outcompetes NP amines for unreacted crosslinkers, preventing off-target crosslinking[4].

Quality Control & Surface Quantification

To ensure the trustworthiness of the final construct, the following analytical validations should be performed:

  • Azide Density Quantification (Fluorescence Quenching): To accurately determine the number of azide groups successfully grafted onto the nanoparticle, utilize a DBCO-fluorophore quenching assay. When a dye like AF488-DBCO covalently binds to the nanoparticle surface azides, its fluorescence is quenched via photoinduced charge transfer (PCT). By titrating the dye and monitoring the UV-Vis absorbance and fluorescence quenching, researchers can precisely calculate the valency (azide groups per particle)[5].

  • Hydrodynamic Size & Zeta Potential: Perform Dynamic Light Scattering (DLS) before and after PEGylation. The addition of the PEG2-Azide layer will typically cause a slight increase in hydrodynamic diameter and a shift in Zeta potential (as positively charged surface amines are converted into neutral amides).

Sources

Application

Application Note: Site-Specific Peptide Modification and Bioconjugation using Azido-PEG2-NHS Ester

Executive Summary & Mechanistic Principles The functionalization of peptides and proteins with bioorthogonal handles is a cornerstone of modern drug development, particularly in the synthesis of Antibody-Drug Conjugates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

The functionalization of peptides and proteins with bioorthogonal handles is a cornerstone of modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted imaging agents. Azido-PEG2-NHS ester (CAS: 1312309-64-0) is a highly efficient, bifunctional crosslinker designed for this exact purpose[1].

This reagent operates through two distinct mechanistic phases:

  • Amine-Reactive Acylation: The N-hydroxysuccinimide (NHS) ester acts as an activated electrophile. It reacts specifically with primary amines—such as the N-terminal α -amine of a peptide or the ϵ -amine of lysine side chains—to form a stable, irreversible amide bond[2].

  • Bioorthogonal Click Chemistry: The terminal azide group remains inert during the initial peptide modification. Once attached, it serves as a bioorthogonal handle that can react with alkynes (via Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or strained cyclooctynes like DBCO/BCN (via Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to conjugate payloads without disrupting the peptide's biological activity[].

The inclusion of a short polyethylene glycol (PEG2 ) spacer is a critical design choice. It imparts hydrophilicity to the modified peptide, preventing the aggregation that often plagues hydrophobic linkers, while providing enough spatial flexibility to reduce steric hindrance during the subsequent click chemistry reaction.

Experimental Causality: The "Why" Behind the Workflow

To ensure a self-validating and highly efficient protocol, researchers must understand the causality behind the physical and chemical conditions of the reaction.

  • Strict pH Control (8.3–8.5): The acylation reaction is fundamentally a nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester. This is strongly pH-dependent[4]. At a pH below 8.0, primary amines become protonated ( −NH3+​ ) and lose their nucleophilicity, halting the reaction[5]. Conversely, at a pH above 9.0, the hydroxide ions in the aqueous buffer rapidly hydrolyze the NHS ester into a non-reactive carboxylic acid and free N-hydroxysuccinimide, destroying the reagent before it can react with the peptide[6].

  • Solvent Integrity: NHS esters are highly moisture-sensitive and must be dissolved in anhydrous organic solvents (DMSO or DMF) immediately prior to use[2]. If using DMF, it is critical to use high-quality, amine-free grades. Over time, DMF degrades into dimethylamine, which emits a distinct "fishy" odor. Dimethylamine is a potent nucleophile that will rapidly consume the NHS ester, resulting in complete reaction failure[4].

  • Buffer Exclusivity: Amine-containing buffers, such as Tris or Glycine, must be strictly avoided as they will competitively react with the NHS ester[2]. Sodium bicarbonate (0.1 M) or amine-free Phosphate-Buffered Saline (PBS) are the authoritative standards for this workflow[4].

Workflow Visualization

Workflow cluster_0 Phase 1: Amine Modification cluster_1 Phase 2: Bioorthogonal Conjugation Peptide Target Peptide (Primary Amine) Intermediate Azide-Functionalized Peptide Peptide->Intermediate pH 8.3-8.5 AzidoPEG Azido-PEG2-NHS Ester AzidoPEG->Intermediate DMSO/DMF Final Stable Peptide Conjugate Intermediate->Final SPAAC (Click Chemistry) Payload DBCO-Payload (Drug/Fluorophore) Payload->Final

Workflow of site-specific peptide modification and subsequent SPAAC click chemistry conjugation.

Quantitative Reaction Parameters

Table 1: Impact of Buffer pH on Conjugation Efficiency
Buffer pHAmine StateNHS Ester StateExpected Reaction Outcome
< 7.5 Highly Protonated ( −NH3+​ )StablePoor Yield: Lack of nucleophilicity[4].
8.3 – 8.5 Partially Unprotonated ( −NH2​ )Moderately StableOptimal Yield: Perfect balance of reactivity and stability[5].
> 9.0 Highly Unprotonated ( −NH2​ )Rapid HydrolysisPoor Yield: Reagent is destroyed by water before conjugation[6].
Table 2: Molar Excess Guidelines for Peptide Labeling

The required molar excess of Azido-PEG2-NHS ester scales inversely with the concentration of the target peptide to overcome the competing hydrolysis reaction[5].

Peptide ConcentrationRecommended NHS Ester ExcessIncubation Time (RT)
< 1 mg/mL 10x – 20x4 hours
1 – 5 mg/mL 5x – 10x2 hours
> 5 mg/mL 2x – 5x1 – 2 hours

Self-Validating Experimental Protocol

Phase 1: Reagent Preparation
  • Peptide Solubilization: Dissolve the target peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.3–8.5) to achieve a final concentration of 2–5 mg/mL[7]. Self-Validation Check: Verify the pH of the solution using a micro-pH probe prior to proceeding. Adjust with 1M NaOH or HCl if necessary, ensuring no amine-containing acids/bases are used.

  • Crosslinker Activation: Immediately before use, dissolve the Azido-PEG2-NHS ester (MW: 300.27 Da) in anhydrous, amine-free DMSO or DMF to create a 20 mM stock solution[2]. Warning: Do not store the reconstituted NHS ester in aqueous solutions, as it will hydrolyze instantly[4].

Phase 2: NHS Ester Conjugation
  • Reaction Initiation: Add the appropriate volume of the Azido-PEG2-NHS ester stock solution to the peptide solution to achieve an 8-fold molar excess[5].

  • Solvent Ratio Control: Ensure the final volume of DMSO/DMF does not exceed 10% of the total reaction volume to prevent peptide denaturation or precipitation[6].

  • Incubation: Vortex the mixture gently and incubate at room temperature for 2 to 4 hours, or at 4°C overnight[6].

Phase 3: Quality Control & Validation (Mass Spectrometry)

Before proceeding to click chemistry, the intermediate must be validated to ensure mono-labeling and prevent downstream payload waste. 6. Quenching (Optional): Add 1M Tris buffer (pH 7.5) to a final concentration of 50 mM for 15 minutes to quench any unreacted NHS ester[2]. 7. Purification: Isolate the azide-modified peptide using Reversed-Phase HPLC (RP-HPLC) or a gel filtration column (e.g., Sephadex G-25)[7]. 8. LC-MS Validation: Analyze the purified fraction via LC-MS. Crucial Metric: Successful conjugation of Azido-PEG2-NHS ester results in the loss of the NHS leaving group (115.09 Da). You must observe a precise mass shift of +185 Da relative to the native peptide for each azide label successfully attached.

Phase 4: Downstream Bioorthogonal Conjugation (SPAAC)
  • Click Reaction: Dissolve the DBCO-functionalized payload (e.g., DBCO-fluorophore or DBCO-cytotoxin) in DMSO. Add it to the purified azide-modified peptide in aqueous buffer (pH 7.0–7.5) at a 1.5x molar excess.

  • Incubation: Incubate at room temperature for 2–4 hours. SPAAC requires no copper catalyst, preserving peptide integrity and preventing heavy metal toxicity in biological assays[].

  • Final Isolation: Purify the final conjugate via RP-HPLC and lyophilize for long-term storage at -20°C.

References

Sources

Method

Application Note: Preparation of Azide-Functionalized Biomolecules for Metabolic Labeling

Executive Summary Metabolic labeling combined with bioorthogonal chemistry has fundamentally transformed the tracking of biomolecules in their native cellular environments ([1]([Link])). By hijacking endogenous biosynthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic labeling combined with bioorthogonal chemistry has fundamentally transformed the tracking of biomolecules in their native cellular environments ([1]([Link])). By hijacking endogenous biosynthetic pathways, researchers can incorporate small, abiotic functional groups—most notably the azide moiety—into target macromolecules such as glycans, proteins, and lipids ([2]([Link])). The azide group is exceptionally well-suited for this purpose: it is metabolically inert, absent in biological systems, small enough to avoid steric perturbation of the target molecule, and highly reactive with alkynes or phosphines via click chemistry (e.g., CuAAC, SPAAC, or Staudinger ligation) ([3]([Link])).

This guide provides an authoritative, self-validating framework for the preparation and utilization of azide-functionalized biomolecules, focusing on two primary applications: Metabolic Oligosaccharide Engineering (MOE) for glycans and Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for nascent proteins.

The Bioorthogonal Paradigm: Workflow Overview

MOE_Workflow Precursors Azide Precursors (e.g., Ac4ManNAz) Cells Live Cells (In Vitro / In Vivo) Precursors->Cells Passive Diffusion & Esterase Cleavage Machinery Endogenous Metabolic Machinery (Glycosylation) Cells->Machinery Intracellular Processing Tagged Azide-Functionalized Biomolecules (Sialoglycans) Machinery->Tagged Target Incorporation Click Bioorthogonal Ligation (CuAAC, SPAAC, Staudinger) Tagged->Click Add Alkyne/Phosphine Probes Output Detection / Enrichment (Fluorophores, Biotin) Click->Output Covalent Conjugation

Workflow of metabolic labeling and bioorthogonal detection of biomolecules.

Application 1: Glycan Tracking via Metabolic Oligosaccharide Engineering (MOE)

Causality & Mechanism

Native monosaccharides are highly polar, preventing efficient passive diffusion across the hydrophobic lipid bilayer. To circumvent this thermodynamic barrier, azide-functionalized sugars such as N-azidoacetylmannosamine (ManNAz) are typically delivered in a peracetylated form (e.g., Ac4ManNAz) ([4]([Link])). The acetyl groups mask the polar hydroxyls, facilitating rapid cellular entry. Once in the cytosol, non-specific esterases cleave the acetyl groups, trapping the polar ManNAz intracellularly ([4]([Link])). ManNAz then enters the sialic acid salvage pathway, where it is enzymatically converted to CMP-Neu5Az and subsequently incorporated into nascent sialoglycans by sialyltransferases in the Golgi apparatus ([5]([Link])).

Protocol 1: In Vitro Metabolic Labeling of Sialoglycans

Self-Validating System: This protocol includes a vehicle-only control to assess background fluorescence and an unlabeled Ac4ManNAc competition control. The competition control validates that the bioorthogonal signal is strictly dependent on the azide moiety and not an artifact of the chemical probe sticking to the cell surface.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293 or Jurkat) in a 6-well plate at a density of 2×105 cells/well in standard growth media. Incubate overnight at 37°C, 5% CO₂.

  • Precursor Preparation: Prepare a 50 mM stock of Ac4ManNAz in anhydrous DMSO.

  • Metabolic Labeling (Pulse): Replace media with fresh media containing 50 µM Ac4ManNAz.

    • Control A (Vehicle): Media with an equivalent volume of DMSO.

    • Control B (Competition): Media containing 50 µM Ac4ManNAz + 500 µM native Ac4ManNAc.

  • Incubation: Incubate cells for 48–72 hours. Causality: This extended duration allows sufficient metabolic flux through the sialic acid pathway and turnover of pre-existing cell-surface glycoproteins.

  • Harvesting & Washing: Wash cells three times with ice-cold PBS (pH 7.4) to remove unincorporated sugars.

  • Bioorthogonal Ligation (SPAAC): Resuspend cells in 200 µL of PBS containing 10 µM DBCO-Fluorophore (e.g., DBCO-Cy5). Incubate in the dark at room temperature for 1 hour.

  • Post-Ligation Wash: Wash cells three times with PBS containing 1% BSA. Causality: BSA acts as a blocking agent to minimize non-specific hydrophobic interactions between the unreacted DBCO probe and the lipid bilayer.

  • Analysis: Analyze via flow cytometry. Control B must show significantly reduced signal compared to the experimental group, confirming target specificity.

Application 2: Nascent Protein Tracking via BONCAT

Causality & Mechanism

BONCAT enables the selective isolation and identification of newly synthesized proteins by utilizing azidohomoalanine (AHA), a structural surrogate for L-methionine ([6]([Link])). The endogenous methionyl-tRNA synthetase (MetRS) exhibits sufficient promiscuity to charge AHA onto tRNA^Met ([7]([Link])). However, MetRS has a significantly higher binding affinity for native methionine. Therefore, causality dictates that cells must be starved of methionine prior to AHA administration; otherwise, the native amino acid will outcompete AHA, resulting in negligible labeling ([8]([Link])).

BONCAT_Pathway AHA Azidohomoalanine (AHA) MetRS Methionyl-tRNA Synthetase (MetRS) AHA->MetRS Replaces Methionine tRNA AHA-tRNA(Met) MetRS->tRNA tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Elongation Protein Azide-Tagged Nascent Protein Ribosome->Protein Protein Synthesis

Mechanism of AHA incorporation into nascent proteins via the BONCAT pathway.

Protocol 2: AHA Incorporation into Newly Synthesized Proteins

Self-Validating System: A cycloheximide (CHX) control is included to arrest translation. This proves that AHA incorporation is strictly dependent on active ribosomal protein synthesis, rather than non-specific protein alkylation or background click reactivity.

  • Cell Preparation: Grow cells to 70-80% confluency in standard complete media.

  • Methionine Depletion: Wash cells twice with warm PBS. Add Methionine-free DMEM supplemented with 10% dialyzed FBS. Incubate for 30–45 minutes at 37°C. Causality: Dialyzed FBS is required because standard FBS contains trace amounts of free amino acids that can interfere with AHA uptake.

  • AHA Pulse: Supplement the media with 1 mM AHA.

    • Control A (Met+): Supplement with 1 mM AHA + 2 mM L-Methionine.

    • Control B (Translation Block): Pre-treat cells with 50 µg/mL Cycloheximide for 15 mins prior to AHA addition.

  • Incubation: Incubate for 1–4 hours depending on the desired temporal resolution of the translatome.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors. Sonicate and centrifuge at 14,000 × g for 15 mins to clear the lysate.

  • CuAAC Click Reaction: To 100 µg of protein lysate, add the click chemistry cocktail: 100 µM Alkyne-Biotin, 1 mM CuSO₄, 1 mM THPTA ligand, and 5 mM Sodium Ascorbate. Causality: Sodium ascorbate must be added last to initiate the reduction of Cu(II) to the catalytically active Cu(I) state right before the reaction begins. React for 1 hour at room temperature.

  • Precipitation & Enrichment: Precipitate proteins using methanol/chloroform to remove unreacted probe. Resuspend the pellet and enrich biotinylated proteins using Streptavidin magnetic beads for downstream Western blotting or LC-MS/MS analysis.

Quantitative Optimization Data

To ensure optimal labeling efficiency while minimizing cellular toxicity, the choice of precursor and incubation parameters must be carefully calibrated.

PrecursorTarget BiomoleculeMetabolic PathwayTypical Conc.IncubationKey Mechanistic Note
Ac4ManNAz SialoglycansSialic acid salvage25–50 µM48–72 hRequires intracellular esterase cleavage ([5]([Link])).
Ac4GlcNAz O-GlcNAcylated ProteinsHexosamine biosynthesis50–100 µM24–48 hCompetes with endogenous UDP-GlcNAc (()).
AHA Nascent ProteinsTranslation (MetRS)1–4 mM1–4 hRequires prior methionine depletion ([8]([Link])).

References

  • Title: Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Source: AIP Publishing. URL: [Link]

  • Title: Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Source: MDPI. URL: [Link]

  • Title: Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. Source: PMC. URL: [Link]

  • Title: Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Source: PNAS. URL: [Link]

  • Title: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. Source: PMC. URL: [Link]

  • Title: Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. Source: PMC. URL: [Link]

  • Title: Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. Source: Nature Methods. URL: [Link]

  • Title: Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Source: Chemical Society Reviews. URL: [Link]

Sources

Application

reaction conditions for Azido-PEG2-CH2CO2-NHS in DMSO or DMF

[label="AnhydrousDMSO/DMF\n(Moisture&Amine-Free)", fillcolor="#FFFFFF", fontcolor="#202124", FinalizingExperimentalWorkflow I'vecompletedthediagramandensuredallsteps, frompreparationtovalidation, areincludedandlinked.I'm...

Author: BenchChem Technical Support Team. Date: March 2026

[label="AnhydrousDMSO/DMF\n(Moisture&Amine-Free)", fillcolor="#FFFFFF", fontcolor="#202124", FinalizingExperimentalWorkflow I'vecompletedthediagramandensuredallsteps, frompreparationtovalidation, areincludedandlinked.I'msatisfiedwiththecaption'sconciseness.NowI'mcheckingforclarityandaccuracy.I'vealsoincorporatedafinalreviewofallthetext.#ApplicationNote:OptimizedReactionKineticsandProtocolsforAzido-PEG2-CH2CO2-NHSConjugation##1.Introduction&ChemicalRationaleAzido-PEG2-CH2CO2-NHS (CAS:1312309-64-0), commonlyreferredtoasAzido-PEG2-NHSester, isahighlyversatile, non-cleavablebifunctionalcrosslinkerwidelyutilizedinthedevelopmentofAntibody-DrugConjugates(ADCs)andbioconjugationworkflows[1.7].

The molecule features three critical functional domains:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive moiety that forms stable, covalent amide bonds with primary amines (e.g., lysine ϵ -amines or N-terminal amines on proteins)[1].

  • Polyethylene Glycol (PEG2) Spacer: A hydrophilic linker that enhances the aqueous solubility of the conjugated payload, minimizes steric hindrance, and prevents aggregation of the resulting bioconjugate[][3].

  • Azide (-N₃) Group: A bioorthogonal handle primed for downstream Click Chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[][4].

Solvent Dynamics: The Critical Role of DMSO and DMF

NHS esters are highly susceptible to moisture-induced hydrolysis, which rapidly converts the reactive ester into an unreactive carboxylic acid[5][6]. Consequently, stock solutions of Azido-PEG2-NHS ester must never be prepared in water. Instead, they must be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) [6][7].

Mechanistic Causality & Quality Control: When selecting a solvent, amine-free grades are strictly required. DMF, in particular, can degrade over time to form dimethylamine—a potent nucleophile identifiable by a faint "fishy" odor[6]. If dimethylamine is present in the solvent, it will rapidly outcompete the target biomolecule for the NHS ester, neutralizing the crosslinker before the reaction even begins[6].

Reaction Kinetics: Aminolysis vs. Hydrolysis

The success of the bioconjugation relies on navigating the kinetic competition between aminolysis (the desired nucleophilic attack by the protein's amine) and hydrolysis (the undesired degradation by water)[5][6].

  • The pH Dependency: The pKa of a typical lysine ϵ -amine is approximately 10.5. At a physiological pH of 7.4, the vast majority of these amines are protonated (-NH₃⁺) and lack the lone electron pair required for nucleophilic attack[6].

  • The Kinetic "Sweet Spot": Elevating the reaction buffer to pH 8.0–8.5 deprotonates a sufficient fraction of the amines (-NH₂), exponentially increasing the rate of aminolysis[5]. However, pushing the pH beyond 8.5 accelerates the competing hydrolysis reaction too aggressively, leading to a net decrease in the Degree of Labeling (DoL)[5][6].

Quantitative Reaction Parameters

ParameterOptimal Range / ValueMechanistic Rationale
Reaction pH 8.0 – 8.5Balances lysine ϵ -amine deprotonation (activation) against NHS ester hydrolysis[5].
Buffer System 0.1 M NaHCO₃ or PBSMust be strictly amine-free. Tris or Glycine buffers will competitively consume the NHS ester[5].
Organic Co-solvent ≤ 10% (v/v) DMSO/DMFMaintains biomolecule tertiary structure while keeping the hydrophobic linker soluble[8].
Molar Excess 5x – 20x (NHS:Protein)Drives pseudo-first-order kinetics. Higher excess increases the Degree of Labeling (DoL)[8].
Temperature & Time 1–2 hrs at RT, or 4 hrs at 4°CLower temperatures reduce the hydrolysis rate, which is useful for structurally sensitive proteins[5][7].
Quenching Agent 50–100 mM Tris or GlycineIntroduces a massive excess of primary amines to rapidly neutralize unreacted NHS esters[4].

Experimental Workflow

BioconjugationWorkflow cluster_Phase1 Phase 1: Activation & Preparation cluster_Phase2 Phase 2: Amine Conjugation cluster_Phase3 Phase 3: Quenching & Validation N1 Azido-PEG2-NHS Ester Stock Preparation N5 Nucleophilic Attack (Aminolysis) N1->N5 Add 5-20x Molar Excess N2 Anhydrous DMSO / DMF (Moisture & Amine-Free) N2->N1 Dissolve (10-50 mM) N3 Target Biomolecule (e.g., Protein/Antibody) N3->N5 Combine N4 Reaction Buffer (pH 8.0-8.5, e.g., NaHCO3) N4->N3 Buffer Exchange N6 Quenching (Tris/Glycine, 50 mM) N5->N6 1-2h at RT N7 Purification (SEC / Dialysis) N6->N7 Remove Byproducts N8 Validation (LC-MS: +185 Da shift) N7->N8 Confirm Conjugation

Caption: Workflow for amine bioconjugation using Azido-PEG2-NHS in DMSO/DMF.

Self-Validating Protocol: Step-by-Step Methodology

Step 1: Reagent Preparation
  • Equilibration: Remove the Azido-PEG2-NHS ester vial from -20°C storage and allow it to fully equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, leading to immediate NHS ester hydrolysis.

  • Solubilization: Dissolve the crosslinker in anhydrous, amine-free DMSO or DMF to create a 10–50 mM stock solution[7]. Use a syringe and nitrogen "balloon technique" to maintain the anhydrous state of the solvent bottle[7].

  • Immediate Use: Utilize the stock solution immediately. Do not store aqueous mixtures[6][7].

Step 2: Biomolecule Preparation
  • Buffer Exchange: Ensure the target protein (1–10 mg/mL) is dissolved in an amine-free buffer, such as 0.1 M Sodium Bicarbonate (pH 8.3) or 0.1 M Phosphate Buffer (pH 8.0)[5][8].

  • Verification: Confirm that no Tris, glycine, or sodium azide preservatives are present in the protein solution, as these will competitively inhibit the reaction[5].

Step 3: Conjugation Reaction
  • Addition: Add the Azido-PEG2-NHS ester stock solution dropwise to the protein solution while gently vortexing or stirring. Causality: Dropwise addition prevents localized high concentrations of organic solvent, which can precipitate the protein.

  • Volume Control: Ensure the final concentration of DMSO/DMF does not exceed 10% (v/v) of the total reaction volume[6][8].

  • Incubation: Incubate the reaction mixture for 1–2 hours at Room Temperature (approx. 25°C) or for 4 hours to overnight at 4°C, protected from light[5][7].

Step 4: Quenching
  • Neutralization: Stop the reaction by adding Tris-HCl or Glycine (pH 7.4) to a final concentration of 50–100 mM[4].

  • Incubation: Incubate for an additional 15–30 minutes at room temperature. This step forces all remaining unreacted NHS esters to react with the free amines of the quenching buffer, preventing off-target cross-linking during downstream processing[4].

Step 5: Purification & Validation (Self-Validation System)
  • Purification: Remove the quenched byproducts, excess linker, and organic solvents using Size Exclusion Chromatography (SEC, e.g., Zeba™ Spin desalting columns) or dialysis against PBS[5].

  • Validation via LC-MS: To confirm successful conjugation and determine the Degree of Labeling (DoL), analyze the purified conjugate via Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation Metric: The covalent attachment of a single Azido-PEG2-CH2CO moiety (after the loss of the NHS leaving group) results in a precise mass shift of +185 Da per conjugated site[4].

  • Validation via FTIR (Optional for Nanoparticles): If conjugating to solid supports or nanoparticles, Fourier-Transform Infrared (FTIR) Spectroscopy can be utilized. Look for the appearance of a characteristic azide peak at ~2100 cm⁻¹ [1].

References

  • Liu, K., et al. "CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu+ or Cu2+ to catalyze the azide-alkyne 'click' reaction in water." Nucleic Acids Research, 48(13), 7256-7370, 2020. Available at: [Link]

Sources

Method

Efficient Functionalization of DNA and RNA with Azido-PEG2-CH2CO2-NHS for Downstream Click Chemistry Applications

Application Note & Protocol Senior Application Scientist, Advanced Bioconjugation Division Abstract This document provides a comprehensive guide for the covalent attachment of an azide-functionalized PEG linker to amine-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Senior Application Scientist, Advanced Bioconjugation Division

Abstract

This document provides a comprehensive guide for the covalent attachment of an azide-functionalized PEG linker to amine-modified DNA or RNA oligonucleotides. The protocol details the use of Azido-PEG2-CH2CO2-NHS, a heterobifunctional reagent that facilitates the introduction of a terminal azide group onto nucleic acids via a stable amide bond. This modification is a critical upstream step for a variety of powerful downstream applications, most notably copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry"[1][2][3][][5]. We present the core chemical principles, a detailed, field-tested protocol, and expert insights to ensure robust and reproducible functionalization for researchers in molecular biology, diagnostics, and therapeutic development.

Principle of the Method

The functionalization strategy is based on the highly efficient and specific reaction between an N-hydroxysuccinimide (NHS) ester and a primary aliphatic amine[6][7]. This chemistry requires the starting DNA or RNA oligonucleotide to possess a primary amine, typically introduced during solid-phase synthesis using an amino-modifier phosphoramidite (e.g., Amino Modifier C6) at the 5' or 3' terminus.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine on the oligonucleotide attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct[7][8].

Key reaction considerations include:

  • pH: The reaction is highly pH-dependent. A slightly alkaline pH (7.5-9.0) is required to ensure that a sufficient population of the primary amines on the oligonucleotide are deprotonated and thus nucleophilic[6][8][9]. However, at excessively high pH, the competing reaction—hydrolysis of the NHS ester—accelerates significantly, reducing conjugation efficiency[8][9]. The optimal pH is typically between 8.3 and 8.5[8][10].

  • Buffer Choice: Buffers containing primary amines, such as Tris, are incompatible as they will compete with the amino-modified oligonucleotide for reaction with the NHS ester[6][9][11]. Suitable buffers include sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS)[6][11][12].

  • Reagent Stability: The Azido-PEG2-CH2CO2-NHS ester is moisture-sensitive and should be stored desiccated at -20°C. It should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use to prevent hydrolysis[6][7][12][13].

The incorporated linker consists of three parts:

  • Azide (N₃) Group: A bioorthogonal handle for highly specific "click chemistry" reactions[14][15][16].

  • PEG2 Spacer: A short, hydrophilic di-ethylene glycol spacer that enhances solubility and provides spatial separation between the nucleic acid and the azide, reducing steric hindrance for subsequent reactions.

  • Amide Linkage: A highly stable covalent bond connecting the linker to the nucleic acid.

Visualization of Chemistry and Workflow

Chemical Reaction Mechanism

Caption: NHS ester conjugation reaction mechanism.

Experimental Workflow Overview

G Start Start: Amine-Modified DNA or RNA Prep Reagent Preparation: 1. Dissolve Oligo in Buffer (pH 8.5) 2. Dissolve NHS Ester in anhy. DMSO Start->Prep React Conjugation Reaction: Mix Oligo and NHS Ester Incubate 2h @ RT Prep->React Purify Purification: Remove excess linker (Desalting Column or Ethanol Precipitation) React->Purify QC QC & Quantification: UV-Vis Spectroscopy (A260) Purify->QC End End Product: Purified Azido-DNA/RNA Ready for Click Chemistry QC->End

Caption: High-level experimental workflow diagram.

Detailed Experimental Protocol

Materials and Reagents
Reagent / MaterialSpecifications
Amine-Modified OligonucleotideHigh purity (e.g., HPLC-purified), lyophilized or in nuclease-free water.
Azido-PEG2-CH2CO2-NHSStore desiccated at -20°C. Equilibrate to room temp before opening.
Anhydrous Dimethyl Sulfoxide (DMSO)Molecular biology grade, stored in a desiccator.
Conjugation Buffer0.1 M Sodium Bicarbonate or 0.09 M Sodium Borate. Adjust to pH 8.5.
Nuclease-Free Water
Ethanol100% and 70% (v/v), cold (-20°C).
3 M Sodium Acetate (NaOAc)pH 5.2, nuclease-free.
Desalting Columnse.g., Glen Gel-Pak™, or diafiltration spin columns (3 kDa MWCO).[17][18]
Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free.
UV-Vis SpectrophotometerFor nucleic acid quantification.
Step-by-Step Procedure

Step 1: Preparation of Amine-Modified Oligonucleotide

  • Resuspend the lyophilized amine-modified oligonucleotide in the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM.[12]

    • Scientist's Note: A higher oligo concentration helps drive the reaction kinetics forward. If your oligo is already in a storage buffer (like TE), it must be buffer-exchanged into the amine-free Conjugation Buffer. This can be done via ethanol precipitation or a desalting column to remove interfering Tris buffer components[11][17].

Step 2: Preparation of Azido-PEG2-CH2CO2-NHS Solution

  • Equilibrate the vial of Azido-PEG2-CH2CO2-NHS to room temperature before opening to prevent moisture condensation.[12][13]

  • Immediately before use, dissolve the NHS ester in anhydrous DMSO to a stock concentration of ~14 mM (e.g., dissolve 5-10 mg in a calculated volume of DMSO).[7][12]

    • Scientist's Note: Do not prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[13] Use fresh, high-quality anhydrous DMSO to minimize this competing reaction.

Step 3: Conjugation Reaction

  • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution and the freshly prepared NHS ester solution. A 5- to 20-fold molar excess of the NHS ester over the oligonucleotide is recommended to drive the reaction to completion.[6][7][19]

    • Example Calculation: For a 100 µL reaction containing 5 nmol of oligo (at 0.05 mM), you would add a 20-fold excess (100 nmol) of the NHS ester.

  • Vortex the mixture gently.

  • Incubate the reaction for 2 hours at room temperature (~25°C), protected from light.[7][12]

    • Scientist's Note: While the reaction is often complete within 30-60 minutes, a 2-hour incubation ensures maximum yield.[11] Incubation can also be performed overnight at 4°C, which can sometimes improve yields by slowing the rate of NHS-ester hydrolysis relative to the aminolysis reaction.

Step 4: Purification of Azido-Functionalized Oligonucleotide It is critical to remove the unreacted NHS ester and the NHS byproduct, as they can interfere with downstream applications. Choose one of the following methods.

Method A: Desalting / Size-Exclusion Chromatography This is the recommended method for efficient removal of small molecules.

  • Equilibrate a desalting column (e.g., Glen Gel-Pak™ or equivalent) according to the manufacturer's instructions, typically with nuclease-free water or a desired storage buffer (e.g., TE buffer).[18]

  • Load the entire reaction mixture onto the column.

  • Elute the purified, azido-functionalized oligonucleotide according to the manufacturer's protocol. The larger oligonucleotide will elute first, while the smaller, unreacted linker and byproducts are retained and elute later.[18][20]

Method B: Ethanol Precipitation This method is suitable for oligonucleotides longer than 20 bases and effectively removes the bulk of unincorporated reagents.[21][22]

  • To the 100 µL reaction mixture, add 10 µL of 3 M Sodium Acetate, pH 5.2.

  • Add 300 µL of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 30 minutes (or -80°C for 2 hours for RNA).[21][23]

  • Centrifuge at >12,000 x g for 20-30 minutes at 4°C.[11][23]

  • Carefully decant the supernatant, which contains the unreacted linker.

  • Gently wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge again for 5-10 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified oligonucleotide pellet in a desired volume of nuclease-free water or TE buffer.

Step 5: Quantification and Quality Control

  • Measure the absorbance of the purified product at 260 nm (A260) using a spectrophotometer to determine the final concentration.

  • (Optional) Assess the purity and confirm successful conjugation by running an aliquot on a denaturing polyacrylamide gel (PAGE). The conjugated oligonucleotide should exhibit a noticeable mobility shift compared to the starting, unconjugated material. For definitive confirmation, mass spectrometry can be employed.

Downstream Applications: Click Chemistry

The resulting azide-functionalized oligonucleotide is a versatile intermediate ready for bioorthogonal conjugation. It can be covalently linked to molecules containing a compatible alkyne group via:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction for attaching reporter molecules like fluorophores or biotin that have been functionalized with a terminal alkyne.[1][2][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that is ideal for applications in cellular or in vivo systems where copper toxicity is a concern.[3][19][24] This reaction uses strained alkynes like DBCO or BCN.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Hydrolyzed NHS ester. 2. Sub-optimal reaction pH. 3. Presence of competing amines (e.g., Tris buffer).1. Use fresh, anhydrous DMSO. Ensure NHS ester vial is equilibrated to RT before opening. 2. Verify conjugation buffer pH is between 8.3-8.5. 3. Perform buffer exchange on the starting oligo to remove incompatible buffers.[6]
Oligonucleotide Degradation 1. Nuclease contamination (especially for RNA). 2. Depurination at low pH.1. Use nuclease-free water, tubes, and tips. Wear gloves. 2. Ensure all buffers are at the correct pH. Avoid acidic conditions.
Multiple Peaks in HPLC/PAGE 1. Incomplete reaction. 2. Hydrolyzed/unreacted linker still present.1. Increase the molar excess of the NHS ester. Extend reaction time. 2. Ensure purification step is performed correctly and efficiently. HPLC is the gold standard for purity.[25][26][27]

References

  • Purification of Labeled Oligonucleotides by Precipitation with Ethanol. CSH Protocols. [Link]

  • Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. PMC. [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Click Chemistry: Solutions by baseclick. baseclick. [Link]

  • Conjugation using Click Chemistry. Glen Research. [Link]

  • Ethanol Precipitation of RNA Oligonucleotides. Horizon Discovery. [Link]

  • General Procedure for Labelling of Amino-Modified Oligonucleotides. Glen Research. [Link]

  • Oligonucleotide purification techniques. Oligofastx. [Link]

  • Purification and characterisation of oligonucleotides. ATDBio. [Link]

  • Highly parallel oligonucleotide purification and functionalization using reversible chemistry. PMC - NIH. [Link]

  • Protocol: Desalting. Yale Research. [Link]

  • User Guide to Glen Gel-Pak™ Purification. Glen Research. [Link]

  • Protocol: Desalting Oligonucleotide using C18 Sep-Pak Cartridge. Unknown Source. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Purification of Labeled Oligonucleotides by Precipitation with Ethanol. Molecular Cloning. [Link]

  • Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. ResearchGate. [Link]

  • A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA. PMC. [Link]

  • Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. PubMed. [Link]

  • alkyne-azide click reaction: Topics. Science.gov. [Link]

  • Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing NHS ester hydrolysis during Azido-PEG2-NHS conjugation

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental workflows compromised by a fundamental, yet often overlooked, competing reaction: NHS ester h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental workflows compromised by a fundamental, yet often overlooked, competing reaction: NHS ester hydrolysis .

When utilizing Azido-PEG2-NHS to functionalize proteins with azide groups for downstream Click Chemistry (e.g., SPAAC or CuAAC), preserving the integrity of the N-hydroxysuccinimide (NHS) ester is paramount. This guide synthesizes mechanistic causality with field-proven methodologies to ensure your bioconjugation is a self-validating, high-yield system.

Part 1: The Causality of Hydrolysis vs. Aminolysis

NHS esters react with primary amines (such as the ε-amine of lysine residues on proteins) via nucleophilic acyl substitution to form stable amide bonds. However, water acts as a potent, competing nucleophile. The hydroxyl ion (OH⁻) attacks the carbonyl carbon of the NHS ester, yielding an unreactive carboxylate and releasing the NHS leaving group[1]. This hydrolysis directly competes with aminolysis, reducing your overall Degree of Labeling (DOL).

The rate of hydrolysis is exponentially accelerated by increasing pH and temperature. To make informed experimental choices, we must analyze the kinetic data:

Table 1: NHS Ester Hydrolysis Kinetics in Aqueous Buffers

Buffer pHTemperatureApproximate Half-Life (t½)Primary Consequence for Conjugation Workflow
7.0 0°C4 – 5 hoursSlow aminolysis, but excellent NHS stability[2][3].
7.0 25°C~7 hoursGood stability, moderate amine reactivity[3].
8.0 25°C~1 hourOptimal Balance for most proteins[3].
8.6 4°C10 minutesRapid hydrolysis; requires massive NHS molar excess[2][3].
9.0 25°C< 5 minutesHydrolysis outpaces aminolysis; conjugation fails[3].

Part 2: Reaction Pathway Visualization

To troubleshoot effectively, you must visualize the competing pathways occurring in your reaction tube.

G NHS Azido-PEG2-NHS Ester (Active Crosslinker) Conjugate Azido-PEG2-Protein (Stable Amide Bond) NHS->Conjugate Aminolysis (pH 7.5-8.0) Hydrolyzed Azido-PEG2-Carboxylate (Inactive Byproduct) NHS->Hydrolyzed Hydrolysis (High pH, H2O) Amine Target Protein (Primary Amine, -NH2) Amine->Conjugate Water Aqueous Buffer (H2O / OH-) Water->Hydrolyzed

Reaction pathways of Azido-PEG2-NHS: Desired aminolysis vs. competitive hydrolysis.

Part 3: Self-Validating Conjugation Protocol

A robust protocol must validate itself at each step to prevent downstream failures. This methodology is specifically optimized for Azido-PEG2-NHS[4].

Step 1: Protein Preparation & Buffer Exchange

  • Action: Buffer exchange the target protein into 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 using a desalting column.

  • Causality: Amine-containing buffers (like Tris or Glycine) will competitively react with the NHS ester, neutralizing it instantly[2]. A pH of 8.0 ensures lysines are sufficiently deprotonated (nucleophilic) while keeping the NHS hydrolysis half-life manageable (~1 hour)[1][3].

  • Validation Check: Measure A280​ post-exchange to confirm protein recovery. Ensure the concentration is 2 mg/mL; higher concentrations favor aminolysis over hydrolysis due to molecular crowding.

Step 2: Anhydrous Reagent Preparation

  • Action: Equilibrate the Azido-PEG2-NHS vial to room temperature before opening. Dissolve immediately in high-quality, anhydrous DMSO or DMF to create a 10 mM stock[1][5].

  • Causality: Opening a cold vial introduces condensation. Moisture immediately initiates hydrolysis[5]. Furthermore, dimethylamine impurities in low-quality DMF will consume the NHS ester[5].

  • Validation Check: The solution must be completely clear. Any cloudiness indicates moisture contamination or polymerized, degraded reagent.

Step 3: The Conjugation Reaction

  • Action: Add a 10- to 20-fold molar excess of Azido-PEG2-NHS to the protein solution[1]. Mix by gentle pipetting (do not vortex to avoid protein denaturation). Incubate for 2 hours at room temperature or overnight at 4°C.

  • Causality: The molar excess compensates for the inevitable fraction of the NHS ester that will hydrolyze in the aqueous buffer.

  • Validation Check (In-Process): Monitor absorbance at 260–280 nm. The release of the N-hydroxysuccinimide leaving group increases absorbance at ~260 nm, confirming the ester is actively reacting[2][6].

Step 4: Quenching and Purification

  • Action: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Purify the azido-functionalized protein via size exclusion chromatography (SEC) or dialysis.

  • Causality: Tris contains primary amines that rapidly consume any unreacted NHS ester, preventing off-target crosslinking during the purification phase[7].

Part 4: Troubleshooting Guides & FAQs

Q1: My Degree of Labeling (DOL) is critically low despite using a 20-fold molar excess. What is the mechanistic failure? A: The most common cause is premature hydrolysis of the NHS ester before it encounters the protein. This happens if your reaction buffer pH is too high (e.g., >8.5), dropping the half-life to mere minutes[2][3]. Alternatively, your protein concentration might be too low (< 1 mg/mL). In dilute solutions, the probability of the NHS ester colliding with a water molecule (hydrolysis) vastly exceeds the probability of colliding with a lysine residue (aminolysis)[2][6]. Solution: Concentrate your protein to 2–5 mg/mL and strictly control the buffer at pH 7.5–8.0[1].

Q2: I stored my reconstituted Azido-PEG2-NHS in DMSO at -20°C for a month, but now it's inactive. Why? A: DMSO is highly hygroscopic; it absorbs atmospheric moisture every time the tube is opened. Even at -20°C, trace water will slowly hydrolyze the NHS ester into an unreactive Azido-PEG2-carboxylate. Solution: Always prepare NHS esters fresh[5]. If you must store them, aliquot into single-use tubes flushed with dry argon or nitrogen, and store over desiccant.

Q3: Can I use PBS (Phosphate-Buffered Saline) for this reaction? A: Yes, PBS (typically pH 7.2–7.4) is an excellent, amine-free buffer. However, because the pH is closer to neutral, a larger fraction of the lysine ε-amines on your protein will remain protonated (-NH3+) and non-nucleophilic[1][5]. Solution: If using PBS at pH 7.4, you must extend the reaction time (e.g., 3 to 4 hours at room temperature) to achieve a high DOL, as the aminolysis rate is slower, though the NHS ester is highly stable[3].

Q4: How can I definitively prove my Azido-PEG2-NHS is still active before I risk my expensive protein? A: You can perform a rapid spectrophotometric assay. The intact NHS ester has minimal absorbance at 260 nm. When it hydrolyzes or reacts, the released N-hydroxysuccinimide leaving group strongly absorbs at 260–280 nm[2][6]. Solution: Add a small aliquot of your stock to a basic buffer (pH 9.0) and monitor A260​ . A rapid, sharp spike in absorbance validates that the ester was intact and is actively releasing the NHS group[3][8].

References

Sources

Optimization

optimizing pH for Azido-PEG2-CH2CO2-NHS reaction with lysine

Application Focus: Optimizing pH for Azido-PEG2-CH2CO2-NHS Reactions with Lysine Welcome to the . As a Senior Application Scientist, I designed this portal to move beyond basic instruction manuals.

Author: BenchChem Technical Support Team. Date: March 2026

Application Focus: Optimizing pH for Azido-PEG2-CH2CO2-NHS Reactions with Lysine

Welcome to the . As a Senior Application Scientist, I designed this portal to move beyond basic instruction manuals. Successful bioconjugation requires a mechanistic understanding of the competing thermodynamic and kinetic forces at play.

When reacting an Azido-PEG2-CH2CO2-NHS ester with a lysine-containing protein or peptide, you are essentially managing a race between two competing reactions: the desired nucleophilic acyl substitution (aminolysis) and the undesired degradation of your reagent (hydrolysis)[1]. This guide provides a self-validating framework to help you master this delicate balance.

Mechanistic Pathway: Aminolysis vs. Hydrolysis

The fundamental challenge of NHS ester bioconjugation is that the conditions required to activate your target nucleophile (the lysine amine) also accelerate the destruction of your PEGylation reagent[2].

G Start Azido-PEG2-NHS + Lysine LowPH Low pH (< 7.2) Amine Protonation (NH3+) Start->LowPH Acidic OptPH Optimal pH (7.2 - 8.5) Amine Deprotonation (NH2) Start->OptPH Mildly Basic HighPH High pH (> 8.5) Hydroxide Attack (OH-) Start->HighPH Highly Basic NoRxn Poor Yield (No Nucleophile) LowPH->NoRxn Amide High Yield (Stable Amide Bond) OptPH->Amide Hydrolysis Rapid Hydrolysis (Inactive PEG-Acid) HighPH->Hydrolysis

Reaction pathways of Azido-PEG2-NHS with Lysine across different pH environments.

Quantitative Kinetics Data

To optimize your reaction, you must understand how pH and temperature dictate the half-life of your Azido-PEG2-CH2CO2-NHS reagent. The following table summarizes the kinetic trade-offs[1][3].

Buffer pHTemperatureNHS Ester Half-LifeLysine Amine ReactivityDominant Pathway
pH 7.0 0°C4 – 5 hoursLow (Highly protonated)Slow Aminolysis / Slow Hydrolysis
pH 7.4 20°C~1 – 2 hoursModerateBalanced Aminolysis
pH 8.0 25°C~1 hourHighRapid Aminolysis
pH 8.6 4°C10 minutesVery HighRapid Hydrolysis
Frequently Asked Questions (FAQs)

Q: Why is pH the most critical parameter in Azido-PEG2-CH2CO2-NHS conjugation? A: The reaction relies on nucleophilic acyl substitution. For the reaction to occur, the primary amine of the lysine residue must be in its deprotonated, free-base state (-NH₂) so its lone pair of electrons can attack the NHS ester carbonyl[2]. Lysine's ε-amine has a high pKa (~10.5). At a lower pH, the amine is protonated (-NH₃⁺) and completely unreactive. Raising the pH increases the concentration of the reactive nucleophile. However, NHS esters are highly susceptible to competitive hydrolysis by hydroxide ions (OH⁻), a process that accelerates exponentially as pH rises[1][2]. Therefore, the optimal pH (7.2–8.5) is a strict thermodynamic compromise.

Q: Can I use Tris or Glycine buffers for this reaction? A: Absolutely not. Tris and Glycine contain primary amines. Because these molecules are smaller and often present in high molar concentrations, they will aggressively outcompete your target lysine residues for the Azido-PEG2-CH2CO2-NHS reagent, reducing your bioconjugation yield to near zero[1][2]. Always use amine-free buffers such as Sodium Bicarbonate, PBS, or HEPES[1].

Q: I want to target the N-terminus instead of the lysine side chains. How do I adjust the pH? A: The α-amine at a protein's N-terminus has a significantly lower pKa (~7.8 to 8.0) compared to the ε-amine of lysine (~10.5). By lowering the reaction pH to exactly 7.0–7.2, you keep the majority of lysine side-chains protonated (unreactive) while a functional fraction of the N-terminus remains deprotonated. This kinetic manipulation allows for N-terminal-biased labeling, though it requires longer incubation times due to the overall slower reaction rate[4].

Troubleshooting Guide

Issue: I am seeing very low or no conjugation efficiency.

  • Cause 1: Premature Reagent Hydrolysis. NHS-PEG reagents are highly moisture-sensitive. If your stock vial was opened while cold, atmospheric condensation likely hydrolyzed the ester into an unreactive carboxylic acid[5].

  • Solution: Always equilibrate the sealed vial to room temperature before opening. Dissolve the reagent in high-quality, anhydrous DMF or DMSO[5]. Self-Validation Check: DMF degrades over time into dimethylamine, which smells "fishy" and will ruin your reaction[6]. If your DMF has an odor, discard it immediately.

Issue: My protein is aggregating or precipitating after the reaction.

  • Cause: Over-modification. Lysine residues often reside on the hydrophilic exterior of proteins and contribute to solubility via their positive charge. Over-labeling neutralizes these charges and coats the protein in hydrophobic linkers, causing aggregation.

  • Solution: Reduce the molar excess of Azido-PEG2-CH2CO2-NHS (e.g., drop from a 20-fold to a 5-fold excess)[5]. Alternatively, lower the buffer pH from 8.5 to 7.4 to intentionally slow down the aminolysis rate and achieve a lower degree of labeling (DOL)[4].

Self-Validating Experimental Protocol

This protocol for conjugating Azido-PEG2-CH2CO2-NHS to a lysine-containing protein is designed as a closed, self-validating system. Every step includes a verification checkpoint to ensure causality and technical accuracy.

Step 1: Reagent Preparation & Integrity Validation

  • Equilibrate the Azido-PEG2-CH2CO2-NHS vial to room temperature for 30 minutes before opening[5].

  • Dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution[].

  • Self-Validation Checkpoint: NHS ester hydrolysis releases free N-hydroxysuccinimide, which strongly absorbs UV light at 260–280 nm[1]. Before adding the reagent to your protein, measure the UV absorbance of a diluted aliquot of your stock. An unexpectedly massive spike at 260 nm indicates the reagent has already degraded and should be discarded.

Step 2: Protein Preparation

  • Prepare your target protein at a concentration of 1–10 mg/mL in 0.1 M Sodium Bicarbonate buffer[6].

  • Self-Validation Checkpoint: Verify the pH is exactly 8.3 using a calibrated pH meter. Confirm via your laboratory logs that no amine-containing additives (like sodium azide >3 mM or Tris) are present in the protein storage buffer[1].

Step 3: The Conjugation Reaction

  • Add a 10- to 20-fold molar excess of the Azido-PEG2-NHS stock to the protein solution[5].

  • Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation[5].

  • Incubate the mixture for 30–60 minutes at room temperature, or 2 hours on ice[5][8].

Step 4: Reaction Quenching

  • Stop the reaction by adding a quenching buffer (e.g., 50–100 mM Tris-HCl, pH 8.0, or 100 mM Glycine) and incubate for 15 minutes[1][9].

  • Causality: The massive molar excess of primary amines in the quenching buffer will rapidly outcompete the protein, consuming any remaining unreacted NHS ester and preventing off-target crosslinking during purification[1].

Step 5: Purification & Final Validation

  • Remove the quenched PEG-Tris byproducts and organic solvents using a size-exclusion desalting column or dialysis cassette equilibrated with PBS[5][9].

  • Self-Validation Checkpoint: Run the purified conjugate on an SDS-PAGE gel alongside an unmodified protein control. A successful Azido-PEG2 conjugation will present as a distinct upward molecular weight shift (smear or higher band) due to the covalent attachment of the PEG mass[9].

References
  • Glen Research. "Glen Report 33-13: Application Note – Protein Labeling with NHS Esters." Glen Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azido-PEG2-NHS Conjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioconjugation scientists, and drug development professionals resolve low yield issues when work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioconjugation scientists, and drug development professionals resolve low yield issues when working with Azido-PEG2-NHS linkers.

Successful bioconjugation is not about blindly following a protocol; it requires a deep mechanistic understanding of the competing kinetic pathways in your reaction vessel. This guide will deconstruct the causality behind conjugation failures and provide a self-validating framework to ensure reproducible success.

The Mechanistic Balance: Aminolysis vs. Hydrolysis

The fundamental challenge of N-hydroxysuccinimide (NHS) ester chemistry is that it is a race between two competing nucleophiles: the primary amines on your target protein (which form the desired stable amide bond) and the hydroxide ions in the aqueous buffer (which cause irreversible hydrolysis)[].

Because NHS esters react exclusively with the deprotonated form of primary amines, buffer pH is the most critical variable[]. The pKa of a typical lysine ε-amino group is ~10.5. At physiological pH (7.4), the vast majority of lysines are protonated and unreactive. Raising the pH increases the pool of reactive amines, but simultaneously increases the concentration of hydroxide ions, accelerating hydrolysis[2].

Quantitative Data: NHS Ester Hydrolysis Kinetics

To optimize your yield, you must select a pH where the rate of aminolysis outpaces the rate of hydrolysis. The table below summarizes the half-life of NHS esters in aqueous solutions[2][3].

Buffer pHTemperatureApproximate NHS Ester Half-LifeKinetic Consequence
pH 7.0 Room Temp4 – 5 hoursToo slow; lysines are mostly protonated.
pH 8.0 Room Temp~1 hourOptimal Sweet Spot ; balances reactivity and stability.
pH 8.6 Room Temp10 minutesHydrolysis dominates; reagent degrades before conjugating.

Diagnostic FAQs: Troubleshooting Low Yields

Q1: I used a 20-fold molar excess of Azido-PEG2-NHS, but my downstream click chemistry assay shows near-zero azide incorporation. What went wrong? A: The most common culprit is amine contamination in your reaction buffer. Buffers containing Tris, glycine, or high concentrations of sodium azide act as competing nucleophiles[3][4]. Even trace amounts of Tris from a previous purification step will rapidly consume the NHS ester. Solution: Perform a rigorous buffer exchange into an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0) using a desalting column or dialysis prior to conjugation[4].

Q2: My protein is in pure PBS (pH 7.4), but my conjugation efficiency is still only 15-20%. How can I improve this? A: At pH 7.4, the aminolysis reaction is kinetically starved because too few lysine residues are deprotonated[]. Furthermore, Azido-PEG2-NHS has a very short spacer (PEG2 is roughly 12 Å). If the available lysines are buried within the protein's tertiary structure, steric hindrance will severely limit the reaction. Solution: Increase the buffer pH to 8.0–8.3 to exponentially increase the concentration of deprotonated lysines[2][5]. If yields remain low, the target lysines may be sterically inaccessible; consider switching to a longer linker (e.g., Azido-PEG4-NHS or Azido-PEG8-NHS) to overcome the steric barrier[6].

Q3: I stored my Azido-PEG2-NHS at -20°C, but it seems to have lost all reactivity. Why? A: NHS esters are highly moisture-sensitive. If you open the reagent vial immediately after taking it out of the freezer, atmospheric moisture condenses inside the vial, leading to rapid hydrolysis of the stock powder[4]. Solution: Always allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Furthermore, the stock solution must be prepared in anhydrous DMSO or DMF immediately before use[4][5]. Never store NHS esters in aqueous solutions or wet organic solvents.

Self-Validating Experimental Protocol

A robust protocol must be a "self-validating system"—meaning it contains internal quality control checks to prove that the chemistry worked before you proceed to complex downstream applications (like cell assays or in vivo studies).

Workflow: Azido-PEG2-NHS Conjugation & Validation

Step 1: Reagent Viability Check (Self-Validation 1) Before conjugating your precious protein, verify the NHS ester is active.

  • Dissolve 1 mg of Azido-PEG2-NHS in 100 µL of anhydrous DMSO[].

  • Take a 2 µL aliquot and add it to 1 mL of 0.5 M NaOH to intentionally hydrolyze the ester.

  • Measure the absorbance at 260 nm. The release of the N-hydroxysuccinimide leaving group produces a strong signal at 260 nm[5]. If there is no peak, your stock is already hydrolyzed and must be discarded.

Step 2: Protein Preparation

  • Adjust your protein concentration to 1–5 mg/mL[]. High protein concentrations favor the bimolecular aminolysis reaction over unimolecular hydrolysis[2].

  • Buffer exchange the protein into 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.0[8].

Step 3: Conjugation Reaction

  • Calculate the required volume of Azido-PEG2-NHS stock to achieve a 10- to 20-fold molar excess over the protein.

  • Add the crosslinker to the protein solution dropwise while vortexing gently. Ensure the final DMSO concentration remains below 10% (v/v) to prevent protein denaturation[6].

  • Incubate at room temperature for 1 hour, or at 4°C for 2 hours[3].

Step 4: Quenching and Purification

  • Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will scavenge any unreacted NHS ester[6].

  • Remove the quenched byproducts and organic solvent using a size exclusion desalting column (e.g., Zeba Spin) equilibrated with pure PBS (pH 7.4)[4].

Step 5: Click Chemistry Quantification (Self-Validation 2) To confirm that the azide groups are successfully attached and sterically accessible:

  • React a small aliquot (10 µg) of your purified conjugate with a 5-fold molar excess of a fluorescent strained alkyne (e.g., DBCO-Sulfo-Cy5) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for 2 hours[6].

  • Run the sample on an SDS-PAGE gel and image it under a fluorescence scanner. A fluorescent protein band confirms successful Azido-PEG2 incorporation.

Visual Workflows

The following diagrams illustrate the logical troubleshooting pathways and the orthogonal chemical mechanisms described in this guide.

TroubleshootingLogic Start Low Conjugation Yield Detected CheckBuffer Are primary amines (Tris, Glycine) in buffer? Start->CheckBuffer BufferYes Buffer Exchange to PBS/Borate CheckBuffer->BufferYes Yes CheckPH Is pH between 7.5 - 8.5? CheckBuffer->CheckPH No BufferYes->CheckPH PHNo Adjust pH to 8.0 (Balance hydrolysis/reactivity) CheckPH->PHNo No CheckStock Was NHS ester dissolved in anhydrous DMSO/DMF? CheckPH->CheckStock Yes PHNo->CheckStock StockNo Use fresh reagent & anhydrous solvent CheckStock->StockNo No Steric Steric Hindrance? (PEG2 is very short) CheckStock->Steric Yes StockNo->Steric StericYes Increase molar excess or use longer PEG Steric->StericYes Yes Success Optimal Conjugation Achieved Steric->Success No StericYes->Success

Logical troubleshooting workflow for resolving low conjugation yields with NHS ester reagents.

ReactionPathway NHS Azido-PEG2-NHS (in DMSO) Conjugate Protein-PEG2-Azide (Amide Bond Formed) NHS->Conjugate pH 8.0 Buffer (Aminolysis) Protein Protein Target (Lysine -NH2) Protein->Conjugate Final Labeled Protein (Triazole Linkage) Conjugate->Final SPAAC/CuAAC Click Chemistry Alkyne DBCO-Fluorophore (or Alkyne Payload) Alkyne->Final

Two-step bioconjugation pathway: NHS ester aminolysis followed by orthogonal click chemistry.

References

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Azido-PEG2-NHS Bioconjugation &amp; Purification

Overview: The Criticality of Reagent Clearance Azido-PEG2-CH2CO2-NHS (also known as N3-PEG2-NHS ester) is a bifunctional crosslinker widely utilized in bioconjugation. The N-hydroxysuccinimide (NHS) ester reacts with pri...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Criticality of Reagent Clearance

Azido-PEG2-CH2CO2-NHS (also known as N3-PEG2-NHS ester) is a bifunctional crosslinker widely utilized in bioconjugation. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues on proteins) at pH 7.2–8.5 to form stable amide bonds, effectively decorating the target molecule with azide groups[1][2]. These azides are subsequently utilized in downstream Click Chemistry reactions, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3][].

A major failure point in bioconjugation workflows is the incomplete removal of excess, unreacted Azido-PEG2-NHS (MW = 300.3 Da) and its hydrolyzed byproduct (Azido-PEG2-OH) prior to the click reaction[3]. Because these small-molecule byproducts still contain the reactive azide moiety, they will aggressively compete with your azide-modified protein for the alkyne/DBCO substrate, severely depressing the final conjugation yield[5][6].

G Start Protein (Primary Amines) + Azido-PEG2-NHS Reaction Conjugation Reaction (pH 7.2-8.5, 30-120 min) Start->Reaction Quench Quenching (Optional) Add Tris or Glycine Reaction->Quench Stop NHS reactivity Split Select Removal Method Quench->Split SEC Size Exclusion / Desalting (Fast, >7 kDa MWCO) Split->SEC Dialysis Dialysis (High yield, >10 kDa MWCO) Split->Dialysis UF Ultrafiltration / Spin Filters (Concentration + Wash) Split->UF Waste Discard Byproducts (Azido-PEG2-OH, Azido-PEG2-Tris) SEC->Waste Product Purified Protein-PEG2-Azide Ready for Click Chemistry SEC->Product Dialysis->Waste Dialysis->Product UF->Waste UF->Product

Workflow for Azido-PEG2-NHS conjugation and subsequent byproduct removal.

Section 1: Core Methodologies for Reagent Removal

To ensure a self-validating system, the chosen purification method must exploit the massive size differential between the target protein (typically >10,000 Da) and the unreacted Azido-PEG2-NHS species (~300 Da).

Protocol A: Size Exclusion Chromatography (Desalting Columns)

Mechanism: Porous resins trap small molecules (salts, hydrolyzed esters) while large proteins are excluded and elute rapidly in the void volume[7][8].

  • Equilibration: Equilibrate a commercial desalting column (e.g., Sephadex G-25) with 3–4 column volumes of your desired downstream buffer (e.g., PBS, pH 7.4)[7][8].

  • Quenching (Optional): Add Tris or Glycine (pH 7.5) to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to consume any active NHS esters[1][9].

  • Sample Application: Apply the quenched reaction mixture to the center of the resin bed. Ensure the sample volume strictly adheres to the column's capacity (typically 10–30% of the resin bed volume) to prevent peak overlap[7].

  • Elution: Centrifuge or apply gravity flow according to the manufacturer's instructions. Collect the flow-through containing the purified Protein-PEG2-Azide.

Protocol B: Exhaustive Dialysis

Mechanism: Semipermeable membranes allow the diffusion of small molecules down their concentration gradient into a vast buffer sink, while retaining the macro-protein[10].

  • Membrane Selection: Select a dialysis cassette with a Molecular Weight Cut-Off (MWCO) at least 2-3 times smaller than your target protein (e.g., 10 kDa MWCO for a 30 kDa protein)[10].

  • First Exchange: Inject the sample into the cassette. Submerge in a dialysis buffer volume at least 200-fold greater than the sample volume. Dialyze at 4°C for 2 hours with continuous magnetic stirring.

  • Second Exchange: Replace the dialysis buffer with fresh buffer and dialyze for another 2 hours[10].

  • Final Exchange: Perform a final buffer exchange overnight at 4°C to ensure >99.9% clearance of the 300.3 Da unreacted azide species.

Protocol C: Ultrafiltration (MWCO Spin Filters)

Mechanism: Centrifugal force drives small molecules and buffer through a size-selective membrane, concentrating the retained protein.

  • Device Preparation: Pre-rinse the spin filter (e.g., 10 kDa MWCO) with buffer to remove trace glycerin.

  • Concentration: Add the reaction mixture and centrifuge at the recommended speed (e.g., 14,000 × g) until the volume is reduced by 90%.

  • Diafiltration (Washing): Reconstitute the retentate to the original volume with fresh downstream buffer. Repeat the centrifugation and washing steps a minimum of 4 to 5 times . Note: A single concentration step only removes a fraction of the free azide; serial dilution is mandatory.

Section 2: Quantitative Comparison of Removal Methods

Removal MethodOptimal Protein SizeProcessing TimeSample Volume CapacityByproduct Removal Efficiency
Size Exclusion (Desalting) > 7 kDa15 - 30 mins10 µL - 3 mLHigh (>95% per pass)
Dialysis > 10 kDa12 - 24 hours0.1 mL - 5 LVery High (>99% after 3 exchanges)
Ultrafiltration (Spin Filters) > 10 kDa1 - 2 hours0.1 mL - 15 mLModerate to High (Requires 4-5 washes)

Section 3: Troubleshooting Guide & FAQs

Q1: I quenched the NHS reaction with 50 mM Tris buffer. Doesn't that neutralize the excess reagent so I don't have to purify it?

A: Absolutely not. Quenching with primary amines (like Tris or Glycine) only neutralizes the NHS ester reactivity by forming an amide bond with the quencher[1][9]. This stops the reagent from modifying other proteins. However, the resulting adduct (Azido-PEG2-Tris) still possesses the active azide group. If left in the solution, this free azide will act as a competitive inhibitor and ruin your downstream click reaction. Physical separation is mandatory[5].

Causality Unreacted Unreacted Azido-PEG2-NHS Quencher Quenching (Tris/Glycine) Unreacted->Quencher Hydrolysis Hydrolysis (H2O) Unreacted->Hydrolysis Adduct1 Azido-PEG2-Tris (Contains Azide!) Quencher->Adduct1 Adduct2 Azido-PEG2-OH (Contains Azide!) Hydrolysis->Adduct2 Consequence Competes with Protein-Azide in Downstream Click Reaction Adduct1->Consequence Adduct2->Consequence Solution Physical Removal Required (SEC, Dialysis, UF) Consequence->Solution

Causality diagram illustrating why physical removal of quenched byproducts is mandatory.

Q2: Why is my downstream DBCO conjugation yield so low, even though the NHS reaction seemed to work?

A: The most common culprit is residual free azide. Because small molecules (like Azido-PEG2-OH) diffuse significantly faster and lack the steric hindrance of a bulky protein, they will rapidly and preferentially consume your DBCO or alkyne reagent[5][6]. Always ensure rigorous purification (e.g., 3 rounds of dialysis or a properly sized desalting column) before proceeding[7][10].

Q3: My protein precipitated during the desalting process. How can I prevent this?

A: While the PEG2 spacer adds hydrophilicity, modifying a protein with multiple functional groups can alter its isoelectric point (pI) and disrupt its hydration shell[3]. If precipitation occurs:

  • Reduce the Molar Excess: You may be over-labeling the protein. Reduce the NHS ester molar excess from 20-fold to 5-fold or 10-fold[1].

  • Check Organic Solvent Carryover: Azido-PEG2-NHS is often dissolved in DMSO or DMF before addition. Ensure the final organic solvent concentration in your protein solution remains below 5-10% during conjugation, as sudden removal of the solvent during desalting can crash the protein[1][2].

  • Optimize Buffer: Ensure the desalting column is equilibrated in a buffer that supports the solubility of your newly modified protein (e.g., adjusting pH or adding mild surfactants).

Q4: How can I verify that all free Azido-PEG2-NHS has been removed?

A: You can utilize a DBCO-fluorophore (e.g., DBCO-AF488) quenching assay or analytical Size-Exclusion HPLC. By titrating a DBCO-fluorophore into the purified sample and measuring fluorescence quenching, you can quantify the exact number of azides attached to the protein[5][6]. If the calculated degree of labeling (DOL) is impossibly high, or if an HPLC trace shows a massive low-molecular-weight peak absorbing at the fluorophore's wavelength, free azide is still contaminating your sample.

References

  • Glen Gel-Pak™ Desalting Columns - Glen Research. Available at: [Link]

  • Desalting Column - Bio-Rad. Available at: [Link]

  • Quantification of Azides on the Surface of Nanoparticles: Toward Precise Bioconjugation - d-nb.info. Available at: [Link]

  • Quantification of azides on the surface of nanoparticles: towards precise bioconjugation - ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Protein Aggregation During Azido-PEG2-NHS Labeling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with bioconjugation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with bioconjugation challenges. Azido-PEG2-NHS ester is a powerful heterobifunctional crosslinker used to functionalize proteins with azide groups for downstream bioorthogonal click chemistry (e.g., SPAAC or CuAAC) ()[1]. However, preserving the structural integrity of your target protein during this modification is critical.

This guide provides mechanistic insights, troubleshooting strategies, and a self-validating protocol to minimize protein aggregation during the labeling workflow.

Section 1: The Mechanistic "Why" — Understanding Aggregation

Q: Why does my protein precipitate immediately upon adding the Azido-PEG2-NHS ester? A: Immediate precipitation is rarely due to the covalent modification itself; rather, it is typically caused by solvent shock . NHS esters are highly susceptible to hydrolysis and must be dissolved in anhydrous organic solvents like DMSO or DMF ()[2]. Introducing a high volume of organic solvent into an aqueous protein solution disrupts the protein's hydration shell, leading to rapid denaturation and hydrophobic collapse.

Q: My protein stays in solution during the reaction, but Size Exclusion Chromatography (SEC) shows a massive increase in High Molecular Weight (HMW) aggregates. What causes this? A: Soluble aggregation (HMW species) is the direct result of over-labeling and charge neutralization . NHS esters react via nucleophilic attack with primary amines—specifically the N-terminus and the ϵ -amino groups of lysine residues ()[3].

  • Loss of Electrostatic Repulsion: Lysines are positively charged at physiological pH, providing critical electrostatic repulsion that keeps proteins monomeric. Covalent modification neutralizes this charge, altering the protein's isoelectric point (pI) and exposing hydrophobic patches ()[3].

  • Hydrophobic Burden: While the PEG2 spacer is hydrophilic, it is extremely short. The terminal azide moiety adds a degree of hydrophobicity. If the Degree of Labeling (DOL) is too high, the cumulative hydrophobic burden exceeds the protein's solubility threshold.

Section 2: Troubleshooting Guide & FAQs

Q: How can I reduce the Degree of Labeling (DOL) to prevent aggregation while still ensuring enough azide groups for my downstream click reaction? A: You must optimize the molar excess of the reagent and the reaction pH.

  • Titrate Molar Excess: If you are currently using a 20-fold molar excess, reduce it to a 2- to 5-fold excess. This limits the statistical probability of over-modifying the protein ()[4].

  • Exploit pH for Site-Selectivity: The standard pH for NHS ester reactions is 8.3–8.5 ()[5]. However, lowering the pH to 7.2–7.5 selectively favors the N-terminus (pKa ~7.8) over lysine side chains (pKa ~10.5). This slows the overall reaction kinetics and restricts the modification to fewer sites, preserving the protein's native charge distribution ()[3].

Q: Can I use additives in my buffer to stabilize the protein during the labeling process? A: Yes, utilizing chemical chaperones (osmolytes) can significantly stabilize the protein's conformation. Adding 5–10% (v/v) glycerol or 100–200 mM sucrose to your reaction buffer strengthens the protein's hydration shell. Critical Warning: Never use amine-containing additives like Tris, glycine, or arginine during the labeling phase, as they will competitively quench the NHS ester ()[6].

Section 3: Quantitative Optimization Matrix

Use the following table to transition from standard labeling conditions to conditions optimized for highly aggregation-prone proteins.

ParameterStandard ConditionAggregation-Prone ConditionMechanistic Rationale
Molar Excess (Reagent:Protein) 10x – 20x2x – 5xReduces over-labeling; preserves positive surface charge from unmodified lysines.
Reaction pH 8.0 – 8.57.2 – 7.5Slows NHS hydrolysis; favors N-terminal modification over global lysine modification.
Organic Solvent (DMSO/DMF) < 10% (v/v)< 2% (v/v)Minimizes solvent shock and localized protein denaturation.
Reaction Temperature Room Temp (20–25°C)4°CSlows reaction kinetics, favoring intramolecular stability over intermolecular cross-linking.
Co-solvents / Additives None5–10% GlycerolActs as an osmolyte to thermodynamically stabilize the protein's hydration shell.

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system with built-in analytical checkpoints.

G A 1. Protein Prep Amine-free Buffer (pH 7.2-8.0) C 3. Conjugation Step-wise addition, 4°C, <5% DMSO A->C B 2. Reagent Prep Azido-PEG2-NHS in Anhydrous DMSO B->C D 4. In-Process Check Visual inspection for turbidity C->D E Aggregation Detected? D->E F 5. Quench Reaction Add 50 mM Tris or Glycine E->F No G Troubleshoot Reduce molar ratio & pH E->G Yes H 6. Purification SEC to isolate monomeric conjugate F->H G->H

Workflow for Azido-PEG2-NHS labeling with integrated aggregation control points.

Phase 1: Preparation & Baseline Validation
  • Buffer Exchange: Exchange your target protein into an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% Glycerol, pH 7.5).

    • Validation Checkpoint 1: Measure the pre-reaction UV absorbance at 280 nm (A280) to establish a baseline monomeric protein concentration and ensure no losses occurred during buffer exchange.

  • Reagent Solubilization: Equilibrate the Azido-PEG2-NHS ester vial to room temperature before opening to prevent ambient moisture condensation. Dissolve the reagent in high-quality, anhydrous DMSO to create a 10 mM stock solution immediately before use.

    • Causality: Moisture causes rapid hydrolysis of the NHS ester leaving group, rendering the crosslinker completely inactive ()[3].

Phase 2: Step-Wise Conjugation
  • Titrated Addition: Calculate the required volume of the 10 mM stock to achieve a 5-fold molar excess over your protein. Do not add this volume all at once. Add the reagent in three equal aliquots over a 15-minute period while gently stirring the protein solution. Ensure the final DMSO concentration remains strictly below 5% (v/v) ()[7].

    • Validation Checkpoint 2: Perform a visual and spectrophotometric check (OD 600 nm) immediately after the final addition. Any spike in opalescence or turbidity indicates solvent shock.

  • Incubation: Incubate the reaction vessel at 4°C for 2 to 4 hours with gentle end-over-end rotation.

    • Causality: Lowering the temperature to 4°C slows down the reaction rate, which mitigates the risk of rapid conformational changes and favors controlled intramolecular modification over intermolecular aggregation ()[7].

Phase 3: Quenching & Purification
  • Reaction Quench: Add 1 M Tris-HCl (pH 8.0) to achieve a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

    • Causality: The highly concentrated primary amines in the Tris buffer will competitively react with any remaining unhydrolyzed NHS ester, rapidly halting the labeling process and preventing further modification ()[8].

  • Size Exclusion Chromatography (SEC): Purify the azido-functionalized protein using an analytical or preparative SEC column (e.g., Superdex 200) equilibrated in your final storage buffer.

    • Validation Checkpoint 3: Analyze the SEC chromatogram. A successful, non-aggregated labeling reaction will display a dominant monomer peak (>90% area under the curve). Any High Molecular Weight (HMW) species eluting in the void volume represent soluble aggregates and should be fractionated out.

References

  • Interchim. "Protocol: NHS Ester Labeling of Amino-Biomolecules." Interchim. URL: [Link]

  • Saran, R., et al. "CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu+ or Cu2+ to catalyze the azide-alkyne 'click' reaction in water." Nucleic Acids Research (Oxford Academic). URL: [Link]

Sources

Optimization

optimal molar ratios for Azido-PEG2-CH2CO2-NHS protein labeling

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond rudimentary instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond rudimentary instructions. Successful bioconjugation requires a deep understanding of the thermodynamic and kinetic causality behind every experimental variable.

Azido-PEG2-CH2CO2-NHS (Molecular Weight: 286.24 g/mol ) is a highly efficient heterobifunctional crosslinker[1]. It utilizes an N-hydroxysuccinimide (NHS) ester to target primary amines, introducing a bioorthogonal azide handle for downstream click chemistry (CuAAC or SPAAC)[2]. The short PEG2 spacer minimizes steric hindrance and hydrophobic aggregation while maintaining a compact hydrodynamic radius, unlike longer PEG45 chains which significantly alter the biologic's pharmacokinetic profile[3].

Bioconjugation Workflow Visualization

Workflow P Target Protein (Primary Amines) Rx Amine-NHS Coupling (pH 7.2-8.5) P->Rx R Azido-PEG2-CH2CO2-NHS (Anhydrous DMSO) R->Rx I Azide-Functionalized Protein Rx->I NHS leaving group C Click Chemistry (CuAAC / SPAAC) I->C F Labeled Conjugate C->F Alkyne-probe

Workflow of Azido-PEG2-NHS protein labeling and click chemistry bioconjugation.

Frequently Asked Questions (FAQs): Kinetics & Molar Ratios

Q: What is the optimal molar ratio of Azido-PEG2-CH2CO2-NHS to my target protein? A: The optimal molar ratio is inversely proportional to your protein concentration. For a standard protein solution (1–5 mg/mL), a 10- to 20-fold molar excess of the NHS ester is typically optimal to achieve a Degree of Labeling (DOL) of 2 to 4[4]. If your protein is highly dilute (< 1 mg/mL), the competing hydrolysis of the NHS ester outpaces the aminolysis reaction, requiring a 20- to 50-fold molar excess[5].

Q: Why must the reaction buffer be strictly maintained between pH 7.2 and 8.5? A: This is a kinetic balancing act. The NHS ester reacts specifically with unprotonated primary amines (the ε-amino group of lysines and the N-terminus). Below pH 7.2, these amines are heavily protonated (-NH3+) and nucleophilically inactive[6]. Above pH 8.5, the rate of hydroxide-mediated hydrolysis of the NHS ester accelerates exponentially, destroying your reagent before it can conjugate to the protein[7].

Q: Why do I need to dissolve the reagent in anhydrous DMSO or DMF? A: NHS esters are highly moisture-sensitive. Introducing water into the stock solution causes rapid hydrolysis of the ester into an inactive carboxylate[8]. Dissolving the reagent in anhydrous, high-quality DMSO or DMF (free of dimethylamine impurities) ensures the structural integrity of the leaving group prior to the reaction[6].

Quantitative Data: Molar Ratio Optimization Matrix
Protein ConcentrationRecommended Molar Excess (NHS:Protein)Causality & Rationale
< 1 mg/mL (Dilute)20x – 50xHydrolysis heavily competes with aminolysis in dilute aqueous solutions[5].
1 – 5 mg/mL (Standard)10x – 20xOptimal thermodynamic balance for achieving a functional DOL without aggregation[4].
> 5 mg/mL (Concentrated)5x – 10xHigh proximity of amines increases reaction kinetics; lower excess prevents over-labeling and precipitation[8].

Troubleshooting Guide: Resolving Labeling Inefficiencies

If your downstream click chemistry fails, the root cause is almost always a failure in the initial NHS-ester labeling step. Follow this logic tree to isolate the variable.

Troubleshooting Start Low Labeling Efficiency? PH Check Buffer pH Start->PH LowPH pH < 7.2: Amines Protonated PH->LowPH HighPH pH > 8.5: NHS Hydrolyzed PH->HighPH GoodPH pH 7.2 - 8.5 PH->GoodPH Buf Amine-Free Buffer? GoodPH->Buf BadBuf Tris/Glycine Competes Buf->BadBuf GoodBuf PBS/Bicarbonate Buf->GoodBuf

Troubleshooting logic tree for resolving low NHS ester labeling efficiency.

  • Issue: Zero or Negligible Labeling

    • Causality: The most common culprit is the presence of primary amines in the reaction buffer (e.g., Tris or Glycine). These small molecules act as competitive nucleophiles, rapidly consuming the NHS ester before it can reach the sterically hindered protein[7],[5].

    • Solution: Perform a buffer exchange using a desalting column into 1X PBS (pH 7.4) or 0.1 M Sodium Bicarbonate (pH 8.3) prior to labeling[9].

  • Issue: Protein Precipitation Post-Labeling

    • Causality: Over-labeling neutralizes too many positively charged lysine residues, shifting the protein's isoelectric point (pI) and exposing hydrophobic patches[8].

    • Solution: Reduce the molar excess of the NHS ester and ensure the reaction time does not exceed 1 hour at room temperature[4].

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Protein Preparation & Buffer Exchange

  • Ensure your target protein is at a concentration of 1–5 mg/mL.

  • Dialyze or desalt the protein into an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4)[5].

  • Validation Checkpoint: Measure the A280 of the protein post-exchange. If recovery is <80%, re-evaluate your desalting column's molecular weight cutoff (MWCO).

Step 2: Reagent Calculation & Preparation

  • Calculate the required mass of Azido-PEG2-CH2CO2-NHS (MW = 286.24 Da)[1] for a 20-fold molar excess using the formula: Reagent Mass (mg) =[Protein Mass (mg) / Protein MW (Da)] × 286.24 Da × 20[6],[9].

  • Immediately before use, dissolve the calculated amount of Azido-PEG2-CH2CO2-NHS in anhydrous DMSO to create a 10–20 mM stock solution[4].

  • Validation Checkpoint: The DMSO solution must be optically clear. Any cloudiness indicates moisture contamination and reagent polymerization/degradation. Discard and use a fresh vial.

Step 3: Conjugation Reaction

  • Add the appropriate volume of the NHS ester stock solution to the protein sample.

  • Ensure the final concentration of organic solvent (DMSO) does not exceed 10% (v/v) to prevent protein denaturation[10],[5].

  • Incubate the reaction mixture for 30–60 minutes at room temperature, or 2 hours on ice[4],[5].

Step 4: Reaction Quenching

  • Add a quenching buffer containing primary amines (e.g., Tris-HCl, pH 7.5, or Glycine) to a final concentration of 50 mM[5].

  • Incubate for 15 minutes at room temperature.

  • Causality: The excess free amines in the quench buffer will rapidly react with any remaining NHS esters, preventing off-target crosslinking during purification.

Step 5: Purification

  • Remove the quenched byproducts and unreacted PEG-azide using size-exclusion chromatography (SEC) or a spin desalting column[3].

  • Validation Checkpoint: Run the final conjugate on an SDS-PAGE gel alongside the unlabeled control. A slight upward molecular weight shift confirms successful covalent PEGylation.

Sources

Troubleshooting

storage and handling to prevent moisture damage to Azido-PEG2-NHS

Welcome to the Technical Support Center for bioconjugation reagents. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Azido-PEG2-NHS ester , a bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation reagents. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Azido-PEG2-NHS ester , a bifunctional crosslinker critical for bridging amine-containing biomolecules with alkyne-functionalized payloads via click chemistry.

Because N-hydroxysuccinimide (NHS) esters are acutely vulnerable to moisture-driven hydrolysis, improper storage and handling are the leading causes of bioconjugation failure. This guide provides the mechanistic causality behind these failures, self-validating handling protocols, and troubleshooting assays to ensure experimental integrity.

The Mechanistic Threat: Aminolysis vs. Hydrolysis

To understand why stringent moisture control is required, one must understand the competing kinetics of NHS ester reactions. The conjugation of Azido-PEG2-NHS to a target protein relies on nucleophilic acyl substitution .

In an ideal environment, the unprotonated primary amine ( −NH2​ ) on a protein’s lysine side chain acts as the nucleophile, attacking the activated carbonyl of the NHS ester to form a highly stable amide bond[1][]. However, water molecules also act as nucleophiles. If moisture is introduced—either through atmospheric condensation or aqueous buffers—water will attack the carbonyl carbon. This competing reaction releases the NHS leaving group and converts the reactive ester into an inert carboxylic acid, permanently destroying its conjugation capacity[].

Pathway NHS Azido-PEG2-NHS (Intact Ester) Conjugate Stable Amide Bond (Successful Conjugation) NHS->Conjugate + Amine (pH 7-9) Hydrolyzed Carboxylic Acid + Free NHS (Inactive Reagent) NHS->Hydrolyzed + Moisture Amine Primary Amine (Target Protein) Amine->Conjugate Water H2O (Moisture) (Competitor) Water->Hydrolyzed

Caption: Competing pathways: Amine conjugation vs. moisture-driven hydrolysis of NHS esters.

Quantitative Hydrolysis Kinetics

The rate of moisture-driven hydrolysis is exponentially accelerated by increases in pH and temperature. Hydroxide ions ( −OH ) are significantly stronger nucleophiles than neutral water. As buffer pH shifts from neutral to basic, the half-life of the NHS ester plummets[1][3].

Table 1: NHS Ester Hydrolysis Half-Life vs. Environmental Conditions

Buffer pHTemperatureApproximate Half-LifeDominant Reaction State
pH 7.00°C4 to 5 hoursAminolysis (Conjugation) favored
pH 7.025°C~1 to 2 hoursAminolysis favored
pH 8.025°C~1 hourCompeting hydrolysis significant
pH 8.64°C10 minutesRapid hydrolysis dominant

(Data synthesized from established crosslinker chemistry kinetics[1][3])

Frequently Asked Questions (FAQs)

Q: Why must I wait 30-60 minutes before opening a newly retrieved vial of Azido-PEG2-NHS? A: This is the most common point of failure. Azido-PEG2-NHS must be stored at -20°C[][5]. If you open a -20°C vial in a room-temperature laboratory, the temperature differential immediately drops the air inside the vial below the dew point. Atmospheric water vapor instantly condenses onto the lyophilized powder[6][7]. This micro-moisture initiates rapid hydrolysis before you even add your solvent. Always equilibrate the sealed vial to room temperature in a desiccator before opening.

Q: What is the optimal solvent for creating a stock solution? A: You must use high-quality, anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[7][8]. These are water-miscible organic solvents that lack nucleophilic properties, preserving the NHS ester until it is intentionally introduced to the aqueous protein buffer.

Q: Can I freeze and reuse a reconstituted Azido-PEG2-NHS stock? A: No. Once reconstituted, even anhydrous DMSO/DMF will slowly absorb atmospheric moisture over time due to their hygroscopic nature. The NHS-ester moiety will hydrolyze in storage. You must prepare the reagent immediately before use and discard any unused reconstituted crosslinker[7].

Q: What buffers should I strictly avoid during the conjugation step? A: Strictly avoid Tris (Tris(hydroxymethyl)aminomethane) or glycine buffers. Both contain primary amines that will act as competitive nucleophiles, reacting with the Azido-PEG2-NHS and preventing it from labeling your target protein[1][7]. Use amine-free buffers like PBS, HEPES, or borate.

Self-Validating Handling Workflow

To guarantee the integrity of your bioconjugation, follow this self-validating workflow. The process is designed to eliminate moisture exposure at every critical junction.

Workflow S1 1. Storage -20°C, Desiccated S2 2. Equilibration Warm to RT (30-60 min) S1->S2 Prevents Condensation S3 3. Reconstitution Anhydrous DMSO/DMF S2->S3 Open only when warm S4 4. Conjugation Amine-free Buffer (pH 7-9) S3->S4 Use Immediately S5 5. Disposal Discard Unused Solution S4->S5 Do not freeze stock

Caption: Self-validating handling workflow to prevent moisture condensation and hydrolysis.

Step-by-Step Methodology: Reconstitution & Conjugation
  • Equilibration: Remove the sealed vial of Azido-PEG2-NHS from -20°C storage. Place it in a desiccator at room temperature for a minimum of 30 minutes. Do not remove the cap[6][7].

  • Anhydrous Reconstitution: In a dry environment (preferably a glovebox or under a dry nitrogen/argon stream), inject anhydrous DMSO or DMF to achieve a 10-50 mM stock solution. Vortex gently to dissolve[8].

  • Buffer Preparation: Ensure your target protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2–7.5) at a concentration of 1-10 mg/mL[7].

  • Conjugation: Add the Azido-PEG2-NHS stock to the protein solution at a 5- to 20-fold molar excess. Keep the final organic solvent concentration below 10% (v/v) to prevent protein denaturation[1].

  • Incubation & Quenching: Incubate at room temperature for 1 hour or 4°C for 2 hours. (Optional) Quench the reaction by adding a primary amine buffer (e.g., 50 mM Tris, pH 7.5) for 15 minutes to consume any remaining unreacted NHS ester[1].

Troubleshooting: Quality Control (QC) Hydrolysis Assay

If you suspect a batch of Azido-PEG2-NHS has been compromised by moisture, do not risk your high-value antibodies or proteins. You can validate the reagent's integrity using a rapid spectrophotometric assay.

The Causality: The intact NHS ester does not strongly absorb UV light. However, when the ester hydrolyzes, it releases free N-hydroxysuccinimide (NHS), which has a distinct absorbance peak between 260 nm and 280 nm[1][6]. By forcing hydrolysis with a strong base and measuring the change in absorbance, you can calculate how much active ester was remaining.

Step-by-Step Methodology: Spectrophotometric Validation
  • Baseline Preparation: Pipette 1 mL of amine-free buffer (pH 7.0) into a quartz cuvette. Blank your spectrophotometer at 260 nm.

  • Reagent Sampling: Dissolve 1 mg of the suspect Azido-PEG2-NHS in 100 µL of anhydrous DMSO.

  • Initial Measurement ( Ainitial​ ): Immediately add 10 µL of the reagent stock to the cuvette. Mix rapidly and record the absorbance at 260 nm within 15 seconds.

  • Forced Hydrolysis: Add 10 µL of 1.0 M NaOH to the cuvette to force complete, instantaneous hydrolysis of any remaining active NHS ester[6]. Wait 60 seconds.

  • Final Measurement ( Afinal​ ): Record the absorbance at 260 nm again.

  • Data Interpretation:

    • Active Reagent: If Afinal​ is significantly greater than Ainitial​ , the reagent was intact. The base forced the release of NHS, causing the spike in absorbance.

    • Hydrolyzed (Ruined) Reagent: If Ainitial​ is already high and Afinal​≈Ainitial​ , the reagent was already fully hydrolyzed by moisture in the vial. Discard the batch immediately.

Sources

Optimization

Technical Support Center: Resolving Precipitation in Azido-PEG2-NHS Bioconjugation

Welcome to the Technical Support Center. Bioconjugation using Azido-PEG2-NHS ester is a powerful method for introducing click-chemistry handles (azides) onto proteins via primary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Bioconjugation using Azido-PEG2-NHS ester is a powerful method for introducing click-chemistry handles (azides) onto proteins via primary amines. However, the unique structural properties of this specific crosslinker frequently lead to precipitation issues.

As a Senior Application Scientist, the most common failure point I observe is treating all PEG-NHS esters identically. Unlike longer, highly hydrophilic PEG linkers (e.g., PEG12 or PEG24), the PEG2 spacer is exceptionally short. Consequently, the overall molecule is dominated by the hydrophobicity of the terminal azide group and the NHS ester ring[1]. This guide deconstructs the causality behind these precipitation events and provides a self-validating framework to rescue your bioconjugation workflows.

Mechanistic Overview: The Causality of Precipitation

Precipitation during Azido-PEG2-NHS conjugation typically occurs via two distinct mechanistic pathways: Reagent Insolubility and Protein Aggregation .

When the NHS ester reacts with a primary amine (such as a lysine side chain), it forms a stable amide bond. This reaction inherently neutralizes the positive charge of the protonated amine at physiological pH, which lowers the protein's overall isoelectric point (pI)[2][3]. Coupled with the attachment of a hydrophobic Azido-PEG2 moiety, excessive labeling rapidly exposes hydrophobic patches on the protein surface, driving intermolecular aggregation and subsequent precipitation[2].

Causality A Azido-PEG2-NHS (Hydrophobic Reagent) B Direct Aqueous Addition (No Co-solvent) A->B Improper Prep C Excessive Molar Ratio (Over-labeling) A->C Poor Optimization D Reagent Precipitation (Cloudy Suspension) B->D Insolubility E Loss of Protein Charge & Hydrophobic Exposure C->E Amine Neutralization F Protein Aggregation & Conjugation Failure D->F E->F

Causality of precipitation during Azido-PEG2-NHS bioconjugation.

Troubleshooting & FAQs

Q1: My reaction mixture turns cloudy immediately after adding the Azido-PEG2-NHS ester. What went wrong? A: This is a classic reagent solubility failure. Because the PEG2 spacer is too short to confer sufficient aqueous solubility, the reagent will instantly crash out if added directly to an aqueous buffer[1]. Causality & Solution: You must first dissolve the Azido-PEG2-NHS ester in a high-quality, anhydrous organic solvent (DMSO or DMF)[4]. Ensure the final concentration of the organic co-solvent in your reaction mixture does not exceed 10-20% (v/v) to prevent protein denaturation[3][5].

Q2: The reaction remains clear initially, but my protein precipitates out of solution over time or during the purification step. Why? A: This indicates target protein aggregation due to over-labeling. By attaching too many hydrophobic Azido-PEG2 tags and neutralizing too many surface lysines, you have drastically altered the protein's conformation and solubility profile[2][3]. Causality & Solution: You are likely using an excessive molar ratio. Reduce the molar excess of the NHS ester from 20x down to 5x or 10x. If the protein remains highly sensitive to hydrophobic modification, consider switching to a reagent with a longer spacer, such as Azido-PEG12-NHS, which actively improves conjugate solubility[6].

Q3: My labeling efficiency is extremely low. When I increase the molar excess to compensate, the protein precipitates. How do I break this cycle? A: Low conjugation efficiency is almost always caused by competitive hydrolysis of the NHS ester or amine contamination in your buffer[2]. At pH > 8.5, the hydrolysis rate of the NHS ester outpaces the aminolysis reaction[4]. If you artificially inflate the molar excess to force the reaction, you trigger the aggregation pathway described in Q2. Causality & Solution: Do not increase the molar excess. Instead, optimize the buffer environment. Ensure your buffer is strictly amine-free (zero Tris or Glycine) and maintain a tightly controlled pH of 7.2 to 8.5[4]. Furthermore, NHS esters are highly moisture-sensitive; always reconstitute the powder immediately before use[5].

Quantitative Optimization Guidelines

To prevent precipitation while maintaining high conjugation efficiency, strictly adhere to the following empirical parameters:

ParameterOptimal RangeMechanistic Causality / Impact
Protein Concentration 1.0 – 10.0 mg/mLHigh protein concentration thermodynamically favors the desired aminolysis reaction over competitive aqueous hydrolysis[2].
Molar Excess (Reagent:Protein) 5x to 20xRatios >20x drastically increase the risk of over-labeling, pI alteration, and irreversible hydrophobic aggregation[3][5].
Organic Co-solvent (DMSO/DMF) 5% – 10% (v/v)Required to keep the hydrophobic PEG2 reagent soluble. Exceeding 10-20% risks unfolding/denaturing the target protein[3][5].
Reaction pH 7.2 – 8.5pH < 7.2 protonates primary amines (rendering them unreactive); pH > 8.5 exponentially accelerates NHS ester hydrolysis[2][4].
Temperature & Time 30-60 min @ RTor 2-4 hrs @ 4°CBalances reaction kinetics with protein stability. Lower temperatures minimize hydrolysis but require longer incubation[5].

Self-Validating Experimental Protocol

A robust protocol must verify its own success at each critical junction. Follow this step-by-step methodology to ensure a precipitation-free workflow.

Workflow S1 1. Protein Prep (Amine-free, pH 7.2-8.5) S3 3. Stepwise Addition (<10% v/v DMSO) S1->S3 S2 2. Reagent Prep (Anhydrous DMSO) S2->S3 S4 4. Incubation (30-60 min, RT) S3->S4 S5 5. Quench & Purify (Desalting Column) S4->S5

Optimized self-validating workflow for NHS ester bioconjugation.

Step 1: Protein Preparation & Buffer Exchange
  • Dialyze or desalt your protein into an amine-free buffer (e.g., 1X PBS or 100 mM HEPES) adjusted to pH 7.5 - 8.0[2][5].

  • Validation Checkpoint: Measure the absorbance at 280 nm (A280) to confirm the protein concentration is between 1 - 10 mg/mL. If the concentration is too low, the NHS ester will hydrolyze before it can react.

Step 2: Reagent Reconstitution
  • Equilibrate the Azido-PEG2-NHS ester vial to room temperature before opening to prevent moisture condensation[5].

  • Dissolve the reagent in anhydrous, high-quality DMSO or DMF to create a 10 mM stock solution[4].

  • Validation Checkpoint: Visually inspect the stock solution. It must be perfectly clear. Any turbidity indicates moisture contamination and premature hydrolysis of the NHS ester.

Step 3: Stepwise Conjugation
  • Calculate the required volume of the 10 mM stock to achieve a 10x molar excess over your protein.

  • Add the reagent to the protein solution dropwise while vortexing gently. Ensure the total volume of DMSO/DMF does not exceed 10% of the final reaction volume[5].

  • Validation Checkpoint: Observe the reaction vessel immediately after addition. The solution should remain optically clear. Immediate cloudiness indicates the co-solvent limit was exceeded or mixing was inadequate.

Step 4: Incubation & Quenching
  • Incubate the reaction at room temperature for 30 to 60 minutes[5].

  • Quench the unreacted NHS esters by adding a primary amine-containing buffer (e.g., Tris-HCl, pH 7.5, to a final concentration of 50 mM) and incubate for an additional 15 minutes[5].

  • Validation Checkpoint: Quenching is a critical fail-safe; it actively halts the reaction, preventing delayed over-labeling and subsequent hydrophobic aggregation.

Step 5: Purification & Final Validation
  • Remove the quenched byproducts and organic solvent using a desalting column or dialysis cassette equilibrated with your final storage buffer[4][5].

  • Validation Checkpoint: Measure the A280 and A340 of the final eluate. A high A340 reading (light scattering) is a direct indicator of soluble micro-aggregates. A clean A280 peak with baseline A340 confirms a monomeric, successfully conjugated, and fully soluble product.

References

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Bioconjugation Guide: Azido-PEG2-NHS vs. Maleimide-PEG-NHS

Executive Summary & Mechanistic Causality For researchers and drug development professionals engineering Antibody-Drug Conjugates (ADCs), PROTACs, or functionalized biomaterials, selecting the correct heterobifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

For researchers and drug development professionals engineering Antibody-Drug Conjugates (ADCs), PROTACs, or functionalized biomaterials, selecting the correct heterobifunctional crosslinker is a critical decision that dictates the efficacy, homogeneity, and in vivo stability of the final product.

Azido-PEG2-NHS and Maleimide-PEG-NHS are two of the most widely utilized linkers for two-step bioconjugation. Both utilize an N-Hydroxysuccinimide (NHS) ester to target primary amines (such as lysine residues or the N-terminus) in the first step. However, they diverge fundamentally in their secondary conjugation chemistry. The short PEG2 spacer in both molecules serves a critical causal function: it provides sufficient hydrophilicity to prevent the hydrophobic collapse of the payload onto the protein surface, while maintaining a compact hydrodynamic radius to minimize steric hindrance during the secondary reaction.

This guide provides an objective, data-driven comparison of these two linker systems, focusing on reaction kinetics, chemoselectivity, and serum stability to inform rational design choices in bioconjugation[1].

Reaction Chemistry & Selectivity

Understanding the underlying chemical mechanisms is essential for optimizing conjugation efficiency and preventing off-target modifications.

  • Azido-PEG2-NHS (Click Chemistry): The azide moiety is completely bioorthogonal, meaning it is inert to all native biological functional groups[1]. It reacts exclusively with alkynes. For bioconjugation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is preferred over Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to avoid copper-induced protein denaturation or cytotoxicity[1][2]. SPAAC utilizes strained cyclooctynes (e.g., DBCO or BCN) to form a highly stable triazole ring.

  • Maleimide-PEG-NHS (Michael Addition): The maleimide group is highly chemoselective for thiols (cysteines) via a thiol-Michael addition, forming a thiosuccinimide bond. At an optimal pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines[1][3]. However, causality dictates strict buffer control: at pH values above 7.5, the maleimide group loses its chemoselectivity and will competitively react with unprotonated primary amines, leading to heterogeneous conjugate mixtures[3].

Mechanisms NHS NHS Ester Reacts with Amines pH 7.2-9.0 Amide Amide Bond Irreversible NHS->Amide Acylation Azide Azide Group Reacts with Alkynes Bioorthogonal Triazole Triazole Ring Highly Stable in Serum Azide->Triazole SPAAC / CuAAC Maleimide Maleimide Group Reacts with Thiols pH 6.5-7.5 Thioether Thiosuccinimide Prone to Retro-Michael Maleimide->Thioether Michael Addition Hydrolyzed Ring-Opened Stable Thioether Thioether->Hydrolyzed Hydrolysis (pH > 8.0)

Reaction mechanisms and stability profiles of NHS, Azide, and Maleimide chemistries.

Performance Comparison: Kinetics vs. Stability

The fundamental trade-off between Azido-PEG2-NHS and Maleimide-PEG-NHS lies in reaction kinetics versus in vivo stability .

Reaction Kinetics: Maleimide-thiol conjugation is exceptionally rapid, often reaching completion within minutes to hours at room temperature[3][4]. In contrast, SPAAC kinetics are slower and highly dependent on the specific cyclooctyne used. For instance, DBCO reacts faster than BCN, but optimizing conditions (e.g., 3:1 DBCO-to-Azide molar ratio) is required to maximize yields without causing precipitation[5].

In Vivo Serum Stability: The thiosuccinimide bond formed by maleimide conjugation is thermodynamically susceptible to the retro-Michael reaction [2][6]. In thiol-rich environments like human plasma, the payload can undergo exchange with endogenous thiols (such as the free Cys34 on human serum albumin or glutathione), leading to premature payload release and off-target toxicity[2][4]. Conversely, the triazole ring formed by azide-alkyne cycloaddition is thermodynamically irreversible and inherently stable in serum, making it superior for long-term in vivo circulation[1][2].

Quantitative & Functional Comparison
ParameterAzido-PEG2-NHS (SPAAC)Maleimide-PEG-NHS
Primary Target (Step 1) Primary Amines (Lysines, N-term)Primary Amines (Lysines, N-term)
Secondary Target (Step 2) Alkynes (DBCO, BCN)Thiols (Cysteines, Sulfhydryls)
Secondary Reaction pH pH 4.0 – 9.0 (Bioorthogonal)pH 6.5 – 7.5 (Strictly controlled)
Reaction Kinetics Moderate (Depends on cyclooctyne)Extremely Fast (1000x > amines at pH 7)
Linkage Formed Triazole RingThiosuccinimide Bond
Serum Stability (In Vivo) Highly Stable (Irreversible)Susceptible to Retro-Michael exchange
Cross-Reactivity Risks None (Bioorthogonal)High at pH > 7.5 (Reacts with amines)

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality checkpoints are embedded to verify the success of each intermediate step before proceeding.

Protocol Start Protein Preparation Amine-free Buffer NHS_React NHS Conjugation Add Linker (1-2h, RT) Start->NHS_React Purify1 Desalting Remove Excess Linker NHS_React->Purify1 Split Linker Type Purify1->Split Azide_Path Azido-PEG2-Protein Split->Azide_Path Azido-PEG2-NHS Mal_Path Maleimide-PEG-Protein Split->Mal_Path Maleimide-PEG-NHS SPAAC Add DBCO-Payload Incubate 2-12h Azide_Path->SPAAC Purify2 Final Purification SEC / Dialysis SPAAC->Purify2 Michael Add Thiol-Payload Incubate 2h (pH 6.5-7.5) Mal_Path->Michael Michael->Purify2

Two-step bioconjugation workflow for Azido-PEG2-NHS and Maleimide-PEG-NHS linkers.

Protocol A: Azido-PEG2-NHS Conjugation & SPAAC
  • Amine Modification: Dissolve the protein (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4). Add a 5- to 10-fold molar excess of Azido-PEG2-NHS (dissolved in anhydrous DMSO). Incubate for 1-2 hours at room temperature.

  • Quenching & Purification: Causality Checkpoint: Unreacted NHS esters will compete in downstream assays. Quench with 50 mM Tris (pH 8.0) for 15 minutes. Purify the azide-modified protein using a desalting column (e.g., Sephadex G-25) equilibrated in PBS.

  • SPAAC Reaction: Add a 2- to 5-fold molar excess of the DBCO-modified payload to the azide-protein. Incubate for 2-12 hours at room temperature.

  • Validation: Analyze the Degree of Labeling (DoL) via intact mass spectrometry (LC-MS) to confirm the mass shift corresponding to the triazole-linked payload.

Protocol B: Maleimide-PEG-NHS Conjugation & Thiol Addition
  • Amine Modification: React the protein with Maleimide-PEG-NHS similarly to Protocol A (PBS, pH 7.2-7.5).

  • Purification into Thiol-Compatible Buffer: Causality Checkpoint: Purify the maleimide-modified protein into a buffer strictly adjusted to pH 6.5-7.0 containing 1-5 mM EDTA. Why EDTA? Trace heavy metals in standard buffers catalyze the rapid oxidation of free thiols into unreactive disulfides.

  • Thiol Conjugation: Add a 2- to 5-fold molar excess of the thiol-containing payload. Incubate for 2 hours at room temperature. Verify the depletion of free thiols using Ellman's Reagent (DTNB) to validate reaction completion.

  • Forced Hydrolysis (Optional but Recommended for ADCs): To prevent retro-Michael deconjugation in vivo, shift the buffer pH to 8.5-9.0 and incubate for 24 hours at 37°C. This forces the hydrolysis of the thiosuccinimide ring, permanently "locking" the conjugate into a stable thioether[2][3].

References
  • [5] A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry | NIH/PMC |5

  • [4] Comparative Study of Click Handle Stability in Common Ligation Conditions | ACS Publications | 4

  • [1] A Comparative Analysis of Azide-PEG3-Tos and Maleimide Linkers for Bioconjugation | BenchChem | 1

  • [6] A Reactive Antibody Platform for One-Step Production of Antibody–Drug Conjugates through a Diels–Alder Reaction with Maleimide | ACS Publications |6

  • [3] Maleimide Reaction Chemistry | Vector Labs | 3

  • [2] Stability Showdown: A Comparative Guide to APN-Azide and Maleimide Bioconjugates | BenchChem | 2

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Azido-PEG2-CH2CO2-NHS Labeled Peptides

For Researchers, Scientists, and Drug Development Professionals In the intricate world of proteomics and drug development, the precise characterization of modified peptides is paramount. Chemical labeling, a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, the precise characterization of modified peptides is paramount. Chemical labeling, a cornerstone of these investigations, allows for the enrichment and identification of peptides, providing insights into protein-protein interactions, post-translational modifications (PTMs), and the development of targeted therapeutics.[1] This guide offers an in-depth, experience-driven comparison of the mass spectrometry analysis of peptides labeled with Azido-PEG2-CH2CO2-NHS, a versatile heterobifunctional crosslinker. We will delve into the causality behind experimental choices, provide self-validating protocols, and compare its performance with viable alternatives.

The Azido-PEG2-CH2CO2-NHS reagent features two key functional groups: an N-Hydroxysuccinimide (NHS) ester and an azide group, connected by a two-unit polyethylene glycol (PEG) spacer.[2] The NHS ester reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[3] The azide group enables "click chemistry," a highly efficient and specific reaction with alkyne-containing molecules, facilitating the attachment of reporter tags, affinity probes, or other molecules of interest.[2][4] This dual functionality allows for a powerful, two-step conjugation strategy.[4]

The Analytical Challenge of PEGylated Peptides

While PEGylation offers numerous advantages in bioconjugation, it introduces significant challenges for mass spectrometry analysis. The polyethylene glycol chain, even a short one like in Azido-PEG2-CH2CO2-NHS, can lead to:

  • Ionization Suppression of the Peptide: The PEG moiety can preferentially ionize, potentially masking the signal from the peptide itself.[5]

  • Complex Mass Spectra: The heterogeneity of longer PEG chains can result in a distribution of masses, complicating spectral interpretation.[6][7] While the discrete PEG2 linker in our topic reagent minimizes this, the principle remains a consideration for longer PEG linkers.

  • Poor Fragmentation: PEGylated peptides often exhibit poor fragmentation in collision-induced dissociation (CID), making sequence analysis and localization of the modification site difficult.[5]

This guide will address these challenges head-on, providing protocols and strategies to maximize the quality and interpretability of your mass spectrometry data.

Experimental Workflow: From Labeling to Analysis

A successful mass spectrometry experiment with Azido-PEG2-CH2CO2-NHS labeled peptides hinges on a meticulously executed workflow. The following diagram and protocol outline the key steps.

Peptide Labeling and MS Analysis Workflow cluster_0 Peptide Preparation & Labeling cluster_1 Mass Spectrometry Analysis Peptide_Prep Peptide Solution (Amine-free buffer, pH 7-9) Reaction Labeling Reaction (RT, 30-60 min or 4°C, 2h) Peptide_Prep->Reaction Labeling_Reagent Azido-PEG2-CH2CO2-NHS (Dissolved in DMSO/DMF) Labeling_Reagent->Reaction Quenching Quench Reaction (e.g., Tris or Glycine) Reaction->Quenching Purification Purification (Desalting column or Dialysis) Quenching->Purification LC_MS LC-MS Analysis (Intact Mass) Purification->LC_MS LC_MS_MS LC-MS/MS Analysis (Fragmentation for Sequencing) LC_MS->LC_MS_MS Data_Analysis Data Analysis & Interpretation LC_MS_MS->Data_Analysis

Caption: Workflow for labeling peptides with Azido-PEG2-CH2CO2-NHS and subsequent MS analysis.

Detailed Experimental Protocol:

Part 1: Peptide Labeling

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at a pH of 7.2-8.0. Amine-containing buffers like Tris or glycine will compete with the peptide for reaction with the NHS ester and must be avoided.[8]

  • Peptide Solution: Dissolve the peptide of interest in the prepared buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG2-CH2CO2-NHS reagent in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes readily, so do not prepare stock solutions for long-term storage.[8]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved Azido-PEG2-CH2CO2-NHS solution to the peptide solution.[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4][8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle agitation.[4]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[4] Incubate for an additional 15-30 minutes.[4]

  • Purification: Remove excess labeling reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[4] This step is crucial to prevent interference in the subsequent mass spectrometry analysis.

Part 2: Mass Spectrometry Analysis

  • LC-MS (Intact Mass Analysis):

    • Chromatography: Use a reverse-phase C18 column with a standard water/acetonitrile gradient containing 0.1% formic acid.

    • Mass Spectrometry: Acquire data in positive ion mode. The expected mass shift upon successful labeling with Azido-PEG2-CH2CO2-NHS is 268.2 Da (the mass of the Azido-PEG2-CH2CO- moiety after reaction and loss of the NHS group).

  • LC-MS/MS (Fragmentation Analysis):

    • Fragmentation Method: While CID is the most common fragmentation method, PEGylated peptides can be challenging to fragment.[5] Consider using alternative fragmentation techniques like Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD), if available, as they can provide more informative fragment ions. ETD can be particularly useful for preserving the modification on the peptide backbone.

    • Data Acquisition: Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Utilize specialized software for the identification of modified peptides.[9][10] These programs can search for specific mass shifts corresponding to the Azido-PEG2-CH2CO2-NHS modification on primary amines.

    • Manually inspect the MS/MS spectra to confirm the sequence and pinpoint the site of modification. Look for characteristic fragment ions that retain the PEG modification. In-source fragmentation can sometimes generate ions with truncated PEG chains, which can also be diagnostic.[5][11]

Comparative Analysis with Alternative Reagents

The choice of labeling reagent is critical and depends on the specific experimental goals. Here, we compare Azido-PEG2-CH2CO2-NHS with other common labeling strategies.

Reagent/MethodReactive GroupsLinkage FormedKey AdvantagesKey Disadvantages
Azido-PEG2-CH2CO2-NHS Primary Amines (via NHS ester), Alkynes (via Azide)Stable Amide & TriazoleOrthogonal two-step conjugation; defined spacer length.[2][4]Requires a second "click" reaction step.
mPEG-NHS Primary AminesStable AmideSimple, one-step PEGylation for improving solubility and pharmacokinetics.[4]Monofunctional, does not allow for subsequent conjugation.[4]
Maleimide-PEG-NHS Primary Amines & ThiolsStable Amide & ThioetherHeterobifunctional, allows for linking via lysine and cysteine residues.[4]Potential for maleimide exchange with other thiols in a biological setting.[4]
DBCO-PEG-NHS Primary Amines, Strained Alkynes (via DBCO)Stable Amide & TriazoleCopper-free click chemistry, excellent biocompatibility.[4]DBCO is a bulkier group than azide, which may have steric hindrance implications.
Zero-Length Crosslinking (e.g., EDC/Sulfo-NHS) Primary Amines & Carboxyl GroupsAmideDirectly links interacting residues with no spacer arm.[12]Can be less efficient and may lead to more complex product mixtures.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Hydrolyzed NHS ester reagent.- Presence of amine-containing buffers.- Insufficient molar excess of the labeling reagent.- Use fresh, anhydrous DMSO/DMF for reagent dissolution.- Ensure all buffers are amine-free.- Increase the molar excess of the Azido-PEG2-CH2CO2-NHS reagent.
Poor MS Signal/Ion Suppression - Excess, unreacted labeling reagent.- PEG moiety suppressing peptide ionization.- Thoroughly purify the labeled peptide before MS analysis.- Consider post-column addition of a charge-stripping agent like triethylamine (TEA) to simplify the mass spectrum.[6][7]
Incomplete Fragmentation in MS/MS - Stable nature of the PEGylated peptide.- Increase collision energy (HCD).- Utilize alternative fragmentation methods like ETD or in-source fragmentation.[11][13]
Ambiguous Site of Modification - Multiple potential labeling sites (N-terminus and multiple lysines).- Poor quality MS/MS data.- Optimize fragmentation to obtain a more complete series of b- and y-ions.- Consider using proteases that cleave at different sites to generate overlapping peptides, which can help pinpoint the modification.

Advanced Considerations and Future Directions

The field of chemical proteomics is continually evolving. The use of azide- and alkyne-tagged reagents, like Azido-PEG2-CH2CO2-NHS, is central to many "click chemistry"-based enrichment strategies.[14][15][16] These methods allow for the selective isolation of labeled peptides from complex mixtures, significantly enhancing the sensitivity of detection for low-abundance species.[15][16]

Furthermore, the development of sophisticated data analysis algorithms is crucial for confidently identifying modified peptides from large datasets.[10][17] As mass spectrometers become more sensitive and faster, the need for robust computational tools to interpret the resulting data will only increase.

Conclusion

The mass spectrometry analysis of peptides labeled with Azido-PEG2-CH2CO2-NHS offers a powerful approach for a wide range of applications in proteomics and drug development. By understanding the underlying chemistry, optimizing the experimental workflow, and being aware of the potential challenges and how to overcome them, researchers can unlock a wealth of information about their proteins of interest. The choice of this reagent, when compared to its alternatives, provides a unique advantage in its ability to facilitate a two-step, orthogonal conjugation, opening up a vast landscape of experimental possibilities.

References

  • Cracking the Code of PEGylated Proteins: How Advanced Mass Spectrometry Reveals What's Really Attached. (2026, March 10).
  • Identification of Cross-Linked Peptides after Click-Based Enrichment Using Sequential Collision-Induced Dissociation and Electron Transfer Dissociation Tandem Mass Spectrometry. (2009, June 4). Analytical Chemistry - ACS Publications.
  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
  • A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC. National Center for Biotechnology Information.
  • PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS.
  • Click-&-Go® Click Chemistry Capture Kit. Vector Labs.
  • Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX.
  • Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. PubMed.
  • Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS. PubMed.
  • Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Methods in Molecular Biology.
  • Click-&-Go® Protein Enrichment Kit *for capture of azide-modified proteins.
  • PeaksPTM: Mass Spectrometry-Based Identification of Peptides with Unspecified Modifications. (2011, May 24). Journal of Proteome Research - ACS Publications.
  • Bioanalysis of PEGylated Proteins by LC-MS.
  • A Comparative Guide to Azido-PEG10-CH2CO2-NHS Conjugates for Bioconjugation. Benchchem.
  • Azido-PEG2-CH2CO2-NHS, 1312309-64-0. BroadPharm.
  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025, May 28). BioPharmaSpec.
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014, July 3). Walsh Medical Media.
  • Discovery of protein modifications using high resolution differential mass spectrometry proteomics. (2020, June 20). bioRxiv.
  • Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. Request PDF - ResearchGate.
  • Click-iT® Protein Enrichment Kit. (2011, September 29). Thermo Fisher Scientific.
  • Azido-PEG2-NHS ester - (CAS 1312309-64-0). BOC Sciences.
  • PEG NHS ester, Amine Reactive Reagent. BroadPharm.
  • Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC. National Center for Biotechnology Information.
  • Instructions for the use of Azido-(PEG)n-NHS. BroadPharm.
  • Azido-PEG-NHS ester, MW 5,000. BroadPharm.
  • Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry - PMC. National Center for Biotechnology Information.
  • Comparative Analysis of Boc-NH-PEG24-CH2CH2COOH and its Alternatives for Bioconjugation and Drug Development. Benchchem.
  • AZIDO-DPEG®₁₂-NHS ESTER DESCRIPTION SPECIFICATIONS. Vector Labs.

Sources

Validation

A Comprehensive Guide to Determining the Degree of Labeling (DOL) for Azido-PEG2-NHS Conjugates

As bioconjugation strategies advance in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted radiotherapeutics, the use of heterobifunctional crosslinkers like Azido-PEG2-NHS ester has become foundat...

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation strategies advance in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted radiotherapeutics, the use of heterobifunctional crosslinkers like Azido-PEG2-NHS ester has become foundational. The N-hydroxysuccinimide (NHS) ester efficiently targets primary amines (e.g., lysine residues) on proteins, while the PEG2 spacer provides critical hydrophilicity to prevent aggregation. The terminal azide group serves as a bioorthogonal handle for downstream click chemistry (e.g., CuAAC or spAAC).

However, a significant analytical challenge arises post-conjugation: Azides are spectroscopically silent. Unlike fluorescent dyes or DBCO (dibenzocyclooctyne) groups, azides lack a distinct UV-Vis absorption peak[1]. Consequently, determining the exact Degree of Labeling (DOL)—the average number of azide groups attached per protein—requires indirect or mass-based analytical techniques.

This guide objectively compares the three primary methodologies for determining Azide DOL and provides a field-proven, self-validating protocol for the most accessible approach: the spAAC Click-to-Fluorophore Assay.

Comparative Analysis of DOL Determination Methods

To accurately quantify azide incorporation, researchers must choose a method that balances precision, equipment availability, and sample consumption.

Method A: spAAC Click-to-Fluorophore Assay (Indirect Spectroscopic)

This is the industry standard for laboratories without immediate access to high-resolution mass spectrometry. The azide-labeled protein is reacted with an excess of a DBCO-conjugated fluorophore (e.g., DBCO-sulfo-Cy5). Because strain-promoted azide-alkyne cycloaddition (spAAC) is highly specific and quantitative, the number of attached fluorophores directly equals the number of accessible azides[2],[3].

  • Causality Insight: We use DBCO instead of terminal alkynes to avoid cytotoxic copper catalysts (CuAAC), which can induce protein precipitation or oxidative damage, thereby skewing concentration readings[1].

Method B: Intact Mass Spectrometry (LC-MS or MALDI-TOF)

For absolute precision, intact mass analysis measures the exact mass shift of the modified protein. The molecular weight of the Azido-PEG2-NHS ester is 328.32 Da. Upon reaction with an amine, the NHS leaving group (115.09 Da) departs, resulting in a net mass addition of 213.23 Da per attached linker .

  • Causality Insight: By dividing the total mass shift of the intact protein by 213.23 Da, the exact DOL is calculated. This method is superior for identifying the distribution of conjugation species (e.g., DOL 1, 2, 3) rather than just an average[2].

Method C: Surface/Bulk Spectroscopic Methods (FTIR / XPS)

Primarily used when the Azido-PEG2-NHS ester is conjugated to solid surfaces, nanoparticles, or resins rather than soluble proteins. X-ray Photoelectron Spectroscopy (XPS) quantifies the unique nitrogen signature of the azide group, while FTIR detects the characteristic asymmetric stretching vibration of the azide (N₃) at ~2100 cm⁻¹[2].

Quantitative Data Comparison

The following table summarizes the performance metrics, requirements, and limitations of each alternative to help you select the optimal workflow for your bioconjugation pipeline.

Metric / FeaturespAAC Click-to-Fluorophore (UV-Vis)Intact Mass Spectrometry (LC-MS)FTIR / XPS Analysis
Primary Principle Indirect quantification via dye absorbanceDirect measurement of covalent mass shiftDirect elemental/vibrational analysis
Equipment Required UV-Vis Spectrophotometer (e.g., NanoDrop)High-Resolution MS (Q-TOF, Orbitrap)FTIR Spectrometer or XPS System
Sample Consumption Moderate (10–50 µg)Low (1–5 µg)High (Requires bulk material/surface)
Data Output Average DOL (Bulk population)Exact DOL distribution (Species profiling)Relative surface density
Pros Highly accessible; utilizes standard lab equipment; cost-effective[4].Unmatched precision; detects under/over-conjugation populations.Label-free; ideal for nanoparticles and solid-phase resins[2].
Cons Requires a two-step reaction and double purification; relies on extinction coefficients.Expensive; requires specialized expertise; large proteins may yield complex spectra.Low sensitivity for soluble proteins; requires dry samples.

Workflow Visualization

Workflow N1 Native Protein (Primary Amines) N2 Azido-PEG2-NHS Conjugation (pH 8.0) N1->N2 Amine coupling N3 Azide-Labeled Protein (Unknown DOL) N2->N3 Remove free NHS N4 spAAC Click Reaction (Excess DBCO-Dye) N3->N4 Add DBCO-Fluorophore N5 Purification (Desalting Column) N4->N5 2-12h Incubation N6 UV-Vis Spectroscopy (A280 & A_dye) N5->N6 Isolate conjugate N7 Calculate DOL (Dye/Protein Ratio) N6->N7 Apply Beer-Lambert

Caption: Workflow for determining Azide DOL via spAAC click-to-fluorophore assay and UV-Vis spectroscopy.

Self-Validating Experimental Protocol: Click-to-Fluorophore Assay

To ensure scientific integrity, a protocol must be self-validating . The greatest risk in a dye-based DOL assay is the incomplete removal of unreacted dye, which artificially inflates the DOL calculation. To prevent this, this protocol mandates a parallel Negative Control .

Materials Required
  • Azide-labeled protein (purified from free Azido-PEG2-NHS)[4].

  • Native, unlabeled protein (Negative Control).

  • DBCO-sulfo-Cy5 (or similar DBCO-fluorophore with known extinction coefficient).

  • Zeba™ Spin Desalting Columns (or equivalent MWCO columns)[4].

  • UV-Vis Spectrophotometer.

Step-by-Step Methodology

Step 1: Preparation of the Click Reaction

  • Adjust your Azide-labeled protein to a known concentration (e.g., 1 mg/mL) in an azide-free, amine-free buffer (e.g., PBS pH 7.4).

  • Prepare the Negative Control : Adjust an aliquot of unlabeled native protein to the exact same concentration in the same buffer.

  • Causality Check: The negative control validates that the desalting column is sufficient to remove 100% of the non-covalently bound DBCO-dye. If the negative control shows dye absorbance at the end of the assay, your column MWCO is incorrect or overloaded.

Step 2: spAAC Conjugation

  • Add a 5- to 10-fold molar excess of DBCO-sulfo-Cy5 to both the Azide-labeled protein and the Negative Control[3].

  • Incubate the reactions at room temperature for 4 to 12 hours, protected from light[4].

  • Causality Check: spAAC kinetics are slower than standard NHS-amine coupling. A minimum of 4 hours ensures the reaction is driven to absolute completion, meaning every available azide is capped with a fluorophore.

Step 3: Purification

  • Process both samples through properly equilibrated desalting columns to remove the unreacted DBCO-sulfo-Cy5[3].

  • Collect the purified conjugates.

Step 4: Spectroscopic Measurement & DOL Calculation

  • Measure the absorbance of the purified samples at 280 nm (Protein) and 646 nm (Cy5 max absorbance).

  • Verify the Negative Control: The A646​ of the negative control must be ≈0 . If it is not, re-desalt your samples.

  • Calculate the DOL using the corrected Beer-Lambert equations:

Equation 1: Corrected Protein Absorbance Because fluorophores absorb slightly at 280 nm, you must subtract this contribution to avoid overestimating the protein concentration[4].

Aprotein​=A280​−(Adye_max​×CF280​)

(Note: CF280​ is the correction factor provided by the dye manufacturer. For Cy5, it is typically ~0.05).

Equation 2: Molar Concentrations [Protein]=ϵprotein​Aprotein​​ [Dye]=ϵdye​Adye_max​​

(Where ϵ is the molar extinction coefficient. For IgG, ϵ280​≈210,000M−1cm−1 . For Cy5, ϵ646​≈250,000M−1cm−1 ).

Equation 3: Degree of Labeling DOL=[Protein][Dye]​

Because the reaction stoichiometry is 1:1, the Dye DOL is exactly equal to the Azide DOL[1].

References

  • Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples National Institutes of Health (NIH PMC) URL:[Link]

Sources

Comparative

Kinetic Profiling of Bioconjugation: A Comparative Guide to PEG2 vs. PEG4 Spacers in Click Chemistry

As bioconjugation strategies advance toward highly targeted therapeutics like Antibody-Drug Conjugates (ADCs) and radiopharmaceuticals, the selection of the optimal linker is no longer a trivial matter of simply connecti...

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation strategies advance toward highly targeted therapeutics like Antibody-Drug Conjugates (ADCs) and radiopharmaceuticals, the selection of the optimal linker is no longer a trivial matter of simply connecting two molecules. The spacer length—specifically discrete polyethylene glycol (PEG) chains like PEG2 and PEG4—profoundly influences not only the physicochemical properties of the conjugate but also the fundamental reaction kinetics of the click chemistry utilized to build it[1].

As a Senior Application Scientist, I frequently encounter the misconception that "longer is always better" for PEG spacers. While longer chains generally improve aqueous solubility, empirical data reveals a highly nuanced reality: the optimal PEG length is entirely dependent on the specific click chemistry modality and the hydrophobicity of the reactive groups involved.

This guide provides an objective, data-driven comparison of PEG2 and PEG4 spacers, exploring the mechanistic causality behind their kinetic performance and providing a self-validating experimental framework for your own bioconjugation workflows.

Structural and Physicochemical Foundations

Polyethylene glycol (PEG) spacers are hydrophilic, non-immunogenic chains composed of repeating ethylene oxide units.

  • PEG2 (Diethylene glycol): Contains two repeating units. It is relatively short and rigid, providing a compact bridge between the biomolecule and the payload.

  • PEG4 (Tetraethylene glycol): Contains four repeating units. It provides a larger hydrodynamic radius, greater flexibility, and enhanced solubility for hydrophobic payloads[1].

While PEG4 is universally acknowledged for improving the pharmacokinetic (PK) profile and circulation half-life of therapeutics[1], its impact on the rate of conjugation during synthesis is highly variable.

Mechanistic Impact on Click Chemistry Kinetics

The rate at which a bioconjugation reaction proceeds is governed by the second-order rate constant ( k2​ ) and the collision frequency of the reactive moieties. The length of the PEG spacer dictates how these moieties behave in an aqueous microenvironment.

CuAAC and IEDDA: Overcoming Steric Hindrance

In Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) ligations, the reactive groups (e.g., terminal alkynes, tetrazines) are relatively small and hydrophilic. When conjugating a payload to a massive, bulky biomolecule like a monoclonal antibody (mAb), the primary kinetic barrier is steric shielding by the protein's hydration shell.

In these modalities, PEG4 is kinetically superior . By extending the reactive moiety further away from the dense protein surface, PEG4 maximizes the collision frequency. In IEDDA reactions, which already boast exceptionally fast bioorthogonal rates (up to 106M−1s−1 ), a PEG4 spacer ensures the reaction is not sterically bottlenecked, allowing for near-instantaneous conjugation[2].

SPAAC: The Hydrophobic Collapse Paradox

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) eliminates the need for cytotoxic copper catalysts by utilizing highly strained, bulky, and hydrophobic cyclooctynes (e.g., DBCO, BCN)[3]. This is where the conventional wisdom of PEGylation breaks down.

When a long, flexible PEG4 chain is attached to a highly hydrophobic DBCO group and a hydrophobic payload (such as an ADC toxin), the molecule seeks to minimize its thermodynamic penalty in water. The flexible PEG4 chain undergoes "hydrophobic collapse," wrapping around the hydrophobic core to shield it from the aqueous environment. This micelle-like aggregation physically buries the reactive cyclooctyne, drastically reducing its accessibility to the target azide.

Conversely, PEG2 is kinetically superior in SPAAC . Its shorter, more rigid structure prevents this hydrophobic collapse, forcing the DBCO group to remain extended and accessible. Preclinical ADC development data demonstrates that incorporating hydrophobic SPAAC triggers with PEG4 significantly reduces the Drug-to-Antibody Ratio (DAR) and increases aggregation, whereas PEG2 maintains efficient conjugation and yields higher DARs[4].

MechanisticLogic Root Click Chemistry Modality CuAAC CuAAC / IEDDA (Small reactive groups) Root->CuAAC SPAAC SPAAC (Bulky, hydrophobic DBCO/BCN) Root->SPAAC PEG4_CuAAC PEG4 Spacer CuAAC->PEG4_CuAAC PEG2_CuAAC PEG2 Spacer CuAAC->PEG2_CuAAC PEG4_SPAAC PEG4 Spacer SPAAC->PEG4_SPAAC PEG2_SPAAC PEG2 Spacer SPAAC->PEG2_SPAAC Result1 Extended conformation: Maximized collision frequency (Faster Rate) PEG4_CuAAC->Result1 Result2 Steric shielding by biomolecule (Slower Rate) PEG2_CuAAC->Result2 Result3 Hydrophobic collapse & aggregation: Buried reactive groups (Lower DAR / Slower Rate) PEG4_SPAAC->Result3 Result4 Rigid extension: Maintained accessibility (Higher DAR / Faster Rate) PEG2_SPAAC->Result4

Caption: Fig 1. Mechanistic impact of PEG length on click chemistry kinetics based on reaction modality.

Quantitative Data Comparison

The following tables synthesize the physicochemical and kinetic impacts of PEG2 versus PEG4 spacers across different bioconjugation modalities.

Table 1: Physicochemical Properties
ParameterPEG2 SpacerPEG4 Spacer
Ethylene Oxide Units 24
Approx. Chain Length ~8.5 Å~15.5 Å
Flexibility Low (Rigid)High (Flexible)
Solubilizing Power ModerateHigh
Aggregation Propensity (with DBCO) LowHigh
Table 2: Impact on Click Chemistry Kinetics & Yields
Click ModalityReactive GroupsKinetically Optimal SpacerMechanistic RationaleTypical Second-Order Rate ( k2​ )
CuAAC Azide + Terminal AlkynePEG4 Overcomes steric hindrance of the biomolecule; extends small alkyne into solvent. 101−102M−1s−1 [5]
IEDDA Tetrazine + TCOPEG4 Maximizes collision frequency for ultra-fast bioorthogonal labeling. 104−106M−1s−1 [2]
SPAAC Azide + DBCO/BCNPEG2 Prevents hydrophobic collapse of the bulky cyclooctyne; maintains accessibility. 0.1−1.0M−1s−1 [2]

Experimental Methodology: Kinetic Profiling of SPAAC Conjugation

To objectively evaluate the kinetic differences between PEG2 and PEG4 in your own laboratory, you must employ a self-validating time-course assay. The following protocol utilizes LC-MS/MS to calculate the exact second-order rate constant ( k2​ ) of a DBCO-PEGx-Payload reacting with an azide-functionalized antibody.

Self-Validating Principle: This protocol includes an internal control cohort using a non-PEGylated DBCO-fluorophore. This normalizes for the baseline accessibility of the antibody's azide tags, ensuring that any kinetic variance is strictly attributable to the PEG spacer length.

Step-by-Step Protocol
  • Azide Functionalization: Modify the target monoclonal antibody (mAb) with NHS-PEG4-Azide to achieve an average of 4.0 azides per antibody. Desalt thoroughly into PBS (pH 7.4).

  • Cohort Aliquoting: Divide the functionalized mAb into three parallel cohorts (1 mg/mL each):

    • Cohort A: DBCO-PEG2-Payload (Test)

    • Cohort B: DBCO-PEG4-Payload (Test)

    • Cohort C: DBCO-Sulfo-Cy5 (Internal Control)

  • Conjugation Initiation: Add exactly 5.0 molar equivalents of the respective DBCO reagent to each cohort. Incubate at 25°C under gentle agitation.

  • Time-Course Quenching: At precise intervals (15 min, 30 min, 1h, 2h, 4h, 8h), extract a 20 µL aliquot from each cohort and immediately quench the reaction by adding a 100-fold molar excess of 2-Azidoethanol. This instantly halts the SPAAC reaction.

  • LC-MS/MS DAR Analysis: Deglycosylate the quenched samples using PNGase F, and analyze via intact mass LC-MS/MS to determine the exact Drug-to-Antibody Ratio (DAR) at each time point.

  • Kinetic Modeling: Plot ln([DBCO]t​/[Azide]t​) versus time. The slope of the resulting linear regression represents the second-order rate constant ( k2​ ).

Protocol S1 1. Azide Functionalization S2 2. Addition of DBCO-PEGx S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. Azide Quenching S3->S4 S5 5. LC-MS/MS DAR Analysis S4->S5 S6 6. Kinetic Modeling (k) S5->S6

Caption: Fig 2. Step-by-step experimental workflow for evaluating SPAAC conjugation kinetics.

Conclusion & Selection Matrix

The assumption that increasing PEG length universally improves bioconjugation is a critical error in drug development. While PEG4 is the undisputed champion for overcoming steric hindrance in CuAAC and IEDDA reactions, it introduces severe kinetic penalties in SPAAC due to hydrophobic collapse.

Selection Matrix:

  • Choose PEG4 when utilizing small, hydrophilic reactive groups (CuAAC, IEDDA) to maximize collision frequency and overall solubility.

  • Choose PEG2 when utilizing bulky, hydrophobic reactive groups (SPAAC - DBCO/BCN) to maintain structural rigidity, prevent micelle formation, and achieve rapid kinetics with high DAR yields.

Sources

Validation

HPLC purification methods for Azido-PEG2-NHS derivatives

HPLC Purification Strategies for Azido-PEG2-NHS Derivatives: A Comparative Guide As a bioconjugation specialist or drug development scientist, working with heterobifunctional crosslinkers like Azido-PEG2-NHS ester requir...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Purification Strategies for Azido-PEG2-NHS Derivatives: A Comparative Guide

As a bioconjugation specialist or drug development scientist, working with heterobifunctional crosslinkers like Azido-PEG2-NHS ester requires navigating a fundamental chemical paradox: the molecule is designed to be highly reactive, yet it must survive the rigorous purification processes required for pharmaceutical-grade applications.

Azido-PEG2-NHS features an azide group for Copper-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition (CuAAC/SPAAC) and an N-hydroxysuccinimide (NHS) ester for primary amine conjugation. While the azide is exceptionally stable, the NHS ester is notoriously labile. This guide objectively compares purification modalities, focusing on the causality of degradation and providing field-proven, self-validating protocols to maximize the yield of the intact ester.

The Causality of Hydrolysis: Why Standard RP-HPLC Fails

The utility of any NHS-ester reagent hinges entirely on its ability to undergo aminolysis (reaction with a primary amine) to form a stable amide bond. However, in aqueous environments, the ester undergoes a competing nucleophilic acyl substitution reaction where water attacks the activated carbonyl carbon[1]. This displaces the NHS leaving group, converting the reactive crosslinker into an inert carboxylic acid (Azido-PEG2-COOH).

Standard Reversed-Phase HPLC (RP-HPLC) is fundamentally hostile to NHS esters. The combination of water, extended column residence times, and acidic modifiers (like 0.1% Trifluoroacetic acid) acts as a catalyst for degradation. In aqueous solutions, the hydrolytic degradation rate of NHS esters increases significantly, making standard HPLC purification a major bottleneck that often results in >50% loss of the active compound[2]. To achieve high-purity Azido-PEG2-NHS, we must manipulate the kinetics of hydrolysis by either eliminating the nucleophile (water) entirely or drastically reducing the thermal energy of the system.

Comparative Analysis of Purification Modalities

To objectively evaluate the best approach for Azido-PEG2-NHS purification, we compare three distinct chromatographic strategies.

Table 1: Quantitative Comparison of Purification Methods for Azido-PEG2-NHS

Purification ModalityMobile Phase CompositionOperating TempAvg. Intact NHS YieldScalabilityPrimary Drawback
Standard RP-HPLC H₂O / Acetonitrile (0.1% TFA)20°C - 25°C< 45%HighUnacceptable hydrolysis rates due to aqueous exposure.
Cold RP-HPLC H₂O / Acetonitrile (0.05% Formic Acid)4°C75% - 85%ModerateLogistically demanding; requires instant freezing of fractions.
Supercritical Fluid Chromatography (SFC) scCO₂ / Anhydrous Methanol35°C - 40°C> 98% HighRequires specialized, high-pressure SFC instrumentation.

Data synthesis based on hydrolysis kinetics and chromatographic recovery rates of highly polar NHS esters.

Workflow Visualization: Selecting Your Purification Strategy

G Start Crude Azido-PEG2-NHS Synthesis Mixture Decision1 Is SFC Equipment Available? Start->Decision1 SFC_Path Supercritical Fluid Chromatography (SFC) Decision1->SFC_Path Yes (Preferred) RP_Path Reversed-Phase HPLC (RP-HPLC) Decision1->RP_Path No SFC_Cond Mobile Phase: scCO2 + MeOH Anhydrous Environment SFC_Path->SFC_Cond RP_Cond Mobile Phase: H2O/MeCN High Hydrolysis Risk RP_Path->RP_Cond Product_SFC Pure Azido-PEG2-NHS (>98% Intact Yield) SFC_Cond->Product_SFC RP_Cold Cold RP-HPLC (4°C) + Rapid Lyophilization RP_Cond->RP_Cold Mitigation Strategy Product_RP Moderate Yield (~80% Intact, 20% Hydrolyzed) RP_Cold->Product_RP

Decision workflow for Azido-PEG2-NHS purification highlighting SFC vs. Cold RP-HPLC strategies.

Experimental Protocols & Self-Validating Systems

Protocol 1: Anhydrous Supercritical Fluid Chromatography (SFC) - The Gold Standard

SFC is the premier method for purifying moisture-sensitive compounds. By utilizing supercritical carbon dioxide (scCO₂) as the primary non-polar mobile phase and anhydrous methanol as the polar modifier, SFC completely eliminates water from the purification environment, bypassing the nucleophilic acyl substitution pathway entirely.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude Azido-PEG2-NHS mixture in anhydrous Dichloromethane (DCM) or Methanol. Do not use DMSO if it has been exposed to ambient humidity.

  • Column Selection: Utilize a 2-Ethylpyridine (2-EP) or Diol stationary phase. The basic nature of 2-EP provides excellent peak shape for PEGylated derivatives without requiring acidic additives.

  • Chromatographic Separation: Run a gradient of 5% to 30% anhydrous Methanol in scCO₂ over 10 minutes. Maintain a backpressure of 120 bar and a column temperature of 35°C.

  • Fraction Collection: Collect the target peak into dry glass tubes. Because scCO₂ depressurizes and evaporates instantly at atmospheric pressure, the fractions will be highly concentrated in pure methanol.

  • Self-Validation Step: Immediately inject a 1 µL aliquot of the collected fraction into an analytical LC-MS. The absence of the [M - NHS + OH] mass confirms that the anhydrous environment successfully prevented hydrolysis.

Protocol 2: Cold Reversed-Phase HPLC (Mitigation Strategy)

If SFC is unavailable, you must manipulate temperature to kinetically stall the hydrolysis reaction. This protocol relies on rapid separation and immediate thermal quenching.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.05% Formic Acid) and Mobile Phase B (Acetonitrile + 0.05% Formic Acid). Pre-chill both solvents to 4°C.

    • Causality Check: Formic acid is explicitly chosen over Trifluoroacetic acid (TFA). TFA forms strong ion pairs and drastically increases the time required for complete lyophilization, thereby prolonging the product's exposure to residual water. Formic acid is highly volatile and sublimes rapidly.

  • System Chilling: House the C18 preparative column in a cooling jacket set to 4°C.

  • Separation: Inject the sample and run a steep, fast gradient (e.g., 20% to 80% B over 12 minutes) to minimize column residence time.

  • Fraction Collection (Critical Step): Route the fraction collector directly into tubes that are pre-immersed in a dry ice/acetone bath (-78°C).

    • Causality Check: Instantaneous freezing converts liquid water into solid ice, physically immobilizing the nucleophile and dropping the kinetic energy of the system to near zero, halting hydrolysis instantly.

  • Lyophilization: Transfer the frozen fractions immediately to a pre-chilled lyophilizer. Lyophilize to complete dryness (typically 24-48 hours). Do not allow the samples to thaw at any point.

  • Self-Validation Step: To validate the integrity of this protocol, re-dissolve a microscopic post-lyophilization aliquot in anhydrous buffer and run it via Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection at 260 nm. The presence of a free, uncoupled NHS peak (eluting separately from the intact ester) serves as an internal diagnostic of protocol failure and hydrolysis[3].

References[2] Instructions for the use of Mal-(PEG)n-NHS Ester, BroadPharm.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeOiDlNeKy20YOC8GHNb7niWUzFstGQlD9iXmI1rAEYKSIxMNK0IpTjpTpTWnUAmpsnapt9z7jTw7gg0Gg-NIsr44e8gVFoVFgIHHrp77A7jke6vjxWhre_WTvjgr2FKwWrpFr-RKNXjvi7k0pkih7SVMNIUmG5q92kzzDxx0kAMsIbY_xtsnsNJA=[4] Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC), Analytical Methods (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvut_GOYzHclSTOwlwlq9OgOYkf4cVnAJ10emUUUNr_nBD2kiykYjm11corPmHLDDIm3T6pFT2Rb3nsi_pBFkO21SkX30jV9_7SA1vU4EAQAPEdE9lTmP8PGk=[1] Hydrolysis of Fmoc-PEG4-NHS Ester: A Technical Guide for Researchers, Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFotCljT0CKXINBLhOGV1PHOhzhQPnTknwa68xhweFws_cXRtgJw-YtUL9bxzgFn1gm02MiQIRRGZgf70UcyV6Xi7-qklimW8nUAM7NM8l4P7I_jJQCGTyV6gxwPiKRcLUqHQ5gGlAxbOOQQCaLhPxqYaTiwRUHebeQ0XX4tZ5J-bEOpcN_AhECgoIrgkvyqWk2otl3vsuQ770EFkP9GOF0[3] Microwave-assisted synthesis of meso-carboxyalkyl-BODIPYs and an application to fluorescence imaging, University of Pretoria.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnsDUyHP-EIYg75eef_ybkunAYPzsFxZQC3brx9dzkPNqeCoz6c_yHniJjosMHC8VKeOiDUKi9KcByz-ob-GLNx4HpWmKJt87dcxmuWa2bUY-PGfOnF32bfufeEa2HYmVMZbY5dbywA4kujz7RUPq923LoEyr_oiz41wtHSUQycPLpkqSqEvWuOHxc7qLy_g==

Sources

Validation

impact of spacer length on antibody binding affinity using Azido-PEG2-NHS

Title: Impact of Spacer Length on Antibody Binding Affinity: A Comparative Guide Using Azido-PEG-NHS Reagents Introduction In the development of precision bioconjugates—such as Antibody-Drug Conjugates (ADCs) and targete...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Impact of Spacer Length on Antibody Binding Affinity: A Comparative Guide Using Azido-PEG-NHS Reagents

Introduction

In the development of precision bioconjugates—such as Antibody-Drug Conjugates (ADCs) and targeted nanocarriers—the architectural design of the linker is as critical as the payload itself. Azido-PEG-NHS esters are premier heterobifunctional reagents, featuring an N-hydroxysuccinimide (NHS) ester for primary amine (lysine) conjugation and an azide group for bioorthogonal "click" chemistry[1].

A critical, often under-optimized parameter in this workflow is the length of the polyethylene glycol (PEG) spacer. While long PEG chains (PEG8–PEG24) are frequently deployed to solubilize highly hydrophobic payloads and extend serum half-life[2], shorter linkers like Azido-PEG2-NHS offer distinct biophysical advantages. This guide objectively compares the performance of PEG2 against longer alternatives, demonstrating why minimizing spacer length is often the optimal strategy for preserving native antibody binding affinity.

Mechanistic Analysis: The Spacer Length Paradigm

When an antibody is covalently modified via its surface lysines, the introduced linker-payload complex alters the protein's hydration shell and 3D conformation. As a Senior Application Scientist, I evaluate spacer length selection based on two competing biophysical forces:

  • Steric Shielding vs. Receptor Interference : Shorter PEG linkers (PEG2 to PEG4) possess minimal steric bulk. By keeping the conjugated payload tightly within the spatial shield of the antibody's core, Azido-PEG2-NHS drastically reduces the probability of the payload sweeping into and3[3]. Conversely, longer, highly flexible chains (PEG8+) possess a larger hydrodynamic radius. While beneficial for solubility, they can interfere with antigen-receptor interactions, leading to a 4[4].

  • Hydrophobic/Hydrophilic Balance : PEGylation masks hydrophobic payloads, preventing ADC aggregation. However, excessive hydrophilicity from very long PEGs can impede cellular membrane permeability once the ADC is internalized and processed in the lysosome. PEG2 strikes an ideal balance for moderately hydrophobic payloads,5[5].

G A PEG Spacer Length Optimization B Short Spacers (PEG2 - PEG4) Azido-PEG2-NHS A->B C Long Spacers (PEG8 - PEG24) Azido-PEG8-NHS A->C D Higher Binding Affinity (Minimal Steric Hindrance) B->D E Lower Solubility (For Hydrophobic Payloads) B->E F Slight Affinity Drop (Potential Interference) C->F G High Solubility & Lower Clearance C->G

Logical relationship between PEG spacer length, binding affinity, and conjugate solubility.

Quantitative Data Presentation

Experimental data consistently demonstrates a trade-off between binding affinity and pharmacokinetic clearance based on PEG length. Shorter linkers maintain near-native target engagement, whereas longer linkers sacrifice a degree of affinity for improved systemic circulation.

Table 1: Comparative Performance of PEG Spacer Lengths in Bioconjugation

PEG Spacer LengthReagent ExampleRelative Binding Affinity (IC50)Systemic Clearance (mL/day/kg)Primary Advantage
PEG2 Azido-PEG2-NHSHighest (~3.1 nM) Moderate (~10.0)Minimal steric hindrance; preserves Fab activity[6].
PEG4 Azido-PEG4-NHSHigh (~5.4 nM)Low (~7.0)Balanced affinity and solubility[6].
PEG8 Azido-PEG8-NHSModerateVery Low (~5.0)Maximizes solubility for highly hydrophobic payloads[2].
PEG24 Azido-PEG24-NHSLowestVery Low (~5.0)Plateaued clearance; high risk of receptor interference[2].

(Note: IC50 values are representative of small-molecule targeting analogs where lower values indicate stronger binding. Clearance rates are synthesized from standard ADC rodent models[6],[2].)

Experimental Methodology: Azido-PEG2-NHS Conjugation Workflow

To ensure reproducibility and self-validation, the following protocol details the two-step conjugation of an antibody using Azido-PEG2-NHS, followed by strain-promoted alkyne-azide cycloaddition (SPAAC).

Phase 1: NHS Ester Amine Modification

  • Preparation : Buffer exchange the antibody (1-5 mg/mL) into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS, pH 7.5–8.0).

    • Causality:5; Tris or glycine buffers will competitively consume the reagent[5].

  • Reagent Activation : Dissolve Azido-PEG2-NHS in anhydrous DMSO to a 10 mM stock immediately before use.

    • Causality: NHS esters rapidly hydrolyze in aqueous environments. 1[1].

  • Conjugation : Add a 10- to 20-fold molar excess of Azido-PEG2-NHS to the antibody. Incubate at room temperature for 1-2 hours.

    • Causality: A 20-fold excess typically yields a Degree of Labeling (DoL) of 3-5 azides per antibody, optimal for avoiding protein precipitation while ensuring sufficient payload attachment.

  • Quenching & Purification : Add 1 M Tris-HCl (pH 8.0) to quench unreacted NHS esters. Purify the azide-modified antibody using a Zeba™ Spin Desalting Column.

Phase 2: SPAAC Click Chemistry 5. Click Reaction : Add a 3- to 5-fold molar excess (relative to the incorporated azides) of a DBCO-modified payload to the purified azide-antibody. Incubate for 2-4 hours at room temperature. 6. Final Validation : Purify via Size Exclusion Chromatography (SEC) and validate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS[3].

G A Antibody (Primary Amines) C Amine Coupling (pH 7.4-8.0) A->C B Azido-PEG2-NHS (Linker) B->C D Azide-Modified Antibody C->D NHS Release F Final ADC Conjugate D->F SPAAC Reaction E DBCO-Payload (Click Chemistry) E->F

Workflow of two-step antibody conjugation using Azido-PEG2-NHS and SPAAC click chemistry.

Conclusion

The selection of Azido-PEG2-NHS over longer variants is a strategic decision prioritizing binding affinity and compact molecular architecture. While PEG8 or PEG12 may be necessary for exceptionally hydrophobic payloads, PEG2 provides the highest fidelity to the native antibody's targeting capabilities by minimizing steric interference at the Fab domain.

References

  • A Comparative Guide to PEG Spacer Lengths (PEG3, PEG5, and PEG8) for Bioconjugation - Benchchem - 6

  • PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC - 4

  • Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs - RSC Books - 3

  • Azide vs. NHS Ester: A Comparative Guide to Protein Bioconjugation Efficiency - Benchchem - 1

  • Azido-PEG24-acid - Benchchem - 2

  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices - PrecisePEG - 5

Sources

Comparative

assessing cytotoxicity of Azido-PEG2-CH2CO2-NHS linkers in cell culture

As a Senior Application Scientist in bioconjugation and drug development, I frequently observe that the success of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and PROTACs—hinges not just on the payload,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioconjugation and drug development, I frequently observe that the success of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and PROTACs—hinges not just on the payload, but on the precise architecture of the linker. Azido-PEG2-CH2CO2-NHS (often referred to as N3-PEG2-NHS ester) is a highly versatile bifunctional crosslinker. It features an N-hydroxysuccinimide (NHS) ester for primary amine reactivity and an azide group for bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC).

While polyethylene glycol (PEG) linkers are generally celebrated for their biocompatibility, the specific chain length (PEG2 vs. PEG4 vs. PEG10) fundamentally alters the conjugate's physicochemical properties, pharmacokinetics, and in vitro cytotoxicity. This guide objectively compares the performance of the PEG2 linker against non-PEGylated and longer PEG alternatives, providing a self-validating experimental workflow for assessing its cytotoxicity in cell culture.

Mechanistic Insights: The PEG Length Paradox

The primary goal of incorporating a PEG spacer is to improve the aqueous solubility of hydrophobic payloads (like MMAE or DM1) and to prevent aggregation-induced off-target toxicity. However, there is a well-documented inverse relationship between PEG chain length and in vitro cytotoxicity.

Longer PEG chains (e.g., PEG4 or PEG10) significantly increase the hydrodynamic radius of the conjugate. While this effectively shields the molecule from enzymatic degradation and prolongs circulation half-life in vivo, it also introduces steric hindrance. This steric bulk can impede receptor-mediated endocytosis or delay the intracellular lysosomal processing required to release the active cytotoxin. A pivotal study on affibody-based drug conjugates demonstrated that while inserting a 10 kDa PEG chain extended the half-life by 11.2-fold, it simultaneously reduced in vitro cytotoxicity by up to 22-fold compared to non-PEGylated linkers [1].

Why choose Azido-PEG2-CH2CO2-NHS? The PEG2 spacer represents a strategic optimization point. It provides sufficient hydrophilicity to overcome the aggregation issues typical of purely alkyl linkers (like SMCC), yet it is short enough to avoid the severe steric shielding that compromises the payload's cytotoxic potency [2].

Comparative Performance Data

The following table synthesizes quantitative data comparing the impact of various linker architectures on ADC performance, using HER2-positive cell lines (e.g., NCI-N87, BT-474) as the standard model.

Linker ArchitectureSpacer LengthRelative Aqueous SolubilityImpact on In Vitro Cytotoxicity (IC50)Circulation Half-Life Extension
Non-PEGylated (e.g., SMCC) Alkyl chainLow (Prone to aggregation)Baseline (Highest Potency: ~2-5 nM)Baseline
Azido-PEG2-NHS 2 PEG unitsModerateMinimal reduction (Maintains high potency)Mild extension
Azido-PEG4-NHS 4 PEG unitsHigh4.5-fold reduction in potency2.5-fold extension
Azido-PEG10-NHS 10 PEG unitsVery High22-fold reduction in potency11.2-fold extension

Data extrapolated from comparative studies on miniaturized ADCs and PEGylated bioconjugation linkers [1][3].

Experimental Workflow: ADC Synthesis & Cytotoxicity Assessment

BioconjugationWorkflow Ab Monoclonal Antibody (Targeting Agent) Intermediate Azide-Functionalized Antibody Ab->Intermediate NHS-Amine Coupling (pH 7.5-8.0) Linker Azido-PEG2-CH2CO2-NHS (Bifunctional Linker) Linker->Intermediate Amidation ADC Antibody-Drug Conjugate (PEG2 Spacer) Intermediate->ADC SPAAC Click Chemistry (Copper-free) Payload DBCO-Cytotoxin (Payload) Payload->ADC Cycloaddition Assay In Vitro Cytotoxicity Assay (CellTiter-Glo / MTT) ADC->Assay Dosing in Cell Culture (72h Incubation) Data IC50 Determination & Viability Profiling Assay->Data Luminescence Readout

ADC synthesis workflow using Azido-PEG2-CH2CO2-NHS and subsequent cytotoxicity evaluation.

Self-Validating Protocol: Assessing Linker Cytotoxicity

To accurately assess the cytotoxicity of the Azido-PEG2-CH2CO2-NHS linker, the assay must be designed as a self-validating system . This means every potential variable (chemical reactivity, solvent toxicity, and payload efficacy) must be independently controlled.

If you simply apply the raw NHS-ester linker to cell culture, the NHS group will indiscriminately react with primary amines in the serum (e.g., FBS) or on the cell surface, causing massive protein crosslinking and artificial cell death. This measures chemical reactivity, not the intrinsic structural toxicity of the PEG2-Azide moiety.

Step 1: Preparation of Conjugates and Controls
  • Synthesize the ADC: Conjugate your targeting antibody with Azido-PEG2-CH2CO2-NHS (pH 7.5-8.0 for 2 hours), purify via SEC, and attach the DBCO-payload via SPAAC.

  • Prepare the Quenched Linker Control (Critical Step): Incubate 10 mM of Azido-PEG2-CH2CO2-NHS with 100 mM Tris-HCl (pH 8.0) for 1 hour at room temperature.

    • Causality: The primary amine in Tris rapidly reacts with the NHS ester, neutralizing its reactivity. This allows you to evaluate the true biological tolerance of the PEG2-Azide structure without confounding crosslinking artifacts.

  • Prepare Additional Controls: Isolate Free Payload (positive control for cell death) and Vehicle (DMSO/Buffer matched to the highest concentration used).

Step 2: Cell Culture & Seeding
  • Harvest HER2-positive NCI-N87 or BT-474 cells during their logarithmic growth phase.

  • Seed cells in a white, flat-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture media.

  • Incubate overnight at 37°C, 5% CO2 to allow for cellular adherence and recovery.

    • Causality: Optimizing seeding density ensures that the vehicle control wells do not reach overconfluence before the 72-hour endpoint, which would trigger contact inhibition and false-positive viability drops.

Step 3: Dosing Strategy
  • Prepare a 10-point serial dilution (1:3 ratio) of the ADC, Quenched Linker, and Free Payload in complete media.

  • Aspirate the overnight media from the 96-well plate and replace it with 100 µL of the diluted treatments.

  • Incubate the plates for 72 hours at 37°C.

    • Causality: A 72-hour incubation is required for ADCs because the molecule must undergo receptor-mediated endocytosis, lysosomal degradation, payload release, and subsequent interference with the cell cycle (e.g., microtubule inhibition) before cell death occurs.

Step 4: Viability Readout (ATP-Based)
  • Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

    • Causality: ATP quantification is vastly superior to colorimetric MTT assays for bioconjugation studies. MTT relies on metabolic reduction, which can be artificially skewed by certain redox-active payloads or chemical linkers. ATP luminescence provides a direct, linear correlation to the number of viable cells.

Step 5: Data Analysis

Normalize the luminescence data against the vehicle control (set to 100% viability). Use non-linear regression (four-parameter logistic curve) to calculate the IC50 values. A successful, non-toxic linker design will show the Quenched Linker maintaining >95% viability across all concentrations, while the ADC exhibits a sharp sigmoidal drop in viability in target-positive cells.

References

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates International Journal of Molecular Sciences (MDPI) [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Azido-PEG2-CH2CO2-NHS

For the modern researcher navigating the complexities of bioconjugation and drug development, reagents like Azido-PEG2-CH2CO2-NHS are invaluable tools. This heterobifunctional crosslinker, with its azide group ready for...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher navigating the complexities of bioconjugation and drug development, reagents like Azido-PEG2-CH2CO2-NHS are invaluable tools. This heterobifunctional crosslinker, with its azide group ready for "click" chemistry and an NHS ester poised to react with primary amines, offers significant versatility. However, this functionality is a composite of distinct chemical entities, each with its own hazard profile. A robust safety protocol is not merely a checklist; it is a dynamic, informed process rooted in a deep understanding of the molecule's tripartite nature. This guide provides the essential, immediate safety and logistical information required to handle this reagent with confidence, ensuring both experimental integrity and, most importantly, personal safety.

Deconstructing the Hazard Profile: A Three-Part Analysis

The key to safely handling Azido-PEG2-CH2CO2-NHS lies in recognizing that it is not a monolithic substance. Its safety profile is a blend of the characteristics of its three core components: the azide group, the PEG linker, and the N-hydroxysuccinimide (NHS) ester.

  • The Azido Group (N₃): An Energetic and Toxic Moiety The azide functional group is classified as an "energetic" group, meaning it is rich in nitrogen and can decompose rapidly, releasing nitrogen gas.[1][2] While larger organic azides are generally more stable than small, low-molecular-weight azides, caution is always warranted.[1] The primary concerns are its potential for explosive decomposition when subjected to heat, shock, or friction, and its toxicity, which is similar to that of cyanide.[1] Furthermore, azides can react with heavy metals (like lead, copper, silver, and zinc), often found in plumbing or on metal spatulas, to form highly shock-sensitive and explosive metal azides.[2][3]

  • The N-Hydroxysuccinimide (NHS) Ester: A Reactive, Moisture-Sensitive Hub The NHS ester is a highly efficient acylating agent, designed to react with primary amines to form stable amide bonds. This reactivity, however, makes it susceptible to hydrolysis—a competing reaction with water that renders the reagent inactive.[4][5] This sensitivity to moisture is a critical handling parameter. While not acutely toxic in the same way as an azide, the compound is classified as causing skin and serious eye irritation.[6]

  • The Polyethylene Glycol (PEG) Linker: A Generally Benign Spacer The PEG component is a flexible, hydrophilic spacer. PEGs are generally considered to have low toxicity and are used in numerous pharmaceutical and cosmetic applications.[7][8] However, they can act as "penetration enhancers," potentially increasing the skin's permeability to other chemicals in a mixture.[9] A more significant, though less direct, concern is the manufacturing process of PEG compounds, which can sometimes leave trace contaminants like ethylene oxide and 1,4-dioxane, both of which are potential carcinogens.[9]

Table 1: Summary of Component Hazards

Component Primary Hazards Key Safety Implications
Azido Group Potentially explosive (heat, shock, friction); toxic; forms explosive salts with heavy metals.[1][2][3] Use non-metal tools; work behind a blast shield; avoid heat; handle in a fume hood; implement specific waste disposal protocols.[10][11]
NHS Ester Moisture-sensitive (hydrolyzes rapidly); causes skin and eye irritation.[4][5][6] Store in a desiccator; allow to warm to room temperature before opening; wear gloves and eye protection.[12][13]

| PEG Linker | Generally low toxicity; potential for carcinogenic contaminants; acts as a penetration enhancer.[7][9] | Maintain good chemical hygiene; wear gloves to prevent skin absorption. |

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory. The selection of specific equipment is dictated by the physical form of the reagent being handled (solid vs. solution) and the scale of the operation.

Baseline PPE for All Operations:

  • Body Protection: A flame-resistant laboratory coat must be worn at all times.[14]

  • Footwear: Fully enclosed, non-perforated shoes are required.[14]

Table 2: Task-Specific Personal Protective Equipment (PPE) Requirements

Protection Type Handling Solid Compound Handling Solutions (in DMSO, DMF, etc.) Rationale & Best Practices
Hand Protection Chemical-resistant nitrile gloves. Double-gloving with chemical-resistant nitrile gloves. Nitrile gloves provide adequate protection against the compound and common organic solvents. Double-gloving is recommended for solutions to protect against the higher permeation risk of solvents like DMF and to allow for safe removal of the outer glove if contamination occurs.[13][14] Always check the manufacturer's compatibility chart for the specific solvent being used.[15]
Eye Protection Safety glasses with side shields. Chemical splash goggles. Safety glasses are sufficient for weighing small quantities of solid. When handling solutions that can splash, chemical splash goggles that form a seal around the eyes are required to prevent serious eye irritation.[6][13]

| Respiratory Protection | Work in a certified chemical fume hood. | Work in a certified chemical fume hood. | All work with azides must be conducted in a chemical fume hood to prevent inhalation of potentially toxic dust or vapors and to contain any potential energetic decomposition.[10][14] |

Operational Plan: From Benchtop to Waste

Safe handling extends beyond PPE to include the environment and procedures used.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All manipulations, including weighing, dissolving, and reaction quenching, must be performed inside a certified chemical fume hood.[16]

  • Blast Shield: When working with azides, especially on a scale larger than a few milligrams or for the first time, a portable blast shield should be placed between the user and the experimental apparatus.[10][14]

  • Workspace Preparation: The work area within the fume hood should be kept clean and free of clutter.[14] Line the surface with absorbent paper to contain any potential spills. Avoid storing incompatible materials, particularly acids and heavy metal salts, in the same hood.[17]

Safe Handling & Weighing Protocol
  • Equilibration: Before opening, allow the reagent vial to warm to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would hydrolyze the NHS ester.[5][12]

  • Tool Selection: NEVER use metal spatulas or scoops. [11] Metal azides are dangerously explosive and can be formed by contact. Use spatulas made from plastic, ceramic, or glass.[11]

  • Weighing: Gently transfer the desired amount of solid to a tared weigh boat or vial. Avoid scraping or applying friction to the solid.

  • Dissolution: If preparing a stock solution, add the anhydrous solvent (e.g., DMSO, DMF) to the vial containing the solid. Cap and gently vortex or swirl to dissolve. Do not use halogenated solvents like dichloromethane or chloroform, as these can form explosively unstable polyazidomethanes.[1][10]

PPE_Selection_Workflow start Start: Handling Azido-PEG2-CH2CO2-NHS task What is the task? start->task solid Weighing Solid (<1g) task->solid Solid solution Handling Solution (e.g., in DMSO/DMF) task->solution Liquid ppe_solid Required PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields - Fume Hood - Blast Shield (recommended) solid->ppe_solid ppe_solution Required PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles - Fume Hood - Blast Shield (recommended) solution->ppe_solution end_op Proceed with Operation ppe_solid->end_op ppe_solution->end_op

Caption: PPE selection workflow for handling Azido-PEG2-CH2CO2-NHS.

Spill Management

In the event of a spill, remain calm and follow the appropriate procedure.

  • Small Solid Spill (<100 mg):

    • Ensure you are wearing the appropriate PPE (double nitrile gloves, lab coat, goggles).

    • Gently cover the spill with a cloth dampened with alkaline water (pH >9) to prevent dust and the formation of volatile hydrazoic acid.[14][18]

    • Carefully sweep the material into a non-metallic container (e.g., a plastic dustpan).[11]

    • Wipe the spill area thoroughly with the damp cloth, followed by soap and water.

    • Place all cleanup materials into a dedicated, labeled hazardous waste container for azide waste.[19]

  • Small Liquid Spill (Solution in DMSO/DMF):

    • Absorb the spill with a non-reactive absorbent material (e.g., sand, vermiculite).[16]

    • Using non-metallic tools, scoop the absorbent material into a dedicated hazardous waste container for azide waste.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all cleanup materials into the same waste container.

Critical Procedure: Quenching & Disposal Workflow

Unreacted azide compounds and any solutions containing them must be chemically neutralized before disposal. NEVER pour azide-containing waste down the drain. [18][20] This can lead to the formation of explosive heavy metal azides in the plumbing.

The standard method for destroying azides is through reaction with nitrous acid, which is generated in situ from sodium nitrite and an acid.[19]

Step-by-Step Quenching Protocol:

  • Work Environment: Perform this entire procedure in a chemical fume hood with the sash lowered and while wearing full PPE (double gloves, goggles, lab coat).

  • Dilution: Dilute the azide-containing waste solution with water to ensure the concentration is below 5%.[18]

  • Add Nitrite: To the stirred solution, slowly add an aqueous solution of sodium nitrite (NaNO₂). A common guideline is to use a 20% aqueous solution of sodium nitrite, adding approximately 1.5 grams of NaNO₂ for every gram of sodium azide estimated to be in the waste.[21]

  • Acidification: Crucially, the acid must be added after the nitrite. [19] Slowly add a 20% aqueous solution of sulfuric acid or hydrochloric acid dropwise using an addition funnel. Vigorous stirring is essential. You will observe gas evolution (N₂ and NOx). The slow addition of acid while nitrite is in excess prevents the formation of highly toxic and explosive hydrazoic acid (HN₃).[19][21]

  • Verification of Destruction: Continue adding acid until gas evolution ceases. Test the solution for the presence of excess nitrite using starch-iodide paper. A positive test (a blue-black color) indicates that all the azide has been destroyed.[21]

  • Neutralization & Disposal: Once destruction is confirmed, neutralize the solution by carefully adding a dilute base (e.g., 1 M NaOH) until the pH is between 6 and 9.[20] The final, neutralized solution should be collected in a properly labeled hazardous aqueous waste container for disposal according to your institution's guidelines.

Azide_Waste_Disposal cluster_prep Preparation Phase (in Fume Hood) cluster_quench Quenching Phase (Critical Order) cluster_dispose Final Disposal start Start: Azide-Containing Waste Solution dilute 1. Dilute waste with water to <5% azide. start->dilute add_nitrite 2. Slowly add excess Sodium Nitrite (NaNO₂) solution. dilute->add_nitrite add_acid 3. SLOWLY add dilute acid (e.g., H₂SO₄) with vigorous stirring. add_nitrite->add_acid gas Observe gas evolution. (N₂, NOx) add_acid->gas test 4. Test for excess nitrite with starch-iodide paper. add_acid->test test->add_acid Negative neutralize 5. Neutralize solution to pH 6-9 with dilute base. test->neutralize Positive (Blue) collect 6. Collect in labeled hazardous aqueous waste container. neutralize->collect

Caption: Step-by-step workflow for the safe quenching and disposal of azide waste.

By understanding the distinct hazards of each component of Azido-PEG2-CH2CO2-NHS and adhering to this comprehensive handling, PPE, and disposal protocol, researchers can confidently and safely leverage the power of this versatile reagent in their work.

References

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin Safety, Insurance, Operational Risk and Compliance Office. [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

  • Safety Data Sheet - N-(Azido-PEG2)-N-Boc-PEG4-NHS ester. (2019). AxisPharm. [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]

  • Azide Compounds. University of California, Santa Barbara Environmental Health and Safety. [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]

  • Toxic ingredient to avoid: PEG Compounds and their contaminants. David Suzuki Foundation. [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. [Link]

  • Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. [Link]

  • How to removed Sodium azide ?. ResearchGate. [Link]

  • How to quench azide. Reddit r/Chempros. [Link]

  • Sodium Azide NaN3. (2019). University of Illinois Division of Research Safety. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico Department of Chemistry & Chemical Biology. [Link]

  • The reaction of azide ions, N3−, with metal carbonyl compounds; an electrospray mass spectrometry study. ScienceDirect. [Link]

  • Metal-Catalysed Azidation of Organic Molecules. (2016). UvA-DARE (Digital Academic Repository). [Link]

  • Transition metal azide complex. Wikipedia. [Link]

  • 1.4 Personal Protective Equipment. National Infection Prevention and Control Manual. [Link]

  • PEG Compounds and their contaminants. (2012). Regulations.gov. [Link]

  • Azido-PEG2-CH2CO2-NHS. PubChem. [Link]

  • Dangers of PEGs. Micellae. [Link]

  • Safety assessment on polyethylene glycols (PEGs) and their derivatives. MDRN Skincare. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. PMC. [Link]

  • Single Use Personal Protective Equipment and Medical Protective Consumables. NHS Supply Chain. [Link]

Sources

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